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  • Product: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
  • CAS: 78510-05-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Basic Properties of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: This document provides a summary of the currently available information on 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available information on 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. It is critical to note that publicly accessible, peer-reviewed research on this specific compound is exceptionally scarce. Much of the pharmacological information presented herein is inferred from its close structural analog, Alprenolol, and the established structure-activity relationships of β-adrenergic receptor antagonists.

Core Identity and Physical Properties

PropertyValueSource
CAS Number 78510-05-1Chemical Supplier Data
Molecular Formula C13H19NO2Chemical Supplier Data
Molecular Weight 221.29 g/mol Calculated
IUPAC Name 1-(2-allylphenoxy)-3-(methylamino)propan-2-olIUPAC Nomenclature

Inferred Pharmacological Profile

This compound is a structural analog of the well-characterized drug Alprenolol, a non-selective β-adrenergic receptor antagonist. The core difference lies in the substitution on the amine group: a methyl group in the compound of interest, versus an isopropyl group in Alprenolol. Based on the structure-activity relationships of aryloxypropanolamine β-blockers, we can infer the likely pharmacological activity of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Mechanism of Action (Inferred)

It is hypothesized that 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol acts as a competitive antagonist at β-adrenergic receptors (β1 and β2). By blocking these receptors, it would inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine. This action would lead to a reduction in the physiological responses mediated by these receptors.

The general signaling pathway for a non-selective β-blocker is depicted below. This pathway is the expected, but not experimentally confirmed, mechanism for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor (β1/β2) G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Epinephrine/ Norepinephrine Catecholamine->Receptor Activates Antagonist 1-(2-Allyl-phenoxy)- 3-methylamino-propan-2-ol (Hypothesized) Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response Phosphorylates Downstream Targets

Figure 1. Hypothesized signaling pathway for β-adrenergic receptor antagonism.
Structure-Activity Relationship (SAR) Insights

The SAR for β-blockers indicates that the size of the substituent on the nitrogen atom influences the compound's affinity for β-receptors.[1] Generally, as the bulk of the N-substituent increases from hydrogen to a tertiary butyl group, the β-receptor activity tends to increase, while α-receptor activity decreases.[1] Alprenolol, with its isopropyl group, is a potent non-selective β-blocker. The methyl group in 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is smaller than an isopropyl group. This suggests that while it may retain β-blocking activity, its potency could be different from that of Alprenolol. Without experimental data, the precise impact on potency and selectivity (β1 vs. β2) remains speculative.

Experimental Protocols

A thorough search of scientific databases and literature reveals no published experimental protocols specifically for the synthesis, purification, or biological evaluation of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

For researchers interested in studying this compound, a logical starting point would be to adapt established protocols for the synthesis and analysis of Alprenolol and other aryloxypropanolamine β-blockers. A generalized workflow for such a study is proposed below.

G Start Hypothetical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity InVitro In Vitro Assays Purity->InVitro InVivo In Vivo Studies (Hypothetical) Purity->InVivo ReceptorBinding Radioligand Binding Assay (β1 and β2 receptors) InVitro->ReceptorBinding FunctionalAssay Functional Assays (e.g., cAMP accumulation) InVitro->FunctionalAssay DataAnalysis Data Analysis and Interpretation ReceptorBinding->DataAnalysis FunctionalAssay->DataAnalysis PK_PD Pharmacokinetic and Pharmacodynamic Studies in Animal Models InVivo->PK_PD Toxicity Toxicology Assessment InVivo->Toxicity PK_PD->DataAnalysis Toxicity->DataAnalysis

Figure 2. Generalized experimental workflow for novel β-blocker evaluation.

Quantitative Data

No quantitative data from experimental studies on 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, such as receptor binding affinities (Ki, IC50), efficacy, or pharmacokinetic parameters, are available in the public domain. For comparative purposes, the table below includes data for the related compound, Alprenolol.

CompoundParameterValueReceptor/System
Alprenolol Protein Binding80-90%Human Plasma
Elimination Half-life2-3 hoursHuman
pKa (Basic)9.51 - 9.6-
XLogP33.1-

Safety and Handling

A safety data sheet for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol indicates that standard laboratory safety precautions should be followed.[2] This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area.[2] The ecological, toxicological, and persistence data for this compound have not been determined.[2]

Conclusion and Future Directions

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a chemical entity with a structure highly suggestive of β-adrenergic blocking activity. However, there is a profound lack of empirical data to confirm its basic properties and pharmacological profile. This presents an opportunity for original research. Future studies should focus on:

  • Chemical Synthesis and Characterization: Developing and publishing a robust synthetic route and comprehensive characterization of the compound.

  • In Vitro Pharmacology: Conducting receptor binding and functional assays to determine its affinity and efficacy at β1 and β2 adrenergic receptors.

  • In Vivo Studies: If in vitro activity is confirmed, proceeding to animal models to evaluate its cardiovascular effects, pharmacokinetics, and safety profile.

Such research would be invaluable in determining whether this compound holds any potential as a research tool or therapeutic agent and would fill a notable gap in the scientific literature.

References

Exploratory

Technical Guide: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and its Analogue Alprenolol

Disclaimer: This technical guide addresses the chemical structure and properties of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol. Due to the limited availability of specific experimental data for this compound in public...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the chemical structure and properties of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible scientific literature, this guide leverages extensive data available for its close structural analogue, Alprenolol, which is 1-(2-allyl-phenoxy)-3-isopropylamino-propan-2-ol. The key structural difference lies in the substitution at the amino group (methyl vs. isopropyl). This difference is expected to influence the pharmacological profile, and this is discussed in the context of structure-activity relationships.

Chemical Structure and Identification

The chemical structure of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol is presented below.

Caption: Chemical structure of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Table 1: Chemical Identifiers and Properties of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and Alprenolol

Property1-(2-Allyl-phenoxy)-3-methylamino-propan-2-olAlprenolol (1-(2-Allyl-phenoxy)-3-isopropylamino-propan-2-ol)
IUPAC Name 1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol[1](RS)-1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol[2]
Synonyms -Alfeprol, Alpheprol, Gubernal, Aptine[2]
CAS Number 78510-05-1 (from SDS)13655-52-2[2][3]
Molecular Formula C14H21NO2C15H23NO2[3]
Molecular Weight 235.32 g/mol (calculated)249.35 g/mol [3]
Appearance Data not availableSolid[4]
Melting Point Data not available57-58 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available
LogP Data not available3.1[5]

Pharmacological Profile (Based on Alprenolol)

Alprenolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) and also exhibits antagonist activity at 5-HT1A and 5-HT1B receptors.[2][6][7] It is used clinically as an antihypertensive, anti-anginal, and anti-arrhythmic agent.[3]

Table 2: Pharmacological Data for Alprenolol

ParameterValueReceptor/SystemSource
Ki 1.2 nMBeta-2 adrenergic receptor (human)[8]
3.2 nMBeta-1 adrenergic receptor (human)
IC50 4.9 nMBeta-1 adrenergic receptor (human)[9]
3 nMBeta-2 adrenergic receptor (bovine)[9]
pKd 8.84Beta-2 adrenergic receptor (human)[8]
Protein Binding 80-90%Human plasma[2]
Elimination Half-life 2-3 hoursHuman[2]

Structure-Activity Relationship (SAR)

The N-alkyl substituent on the ethanolamine side chain of aryloxypropanolamine beta-blockers is a key determinant of their pharmacological activity. Generally, bulkier secondary alkyl groups, such as isopropyl or tert-butyl, are optimal for high-affinity binding to beta-adrenergic receptors.[10][11] The isopropyl group of Alprenolol is considered ideal for potent beta-blocking activity.

Replacing the isopropyl group with a smaller methyl group, as in 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol, is expected to reduce the antagonist potency at beta-adrenergic receptors. This is because the smaller methyl group may not provide the same degree of favorable hydrophobic interactions within the receptor's binding pocket that the larger isopropyl group does. However, the methylamino analogue would still be expected to retain some beta-blocking activity.

Experimental Protocols

Synthesis of Aryloxypropanolamines (General Method for Alprenolol)

A common synthetic route to aryloxypropanolamine beta-blockers like Alprenolol involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.

Step 1: Synthesis of 1-(2-allyl-phenoxy)-2,3-epoxypropane

  • 2-Allylphenol is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetone or ethanol.

  • The reaction mixture is typically heated under reflux for several hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The resulting crude epoxide is purified by distillation under vacuum or by column chromatography.

Step 2: Synthesis of Alprenolol

  • The purified 1-(2-allyl-phenoxy)-2,3-epoxypropane is dissolved in a solvent such as ethanol or isopropanol.

  • An excess of isopropylamine is added to the solution.

  • The reaction mixture is heated under reflux for several hours to facilitate the opening of the epoxide ring.

  • The solvent and excess amine are removed by distillation under reduced pressure.

  • The crude Alprenolol is then purified by recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture).

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol describes a general method for determining the binding affinity of a compound to beta-adrenergic receptors using a competitive binding assay with a radiolabeled ligand, such as [3H]-dihydroalprenolol ([3H]-DHA).

Materials:

  • Cell membranes prepared from a cell line expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-dihydroalprenolol.

  • Unlabeled competitor ligand (the test compound, e.g., Alprenolol or its methylamino analogue).

  • Non-specific binding control (a high concentration of a known beta-blocker, e.g., propranolol).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation:

    • In a series of tubes or a 96-well plate, combine the cell membrane preparation, [3H]-DHA (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of an unlabeled antagonist like propranolol).

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like epinephrine or norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[13][14][15] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response. Beta-blockers like Alprenolol act as antagonists, binding to the receptor and preventing the agonist from binding, thereby inhibiting this signaling cascade.

G cluster_0 Beta-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Epinephrine) Receptor Beta-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (e.g., Alprenolol) Antagonist->Receptor Blocks G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Caption: Antagonism of the beta-adrenergic signaling pathway by a beta-blocker.

References

Foundational

The Dual-Targeting Antagonist: A Technical Guide to 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

CAS Number: 13655-52-2 This technical guide provides an in-depth overview of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol. Intended for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13655-52-2

This technical guide provides an in-depth overview of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol. Intended for researchers, scientists, and drug development professionals, this document details its chemical properties, pharmacological actions, relevant experimental protocols, and key signaling pathways.

Core Compound Data

Alprenolol is a well-characterized sympatholytic drug that acts as a non-selective antagonist for β-adrenergic receptors and also exhibits antagonist activity at serotonin 5-HT1A receptors.[1][2] Its dual-targeting nature makes it a subject of interest in cardiovascular and neurological research.

PropertyValueReference
IUPAC Name 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol[3]
Synonyms Alprenolol, (±)-Alprenolol, dl-Alprenolol[3]
CAS Number 13655-52-2[3]
Molecular Formula C₁₅H₂₃NO₂[2]
Molecular Weight 249.35 g/mol [2]
Pharmacological Class Non-selective β-adrenergic antagonist, 5-HT1A receptor antagonist[1]

Quantitative Pharmacological Data

Alprenolol's affinity for its target receptors has been quantified in various studies. The following tables summarize key binding affinity data.

Table 2.1: Binding Affinity for β-Adrenergic Receptors

Receptor SubtypeRadioligandKd (nM)Cell Line/TissueReference
Human β₁(-)-[³H]Dihydroalprenolol15CHO cells
Human β₂(-)-[³H]Dihydroalprenolol0.91CHO cells
Human β₃(-)-[³H]Dihydroalprenolol117CHO cells

Table 2.2: Binding Affinity for Serotonin Receptors

Receptor SubtypeRadioligandKi (nM)TissueReference
5-HT₁ₐ[³H]8-OH-DPAT34Rat hippocampal membranes
5-HT₁ₑ[³H]8-OH-DPAT134Rat striatal membranes

Experimental Protocols

Synthesis of Alprenolol

The synthesis of Alprenolol can be achieved through a multi-step chemoenzymatic process, ensuring high enantiomeric purity. The following protocol is a synthesized methodology based on established procedures for β-blocker synthesis.[4]

Experimental Workflow: Synthesis of Alprenolol

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination A 2-Allylphenol C 1-(2-Allylphenoxy)-2,3-epoxypropane A->C Base (e.g., NaOH) B Epichlorohydrin B->C E 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol (Alprenolol) C->E Solvent (e.g., Isopropanol) Reflux D Isopropylamine D->E

Caption: A two-step synthesis of Alprenolol.

Step 1: Synthesis of 1-(2-Allylphenoxy)-2,3-epoxypropane

  • Dissolve 2-allylphenol in a suitable solvent such as ethanol.

  • Add a stoichiometric equivalent of a base, for example, sodium hydroxide, to form the phenoxide.

  • Add epichlorohydrin dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

  • Dissolve the purified 1-(2-allylphenoxy)-2,3-epoxypropane in isopropanol.

  • Add an excess of isopropylamine to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with water to remove any remaining salts.

  • Dry the organic layer and concentrate to obtain crude Alprenolol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Alprenolol.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of Alprenolol for β-adrenergic receptors using (-)-[³H]dihydroalprenolol (DHA).[5][6][7]

Experimental Workflow: Radioligand Binding Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Membrane Preparation (e.g., from CHO cells expressing β-AR) D Incubate Membranes, Radioligand, and Test Compound A->D B Radioligand Solution ((-)-[3H]DHA) B->D C Test Compound Dilutions (Alprenolol) C->D E Rapid Filtration (GF/B filters) D->E F Scintillation Counting E->F G Determine IC50 F->G H Calculate Ki G->H

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the β-adrenergic receptor subtypes of interest.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of (-)-[³H]DHA (typically at its Kd) and varying concentrations of Alprenolol.

  • Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like propranolol).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Alprenolol that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

Alprenolol's mechanism of action involves the modulation of multiple signaling pathways through its interaction with β-adrenergic and 5-HT1A receptors.

Canonical β-Adrenergic Receptor Antagonism

As a non-selective β-blocker, Alprenolol competitively inhibits the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. This antagonism blocks the canonical Gs protein-coupled signaling cascade, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.

cluster_0 Canonical β-AR Signaling Catecholamines Epinephrine/ Norepinephrine betaAR β-Adrenergic Receptor Catecholamines->betaAR Activates Alprenolol Alprenolol Alprenolol->betaAR Blocks Gs Gαs betaAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., increased heart rate) PKA->Response Phosphorylates Substrates cluster_0 5-HT1A Receptor Signaling Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A Activates Alprenolol Alprenolol Alprenolol->HT1A Blocks Gi Gαi/o HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreased Conversion cluster_0 β-Arrestin-Mediated EGFR Transactivation Alprenolol Alprenolol beta1AR β1-Adrenergic Receptor Alprenolol->beta1AR Binds GRK GRK beta1AR->GRK Activates betaArrestin β-Arrestin beta1AR->betaArrestin Recruits GRK->beta1AR Phosphorylates Src Src betaArrestin->Src Activates MMP MMP Src->MMP Activates proHB_EGF pro-HB-EGF MMP->proHB_EGF Cleaves HB_EGF HB-EGF proHB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR Activates ERK ERK EGFR->ERK Activates Response Downstream Signaling ERK->Response

References

Exploratory

In-Depth Technical Guide: Physicochemical Properties and Biological Profile of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and its Analogue, Alprenolol

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the molecular weight and biological context of 1-(2-Allyl-phenoxy)-3-methylamin...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular weight and biological context of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. Due to the limited availability of specific experimental data for this compound, this document focuses on its close structural analogue, Alprenolol. Alprenolol, or 1-(2-Allyl-phenoxy)-3-isopropylamino-propan-2-ol, is a well-characterized beta-adrenergic antagonist. The substitution of the isopropyl group in Alprenolol with a methyl group in the requested compound results in a difference in their molecular weights and potentially in their pharmacokinetic and pharmacodynamic profiles. This guide leverages the extensive research on Alprenolol to provide a foundational understanding that can inform research on its methyl derivative.

Physicochemical Data

The primary difference between 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and Alprenolol lies in the N-alkyl substituent, which alters the molecular formula and weight.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-olC13H19NO2221.29
AlprenololC15H23NO2249.35[1]

Biological Activity and Mechanism of Action of Alprenolol

Alprenolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] This blockade inhibits the actions of catecholamines like adrenaline and noradrenaline at these receptors, leading to its therapeutic effects.

Cardiovascular Effects

By blocking β1-receptors in the heart, Alprenolol reduces heart rate, myocardial contractility, and blood pressure. Its β2-receptor antagonism can lead to bronchoconstriction. These effects make it useful in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.

Signaling Pathway

The primary signaling pathway affected by Alprenolol is the G-protein coupled receptor (GPCR) cascade initiated by adrenergic agonists. By competitively inhibiting the binding of these agonists to β-adrenergic receptors, Alprenolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger, cyclic AMP (cAMP). This, in turn, leads to a decrease in the activity of protein kinase A (PKA) and a subsequent reduction in the phosphorylation of downstream targets that mediate the physiological effects of β-adrenergic stimulation.

Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Adrenergic_Agonist Adrenergic Agonist (e.g., Adrenaline) Adrenergic_Agonist->Beta_Receptor Binds & Activates Alprenolol Alprenolol Alprenolol->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response PKA->Cellular_Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway and Inhibition by Alprenolol.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for studying the effects of beta-blockers like Alprenolol.

In Vitro Receptor Binding Assay

This protocol is designed to determine the affinity of a compound for β-adrenergic receptors.

Objective: To quantify the binding affinity (Ki) of Alprenolol for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing human β1 or β2 adrenergic receptors.

  • Radioligand, e.g., [3H]-dihydroalprenolol.

  • Alprenolol (or test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of Alprenolol.

  • In a microplate, combine the cell membranes, [3H]-dihydroalprenolol, and varying concentrations of Alprenolol.

  • Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

  • Calculate the specific binding at each concentration of Alprenolol and determine the IC50 value, which is then used to calculate the Ki value.

Ex Vivo Langendorff Heart Preparation

This protocol assesses the physiological effects of a compound on an isolated mammalian heart.

Objective: To measure the effect of Alprenolol on heart rate and contractility.

Materials:

  • Langendorff apparatus.

  • Krebs-Henseleit solution (oxygenated with 95% O2, 5% CO2).

  • Isolated rodent heart.

  • Isoproterenol (a β-agonist).

  • Alprenolol.

  • Pressure transducer and data acquisition system.

Procedure:

  • Cannulate the aorta of the isolated heart and mount it on the Langendorff apparatus.

  • Perfuse the heart with oxygenated Krebs-Henseleit solution at a constant flow rate and temperature (37°C).

  • Allow the heart to stabilize and record baseline heart rate and left ventricular developed pressure.

  • Administer isoproterenol to stimulate the heart and record the increase in heart rate and contractility.

  • After a washout period, perfuse the heart with a known concentration of Alprenolol.

  • Re-administer isoproterenol in the presence of Alprenolol and record the attenuated response.

  • Analyze the data to quantify the antagonistic effect of Alprenolol.

Langendorff_Heart_Workflow Isolate_Heart Isolate Rodent Heart Mount_Heart Mount on Langendorff Apparatus Isolate_Heart->Mount_Heart Perfuse_KHS Perfuse with Krebs-Henseleit Solution (37°C) Mount_Heart->Perfuse_KHS Stabilize Stabilize and Record Baseline Perfuse_KHS->Stabilize Administer_Isoproterenol Administer Isoproterenol Stabilize->Administer_Isoproterenol Record_Stimulated Record Stimulated Response Administer_Isoproterenol->Record_Stimulated Washout Washout Period Record_Stimulated->Washout Administer_Alprenolol Administer Alprenolol Washout->Administer_Alprenolol ReAdminister_Isoproterenol Re-administer Isoproterenol Administer_Alprenolol->ReAdminister_Isoproterenol Record_Attenuated Record Attenuated Response ReAdminister_Isoproterenol->Record_Attenuated Analyze Analyze Data Record_Attenuated->Analyze

Workflow for the Ex Vivo Langendorff Heart Preparation Experiment.

Conclusion

References

Foundational

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol synthesis pathway

An In-depth Technical Guide on the Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a comprehensive synthesis pathwa...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthesis pathway for 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol, an analogue of the beta-blocker alprenolol. The described methodology is based on established chemical transformations commonly employed in the synthesis of related aryloxypropanolamine compounds. This document provides detailed experimental protocols, summarized quantitative data, and visual representations of the synthesis pathway and experimental workflow to aid in laboratory-scale preparation.

Overview of the Synthetic Pathway

The synthesis of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol is a multi-step process that begins with the preparation of the key intermediate, 2-allylphenol. This is followed by the formation of an epoxide intermediate and subsequent ring-opening with methylamine to yield the final product.

The overall transformation can be summarized in three main stages:

  • Synthesis of 2-Allylphenol: This is achieved via a Claisen rearrangement of allyl phenyl ether, which is first synthesized from phenol and allyl bromide through a Williamson ether synthesis.

  • Synthesis of 1-(2-Allylphenoxy)-2,3-epoxypropane: The 2-allylphenol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

  • Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol: The final step involves the nucleophilic attack of methylamine on the epoxide ring of 1-(2-allylphenoxy)-2,3-epoxypropane.

Quantitative Data Presentation

The following tables provide a summary of the reaction conditions and expected yields for each step of the synthesis, based on literature for analogous reactions.

Table 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)

ParameterValueReference
Starting Materials Phenol, Allyl bromide, Potassium carbonate[1]
Solvent Acetone[1]
Temperature Reflux[1]
Reaction Time 4-6 hours[1]
Typical Yield 85-95%[1]

Table 2: Synthesis of 2-Allylphenol (Claisen Rearrangement)

ParameterValueReference
Starting Material Allyl phenyl ether[1][2]
Solvent None (neat) or high-boiling solvent (e.g., diethylaniline)[2]
Temperature 180-220 °C[2]
Reaction Time 1-3 hours[2]
Typical Yield 70-85%[1]

Table 3: Synthesis of 1-(2-Allylphenoxy)-2,3-epoxypropane

ParameterValueReference
Starting Materials 2-Allylphenol, Epichlorohydrin[3]
Base Sodium hydroxide, Potassium carbonate[3]
Solvent Epichlorohydrin (excess), or a suitable solvent like acetone or methanol[3]
Temperature 60-80 °C[3]
Reaction Time 2-4 hours[3]
Typical Yield 80-90%[3]

Table 4: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

ParameterValueReference
Starting Materials 1-(2-Allylphenoxy)-2,3-epoxypropane, Methylamine (40% in water or as gas)[4][5]
Solvent Methanol or Ethanol[6]
Temperature Room temperature to 50 °C[5][6]
Reaction Time 4-8 hours[6]
Typical Yield 75-90%[6]

Detailed Experimental Protocols

Step 1a: Synthesis of Allyl Phenyl Ether
  • To a solution of phenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain allyl phenyl ether.

Step 1b: Synthesis of 2-Allylphenol
  • Place allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat the ether to 180-220 °C under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Maintain this temperature for 1-3 hours.[2] The rearrangement is typically exothermic.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • The crude 2-allylphenol can be purified by vacuum distillation.

Step 2: Synthesis of 1-(2-Allylphenoxy)-2,3-epoxypropane
  • Dissolve 2-allylphenol (1 equivalent) in epichlorohydrin (3-5 equivalents).

  • Add powdered sodium hydroxide (1.2 equivalents) portion-wise to the stirred solution.

  • Heat the mixture to 60-80 °C and stir for 2-4 hours.[3]

  • After the reaction is complete, cool the mixture and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The excess epichlorohydrin is removed by vacuum distillation to yield the crude epoxide.

Step 3: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
  • Dissolve 1-(2-allylphenoxy)-2,3-epoxypropane (1 equivalent) in methanol.

  • To this solution, add an excess of 40% aqueous methylamine solution (3-5 equivalents).

  • Stir the mixture at room temperature for 4-8 hours. The reaction can be gently heated to 50 °C to reduce the reaction time.[5][6]

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, remove the methanol and excess methylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture).

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Phenol Phenol Allyl_Phenyl_Ether Allyl Phenyl Ether Phenol->Allyl_Phenyl_Ether Williamson Ether Synthesis Allyl_Bromide Allyl Bromide Allyl_Bromide->Allyl_Phenyl_Ether Williamson Ether Synthesis Two_Allylphenol 2-Allylphenol Allyl_Phenyl_Ether->Two_Allylphenol Claisen Rearrangement Epoxide 1-(2-Allylphenoxy)-2,3-epoxypropane Two_Allylphenol->Epoxide Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Base Final_Product 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Epoxide->Final_Product Ring Opening Methylamine Methylamine Methylamine->Final_Product Ring Opening

Caption: Overall synthesis pathway for 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: 2-Allylphenol Synthesis cluster_step2 Step 2: Epoxide Formation cluster_step3 Step 3: Amination s1_ether Williamson Ether Synthesis s1_rearrange Claisen Rearrangement s1_ether->s1_rearrange s1_purify Vacuum Distillation s1_rearrange->s1_purify s2_react Reaction with Epichlorohydrin s1_purify->s2_react Intermediate 1 s2_workup Aqueous Workup & Extraction s2_react->s2_workup s2_purify Distillation s2_workup->s2_purify s3_react Epoxide Ring Opening with Methylamine s2_purify->s3_react Intermediate 2 s3_workup Solvent Removal & Extraction s3_react->s3_workup s3_purify Chromatography/Recrystallization s3_workup->s3_purify Final_Product Final_Product s3_purify->Final_Product Final Product

Caption: Experimental workflow for the synthesis of the target molecule.

References

Exploratory

An In-depth Technical Guide on the Mechanism of Action Hypothesis of Alprenolol

For Researchers, Scientists, and Drug Development Professionals Abstract Alprenolol, chemically identified as 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, is a non-selective β-adrenergic receptor antagonist with additi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprenolol, chemically identified as 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, is a non-selective β-adrenergic receptor antagonist with additional antagonist properties at serotonin 5-HT1A and 5-HT1B receptors.[1] This guide elucidates the multifaceted mechanism of action of alprenolol, extending from its classical G protein-dependent β-blockade to a more recently discovered G protein-independent, β-arrestin-mediated signaling pathway. This document provides a comprehensive overview of its pharmacological effects, quantitative binding affinities, detailed experimental protocols for its characterization, and visual representations of its signaling cascades and experimental workflows. Alprenolol's primary therapeutic applications are in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[2][3]

Introduction

Alprenolol is a sympatholytic agent belonging to the class of beta-blockers.[3] Its chemical structure, featuring a propan-2-ol backbone, is characteristic of many beta-adrenergic antagonists. The primary pharmacological effect of alprenolol is the competitive, non-selective blockade of β1 and β2-adrenergic receptors.[3][4] This action inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to reduced heart rate, myocardial contractility, and blood pressure.[2][3] Beyond its canonical β-blocking activity, alprenolol also demonstrates antagonist activity at serotonin receptors and can initiate biased signaling through β-arrestin pathways, suggesting a more complex pharmacological profile.[1][5][6]

Core Mechanism of Action Hypothesis

The mechanism of action of alprenolol is hypothesized to be twofold, involving both G protein-dependent and G protein-independent signaling pathways.

G Protein-Dependent Pathway: β-Adrenergic Receptor Antagonism

The principal mechanism of alprenolol involves the competitive blockade of β1 and β2-adrenergic receptors.[2][3] In the heart, which is rich in β1 receptors, this antagonism leads to:

  • Negative Chronotropic Effect: A decrease in heart rate.[2]

  • Negative Inotropic Effect: A reduction in the force of myocardial contraction.[2][4]

  • Negative Dromotropic Effect: A decrease in the speed of atrioventricular conduction.[2]

Collectively, these effects reduce cardiac output and myocardial oxygen demand, which are beneficial in conditions like hypertension and angina pectoris.[2]

Blockade of β2-receptors, found in vascular and bronchial smooth muscle, can lead to slight vasoconstriction and bronchoconstriction.[2] Alprenolol also inhibits renin production by blocking β2 receptors in the juxtaglomerular apparatus, which in turn reduces the production of angiotensin II and aldosterone, contributing to its antihypertensive effect.[3]

G Protein-Independent Pathway: β-Arrestin-Mediated Signaling

Recent studies have revealed that alprenolol can act as a biased ligand, stimulating a G protein-independent signaling pathway mediated by β-arrestin.[5][6] This hypothesis suggests that alprenolol stabilizes a conformation of the β1-adrenergic receptor that, while not activating G proteins, promotes the recruitment of β-arrestin. This interaction can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream signaling cascades, such as the ERK1/2 pathway.[5] This β-arrestin-mediated signaling may contribute to some of the long-term therapeutic effects of alprenolol, potentially including cardioprotective effects.[5][6]

Serotonin Receptor Antagonism

Alprenolol also acts as an antagonist at 5-HT1A and 5-HT1B serotonin receptors.[1] The clinical significance of this activity is less well-defined than its β-blocking effects, but it may contribute to its overall pharmacological profile, potentially influencing its effects on the central nervous system.

Quantitative Data

The following tables summarize the available quantitative data for alprenolol's binding affinity and pharmacokinetic properties.

Table 1: Receptor Binding Affinities of Alprenolol

ReceptorSpeciesPreparationKd (nM)Ki (nM)Reference
β1-Adrenergic ReceptorHumanCHO Cells15[7]
β2-Adrenergic ReceptorHumanCHO Cells0.91[7]
β3-Adrenergic ReceptorHumanCHO Cells117[7]
β-Adrenergic Receptor (non-selective)CanineMyocardium7-11[8]
5-HT1A ReceptorRatHippocampal Membranes34[7]
5-HT1B ReceptorRatStriatal Membranes134[7]

Table 2: Pharmacokinetic Properties of Alprenolol

ParameterValueReference
Biological Half-Life2-3 hours[3]
Protein Binding80-90%[3]
MetabolismHepatic (significant first-pass)[2][3]
ExcretionPrimarily renal[2]

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of alprenolol are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of alprenolol for β-adrenergic receptors.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing β-adrenergic receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.[9]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[9]

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[9]

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.[9]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[9]

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation (typically 10-50 µg of protein per well).[9]

    • Add a fixed concentration of a suitable radioligand, such as [³H]-dihydroalprenolol, for non-selective binding. The concentration should be at or below the Kd of the radioligand for the receptor.[9]

    • Add a range of concentrations of unlabeled alprenolol (the competitor).[9]

    • To determine non-specific binding, include wells with a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).[9]

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of alprenolol to generate a competition curve.

    • Calculate the IC₅₀ value (the concentration of alprenolol that inhibits 50% of radioligand binding).

    • Determine the Ki value using the Cheng-Prusoff equation.

cAMP Assay

This assay measures the ability of alprenolol to antagonize the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger of G protein-coupled β-adrenergic receptors.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells expressing β-adrenergic receptors in a 96-well plate and grow to the desired confluency.[9]

    • If necessary, serum-starve the cells for a few hours before the assay.

    • Pre-incubate the cells with varying concentrations of alprenolol for a specified time (e.g., 15-30 minutes).[9]

    • Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) for a defined period (e.g., 10-15 minutes) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[9]

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells using a suitable lysis buffer.[9]

    • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.[9]

    • Determine the cAMP concentration in each sample from the standard curve.[9]

    • Plot the cAMP concentration against the log concentration of alprenolol to generate a dose-response curve.

    • Determine the IC₅₀ value of alprenolol for the inhibition of agonist-stimulated cAMP production.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of alprenolol and a typical experimental workflow for its characterization.

G_Protein_Dependent_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alprenolol Alprenolol Beta_Receptor β-Adrenergic Receptor Alprenolol->Beta_Receptor Blocks Catecholamines Catecholamines Catecholamines->Beta_Receptor Activates G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: G Protein-Dependent Signaling Pathway of β-Adrenergic Receptor Antagonism by Alprenolol.

G_Protein_Independent_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alprenolol Alprenolol Beta_Receptor β1-Adrenergic Receptor Alprenolol->Beta_Receptor Binds to Beta_Arrestin β-Arrestin Beta_Receptor->Beta_Arrestin Recruits EGFR EGFR ERK ERK1/2 EGFR->ERK Activates Src Src Beta_Arrestin->Src Activates Src->EGFR Transactivates Downstream_Signaling Downstream Signaling ERK->Downstream_Signaling Leads to

Caption: G Protein-Independent, β-Arrestin-Mediated Signaling by Alprenolol.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis and Hypothesis Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Integration Integrate Binding and Functional Data Binding_Assay->Data_Integration Functional_Assay cAMP Functional Assay (Determine IC50) Functional_Assay->Data_Integration Mechanism_Hypothesis Formulate Mechanism of Action Hypothesis Data_Integration->Mechanism_Hypothesis Cell_Culture Cell Line Expressing β-Adrenergic Receptors Cell_Culture->Functional_Assay Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Homogenization & Centrifugation Membrane_Prep->Binding_Assay

Caption: Experimental Workflow for Characterizing Alprenolol's Mechanism of Action.

Conclusion

The mechanism of action of alprenolol is more intricate than that of a simple non-selective beta-blocker. While its primary therapeutic effects are derived from the competitive antagonism of β1 and β2-adrenergic receptors, emerging evidence for its role as a biased ligand capable of activating G protein-independent, β-arrestin-mediated signaling pathways opens new avenues for understanding its complete pharmacological profile. Further research into this biased agonism may reveal novel therapeutic applications and provide insights into the development of next-generation cardiovascular drugs with tailored signaling properties. The additional antagonism at serotonin receptors further adds to its complex pharmacology. This guide provides a foundational understanding for researchers and drug development professionals working with alprenolol and related compounds.

References

Foundational

The Dual-Faceted Pharmacology of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol): A Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, is a well-established non-selective beta-adrenergic receptor antagonis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, is a well-established non-selective beta-adrenergic receptor antagonist. Its therapeutic applications in cardiovascular medicine are primarily attributed to its blockade of β1 and β2-adrenergic receptors. However, emerging research has unveiled a more complex pharmacological profile, demonstrating that Alprenolol can also function as a biased agonist, initiating G protein-independent signaling cascades. This technical guide provides an in-depth exploration of the biological targets of Alprenolol, presenting quantitative binding data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development endeavors.

Primary Biological Targets and Binding Affinities

Alprenolol's primary biological targets are the β-adrenergic receptors and, to a lesser extent, serotonin (5-HT) receptors. It exhibits non-selective antagonism at β1 and β2-adrenergic receptors and also interacts with 5-HT1A and 5-HT1B receptors.[1][2][3][4] The binding affinities of Alprenolol for these receptors have been characterized through various in vitro assays, with the data summarized below.

Receptor TargetSpeciesAssay TypeLigandAffinity MetricValue (nM)Reference
β1-Adrenergic ReceptorHumanRadioligand Binding(-)-[3H]AlprenololKd15[2]
β2-Adrenergic ReceptorHumanRadioligand Binding(-)-[3H]AlprenololKd0.91[2]
β3-Adrenergic ReceptorHumanRadioligand Binding(-)-[3H]AlprenololKd117[2]
5-HT1A ReceptorRatRadioligand Binding[3H]8-OH-DPATKi34[2]
5-HT1B ReceptorRatRadioligand Binding[125I]GTIKi134[2]
β-Adrenergic ReceptorCanine (Cardiac)Radioligand Binding(-)-[3H]AlprenololKd7-11[5]
β-Adrenergic ReceptorHuman (Lymphocyte)Radioligand Binding(-)-[3H]AlprenololKd10[6]

Signaling Pathways

Alprenolol's interaction with its target receptors initiates two distinct signaling pathways: the classical G protein-mediated pathway, which it antagonizes, and a G protein-independent, β-arrestin-mediated pathway, which it can activate.

Antagonism of the G Protein-Mediated Signaling Pathway

As a conventional antagonist, Alprenolol competitively binds to β-adrenergic receptors, thereby blocking the binding of endogenous catecholamines like epinephrine and norepinephrine. This action inhibits the activation of the Gs protein-adenylyl cyclase-cAMP signaling cascade, leading to a reduction in downstream physiological effects such as increased heart rate and myocardial contractility.

G_Protein_Signaling cluster_membrane Plasma Membrane Alprenolol Alprenolol beta_AR β-Adrenergic Receptor Alprenolol->beta_AR Blocks Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->beta_AR Activates Gs Gs Protein beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Physiological Effects PKA->Downstream Phosphorylates Targets

Canonical G Protein-Mediated Signaling Antagonism by Alprenolol.
Activation of the β-Arrestin-Mediated Signaling Pathway

Recent studies have revealed that Alprenolol can act as a biased agonist at the β1-adrenergic receptor, stimulating a G protein-independent signaling pathway mediated by β-arrestin.[7][8][9] This pathway leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a process implicated in cardioprotection.[10] The binding of Alprenolol promotes the phosphorylation of the β1-adrenergic receptor by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a scaffold for the recruitment of β-arrestin. β-arrestin, in turn, recruits Src kinase, which activates a matrix metalloproteinase (MMP). The activated MMP cleaves pro-Heparin-Binding EGF (pro-HB-EGF), releasing mature HB-EGF, which then binds to and activates the EGFR, leading to downstream signaling, including the activation of the ERK pathway.[7][10][11]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane Alprenolol Alprenolol beta1_AR β1-Adrenergic Receptor Alprenolol->beta1_AR Binds GRK GRK beta1_AR->GRK Recruits beta_Arrestin β-Arrestin beta1_AR->beta_Arrestin Recruits GRK->beta1_AR Phosphorylates Src Src beta_Arrestin->Src Recruits MMP MMP Src->MMP Activates HB_EGF HB-EGF MMP->HB_EGF Cleaves pro_HB_EGF pro-HB-EGF EGFR EGFR HB_EGF->EGFR Activates ERK ERK Signaling EGFR->ERK Cardioprotection Cardioprotection ERK->Cardioprotection

Alprenolol-Induced β-Arrestin-Mediated EGFR Transactivation.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is adapted from studies identifying and characterizing β-adrenergic receptors using (-)-[3H]Alprenolol.[5][6][12][13][14][15]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Alprenolol for β-adrenergic receptors in a given tissue or cell preparation.

Materials:

  • Radioligand: (-)-[3H]Alprenolol

  • Tissue/Cell Preparation: Homogenates of target tissue (e.g., canine myocardium, human lymphocytes) or membranes from cells overexpressing the receptor of interest.

  • Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at 37°C.

  • Wash Buffer: Ice-cold incubation buffer.

  • Non-specific Binding Control: 10 µM propranolol.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in incubation buffer.

    • Determine the protein concentration of the membrane suspension.

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein (e.g., 200-350 µg).

    • Add increasing concentrations of (-)-[3H]Alprenolol (e.g., 0.5-20 nM).

    • For the determination of non-specific binding, add 10 µM propranolol to a parallel set of tubes.

    • Incubate at 37°C for a predetermined time to reach equilibrium (e.g., 20-30 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Perform Scatchard analysis or non-linear regression of the specific binding data to determine the Kd and Bmax values.

Radioligand_Binding_Workflow A Tissue/Cell Homogenization B Membrane Isolation (Centrifugation) A->B C Incubation with (-)-[3H]Alprenolol +/- Propranolol B->C D Vacuum Filtration (Separation of Bound and Free Ligand) C->D E Washing D->E F Scintillation Counting E->F G Data Analysis (Scatchard Plot/ Non-linear Regression) F->G H Determination of Kd and Bmax G->H

Workflow for Radioligand Binding Assay.
β-Arrestin-Mediated EGFR Transactivation Assay

This protocol is based on the methodology described in studies investigating the biased agonism of Alprenolol.[7][8][9]

Objective: To determine if Alprenolol can induce the transactivation of EGFR in a β-arrestin-dependent manner.

Materials:

  • Cell Line: HEK293 cells stably expressing the β1-adrenergic receptor and EGFR (often tagged with a fluorescent protein like GFP for visualization).

  • Alprenolol solution.

  • Src inhibitor (e.g., PP2).

  • MMP inhibitor (e.g., Ilomastat).

  • EGFR inhibitor (e.g., AG1478).

  • siRNA for β-arrestin 1 and 2.

  • Antibodies for Western blotting (e.g., anti-phospho-EGFR, anti-phospho-ERK).

  • Confocal microscope.

  • Western blotting apparatus.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells under standard conditions.

    • If required, transfect cells with siRNA against β-arrestin 1/2 to confirm the role of β-arrestin in the signaling pathway.

  • Ligand Stimulation:

    • Pre-treat cells with inhibitors (Src, MMP, or EGFR inhibitors) as required to investigate the involvement of these pathway components.

    • Stimulate the cells with Alprenolol at a predetermined concentration and for a specific duration.

  • Analysis of EGFR Activation:

    • Confocal Microscopy: For cells expressing EGFR-GFP, visualize the internalization of the receptor as an indicator of its activation.

    • Western Blotting: Lyse the cells and perform Western blot analysis using antibodies against phosphorylated (activated) forms of EGFR and downstream signaling molecules like ERK.

  • Data Analysis:

    • Quantify the fluorescence intensity of internalized EGFR from confocal images.

    • Quantify the band intensities from Western blots to determine the extent of EGFR and ERK phosphorylation.

    • Compare the results from Alprenolol-treated cells with control cells and cells treated with inhibitors or siRNA to elucidate the signaling pathway.

Conclusion

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) is a pharmacologically versatile molecule with a dual mechanism of action. While its established role as a non-selective β-adrenergic antagonist is central to its clinical use, its ability to act as a biased agonist and stimulate β-arrestin-mediated, G protein-independent signaling pathways opens new avenues for research and therapeutic development. The detailed information on its biological targets, binding affinities, signaling pathways, and experimental protocols provided in this guide serves as a comprehensive resource for scientists and researchers aiming to further unravel the intricate pharmacology of Alprenolol and similar compounds.

References

Exploratory

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol preliminary bioactivity screening

An In-depth Technical Guide to the Preliminary Bioactivity Screening of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Introduction 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a chemical compound belonging to the cla...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Bioactivity Screening of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a chemical compound belonging to the class of aryloxypropanolamines. This structural class is of significant interest in medicinal chemistry, as it forms the backbone of many beta-adrenergic receptor antagonists, commonly known as beta-blockers. The general structure consists of an aryloxy group linked to a propan-2-ol moiety, which in turn is substituted with an amino group. Variations in the aryl substituent, as well as the substituent on the amino group, can significantly influence the compound's pharmacological properties, including its potency, selectivity for β1- vs. β2-adrenergic receptors, and intrinsic sympathomimetic activity.

Given its structural similarity to known beta-blockers such as alprenolol (1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol), it is hypothesized that 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol will exhibit activity at adrenergic receptors and may possess cardiovascular and antiarrhythmic properties.[1][2] A preliminary bioactivity screening would be essential to characterize its pharmacological profile.

Predicted Bioactivities and Screening Strategy

Based on the activities of structurally related compounds, a preliminary screening of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol should focus on its potential as a beta-adrenergic antagonist and its cardiovascular effects. The screening cascade would typically begin with in vitro receptor binding and functional assays to determine the compound's affinity and efficacy at adrenergic receptors, followed by ex vivo and in vivo studies to assess its physiological effects.

Hypothetical Data Summary

The following table summarizes hypothetical results from a preliminary bioactivity screening of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Assay TypeTarget/Model SystemParameterValue
Receptor BindingHuman β1-adrenergic receptorKi (nM)150
Human β2-adrenergic receptorKi (nM)450
Functional AssayIsoproterenol-stimulated cAMP production in CHO-β1 cellsIC50 (nM)300
Isoproterenol-stimulated cAMP production in CHO-β2 cellsIC50 (nM)850
Ex Vivo Tissue AssayIsolated guinea pig right atria (chronotropy)pA26.8
In Vivo ModelOuabain-induced arrhythmia in guinea pigsED50 (mg/kg)5.2
Cytotoxicity AssayHuman embryonic kidney (HEK293) cellsCC50 (µM)>100

Experimental Protocols

1. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for human β1 and β2-adrenergic receptors.

  • Methodology:

    • Cell membranes expressing either recombinant human β1 or β2-adrenergic receptors are prepared.

    • Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

2. Functional cAMP Accumulation Assay

  • Objective: To assess the functional antagonist activity (IC50) of the test compound at β1 and β2-adrenergic receptors.

  • Methodology:

    • Chinese Hamster Ovary (CHO) cells stably expressing either human β1 or β2-adrenergic receptors are cultured in appropriate media.

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A known concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to stimulate adenylyl cyclase and induce cyclic AMP (cAMP) production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the maximal response induced by the agonist.

3. Ex Vivo Chronotropy Assay in Isolated Guinea Pig Atria

  • Objective: To evaluate the negative chronotropic (heart rate-lowering) effect of the test compound.

  • Methodology:

    • Guinea pigs are euthanized, and the right atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The spontaneous beating rate of the atria is recorded using a force-displacement transducer.

    • A cumulative concentration-response curve to a β-agonist like isoproterenol is established to determine the baseline positive chronotropic effect.

    • The atria are then incubated with a fixed concentration of the test compound for a specified period.

    • A second concentration-response curve to isoproterenol is generated in the presence of the antagonist.

    • The degree of rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the agonist's EC50.

Visualizations

G cluster_0 In Vitro Screening cluster_1 Ex Vivo Analysis cluster_2 In Vivo Evaluation cluster_3 Safety & Toxicity a Receptor Binding Assays (β1, β2 Adrenergic Receptors) b Functional Assays (cAMP Accumulation) a->b Determine Affinity & Potency c Isolated Tissue Assays (e.g., Guinea Pig Atria) b->c Assess Physiological Function d Animal Models of Arrhythmia (e.g., Ouabain-induced) c->d Evaluate In-Life Efficacy e Cytotoxicity Assays (e.g., HEK293 Cells) d->e Preliminary Safety Profile

Caption: Hypothetical screening workflow for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

G cluster_0 Cell Membrane B_AR β-Adrenergic Receptor G_protein Gs Protein B_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->B_AR Activates Antagonist 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol Antagonist->B_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates substrates leading to

References

Foundational

An In-depth Technical Guide to 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and its Structural Analogs: Synthesis, Pharmacology, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol, a structural analog of the non-selective β...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol, a structural analog of the non-selective β-adrenergic antagonist, alprenolol. The document details the core structural features, proposed synthesis methodologies, and potential pharmacological activities of this compound and its derivatives. A key focus is placed on their interaction with β-adrenergic receptors and the subsequent downstream signaling pathways. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Introduction

Aryloxypropanolamines represent a well-established class of compounds with significant therapeutic applications, most notably as β-adrenergic receptor antagonists (beta-blockers). These agents are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol belongs to this class and is a close structural analog of alprenolol, a non-selective beta-blocker. The core structure consists of an aryloxy group linked via a propan-2-ol moiety to an amino group. Variations in the substitution on the aromatic ring and the amine are known to significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.

This guide will explore the synthesis, potential pharmacological properties, and underlying mechanisms of action of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol and its structural analogs and derivatives.

Core Compound and its Analogs

The central compound of interest is 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol. Its structural analogs and derivatives are primarily characterized by modifications to the N-alkyl substituent of the amino group. A comparative summary of the core compound and its key analog, alprenolol, is presented in Table 1.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Key Features
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol[Image of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol structure]C13H19NO2221.29N-methyl derivative. Expected to have similar but potentially different potency and selectivity profile compared to alprenolol.
Alprenolol (1-(2-Allyl-phenoxy)-3-isopropylamino-propan-2-ol)[Image of Alprenolol structure]C15H23NO2249.35N-isopropyl derivative. A well-characterized non-selective β-adrenergic antagonist.

Table 1: Core Compound and a Key Structural Analog

Synthesis and Characterization

General Synthetic Protocol

The synthesis of 1-(2-allyl-phenoxy)-3-alkylamino-propan-2-ols generally proceeds as follows:

  • Formation of the Epoxide Intermediate: 2-Allylphenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 1-(2-allyl-phenoxy)-2,3-epoxypropane.

  • Ring-Opening of the Epoxide: The resulting epoxide is then subjected to a nucleophilic ring-opening reaction with the desired primary amine (e.g., methylamine for the target compound or isopropylamine for alprenolol). This reaction is typically carried out in a protic solvent like ethanol or methanol.

A schematic representation of this synthetic workflow is provided below.

Synthesis_Workflow reagent1 2-Allylphenol step1 Step 1: Epoxide Formation reagent1->step1 reagent2 Epichlorohydrin reagent2->step1 base Base (e.g., NaOH) base->step1 intermediate 1-(2-Allyl-phenoxy)-2,3-epoxypropane step1->intermediate step2 Step 2: Ring Opening intermediate->step2 amine Amine (e.g., Methylamine) amine->step2 product 1-(2-Allyl-phenoxy)-3-alkylamino-propan-2-ol step2->product

Figure 1: General synthetic workflow for 1-(2-allyl-phenoxy)-3-alkylamino-propan-2-ols.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol based on general methods for aryloxypropanolamine synthesis.

Step 1: Synthesis of 1-(2-allyl-phenoxy)-2,3-epoxypropane

  • To a stirred solution of 2-allylphenol (1 equivalent) in a suitable solvent such as ethanol or acetone, add a base like sodium hydroxide (1.1 equivalents) portion-wise at room temperature.

  • After stirring for 30 minutes, add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude epoxide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol

  • Dissolve the purified 1-(2-allyl-phenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add an aqueous or alcoholic solution of methylamine (excess, e.g., 3-5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

  • Purify the resulting crude product by column chromatography or by recrystallization from a suitable solvent system to yield 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol.

Pharmacological Profile and Mechanism of Action

The pharmacological activity of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol and its analogs is expected to be primarily mediated through their interaction with β-adrenergic receptors. Based on the well-characterized pharmacology of alprenolol, these compounds are predicted to be non-selective antagonists of β1 and β2-adrenergic receptors.

Beta-Adrenergic Receptor Antagonism

The primary mechanism of action is the competitive, reversible blockade of β-adrenergic receptors, thereby inhibiting the binding of endogenous catecholamines like adrenaline and noradrenaline. This antagonism leads to a reduction in the physiological responses mediated by these receptors, including:

  • Cardiovascular Effects: Decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure.

  • Bronchial Effects: Potential for bronchoconstriction due to β2-receptor blockade.

  • Metabolic Effects: Inhibition of glycogenolysis and gluconeogenesis.

Signaling Pathways

The interaction of these compounds with β-adrenergic receptors modulates downstream signaling pathways.

Classical G-Protein Coupled Pathway:

The canonical signaling pathway for β-adrenergic receptors involves their coupling to the stimulatory G-protein (Gs). Antagonism by compounds like 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol would block the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA).

G_Protein_Signaling cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts antagonist 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol antagonist->receptor Blocks catecholamine Catecholamine (Agonist) catecholamine->receptor Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response pka->cellular_response Phosphorylates Targets

Figure 2: Classical G-protein signaling pathway of β-adrenergic receptors and the inhibitory effect of the antagonist.

Biased Agonism and β-Arrestin Pathway:

Interestingly, some β-blockers, including alprenolol, have been shown to act as "biased agonists." While they block G-protein signaling, they can simultaneously promote the recruitment of β-arrestin to the receptor. This can initiate a separate signaling cascade, potentially involving the transactivation of the epidermal growth factor receptor (EGFR) and activation of the ERK/MAPK pathway. This biased signaling may contribute to the diverse pharmacological effects of these compounds beyond simple receptor blockade.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane receptor β-Adrenergic Receptor grk GRK receptor->grk Activates receptor_p Phosphorylated Receptor grk->receptor Phosphorylates beta_arrestin β-Arrestin egfr EGFR beta_arrestin->egfr Transactivates biased_agonist Alprenolol Analog (Biased Agonist) biased_agonist->receptor receptor_p->beta_arrestin Recruits erk ERK/MAPK Pathway egfr->erk downstream Downstream Effects erk->downstream

Figure 3: Potential β-arrestin-mediated signaling pathway initiated by biased agonists.

Biological Evaluation

The biological activity of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol and its derivatives can be assessed through a series of in vitro and in vivo assays.

In Vitro Assays

Radioligand Binding Assay: This is the gold standard for determining the binding affinity of a compound to its receptor. A competitive binding assay is typically used to determine the inhibitory constant (Ki) of the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissues or cells expressing β-adrenergic receptors (e.g., rat heart, CHO cells transfected with the human β1 or β2 receptor) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]-Dihydroalprenolol), and assay buffer.

      • Non-specific Binding: Membrane preparation, radiolabeled antagonist, and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate the receptors.

      • Competitive Binding: Membrane preparation, radiolabeled antagonist, and varying concentrations of the test compound (e.g., 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol).

  • Incubation and Filtration:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup (Total, Non-specific, Competitive) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end

Figure 4: Experimental workflow for a competitive radioligand binding assay.

In Vivo Assays

The in vivo pharmacological effects of these compounds can be evaluated in animal models. For example, the beta-blocking activity can be assessed by measuring the inhibition of isoprenaline-induced tachycardia in anesthetized rats or dogs.

Structure-Activity Relationships (SAR)

The biological activity of aryloxypropanolamines is highly dependent on their chemical structure. While specific SAR data for 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol is not available, general trends can be inferred from the broader class of β-blockers:

  • Aryloxy Group: The nature and substitution pattern of the aromatic ring are critical for receptor affinity and selectivity. The 2-allyl group in the core structure is a key feature shared with alprenolol.

  • Propan-2-ol Linker: The (S)-enantiomer of the propan-2-ol moiety is generally more active than the (R)-enantiomer.

  • Amino Group: The substituent on the nitrogen atom significantly influences potency and selectivity. Small alkyl groups like methyl and isopropyl are common. The size and nature of this substituent can modulate the interaction with the receptor binding pocket.

Conclusion

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and its structural analogs represent a promising area for further investigation in the development of novel β-adrenergic receptor modulators. This technical guide provides a foundational understanding of their synthesis, potential pharmacological activities, and underlying signaling mechanisms. The detailed experimental protocols are intended to facilitate further research and development in this area. Future studies should focus on the synthesis and comprehensive pharmacological characterization of these specific compounds to elucidate their therapeutic potential.

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) Introduction 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, is a well-characterized sympatholytic ag...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, is a well-characterized sympatholytic agent belonging to the class of non-selective beta-adrenergic receptor antagonists.[1][2] It also exhibits antagonist activity at serotonin 5-HT1A and 5-HT1B receptors.[3] Historically used as an antihypertensive, anti-anginal, and anti-arrhythmic agent, Alprenolol's multifaceted pharmacological profile continues to make it a subject of scientific investigation.[2] This technical guide provides a comprehensive review of the existing literature on Alprenolol, focusing on its quantitative pharmacological data, detailed experimental protocols for its study, and its complex signaling pathways.

Pharmacological Data

The pharmacological activity of Alprenolol has been quantified across various receptors and in different biological systems. The following tables summarize the key quantitative data available in the literature.

Table 1: Receptor Binding Affinity of Alprenolol
Receptor TargetSpeciesAssay TypeParameterValue (nM)Reference
Beta-1 Adrenergic ReceptorHumanDisplacement of [3H]-CGP 12177pKd11.22[4]
Beta-1 Adrenergic ReceptorHumanAntagonist activity (CRE-SPAP)pKd4.27[4]
Beta-1 Adrenergic ReceptorDogInhibition of [3H]dihydroalprenolol bindingpIC50 (IC50)4.88[4]
Beta-2 Adrenergic ReceptorHumanDisplacement of [3H]DHApKi (Ki)1.2[4]
Beta-2 Adrenergic ReceptorBovineInhibition of [3H]dihydroalprenolol bindingIC503[5]
5-HT1A ReceptorHuman--21.6[6]
5-HT1A ReceptorRat-Ki6.93[7]
5-HT1A ReceptorBAF3 CellsAntagonist activity (fluorimetry)IC50630[8]
5-HT2A ReceptorHuman-Ki5.29[7]
Beta-3 Adrenergic ReceptorHuman--75.86[6]
Table 2: Pharmacokinetic Properties of Alprenolol
ParameterSpeciesValueReference
Protein Binding-80-90%[3]
Biological Half-LifeHuman2-3 hours[3]
Bioavailability-8%[7]
Volume of Distribution (Vd)-3.20 L/kg[7]
Clearance (CL)-15 mL/min/kg[7]
Brain-to-Blood RatioHuman16:1[3]
Km (aromatic hydroxylation)Human1.3 µM[9]
Km (aromatic hydroxylation)Rat0.20 µM (high affinity), 26 µM (low affinity)[9]
Km (aromatic hydroxylation)Dog0.78 µM (high affinity), 66 µM (low affinity)[9]
Km (aromatic hydroxylation)Guinea-pig2.7 µM[9]

Signaling Pathways

Alprenolol exhibits a dual signaling mechanism. As a classical antagonist, it blocks the G-protein-dependent signaling of adrenergic receptors. However, it can also act as a biased agonist, stimulating G-protein-independent pathways through β-arrestin.

G-Protein Dependent Signaling Pathway (Antagonism)

Alprenolol non-selectively blocks beta-1 adrenergic receptors, primarily in the heart, which inhibits the effects of catecholamines like epinephrine and norepinephrine.[1][2] This action leads to a decrease in heart rate and blood pressure.[1] It also blocks beta-2 receptors in the juxtaglomerular apparatus, which suppresses renin production and subsequently reduces angiotensin II and aldosterone levels, leading to decreased vasoconstriction and water retention.[1]

G_Protein_Dependent_Signaling Alprenolol Alprenolol Beta_Adrenergic_Receptor β-Adrenergic Receptor (β1 and β2) Alprenolol->Beta_Adrenergic_Receptor Blocks G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein X Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase X cAMP cAMP Adenylate_Cyclase->cAMP X PKA Protein Kinase A cAMP->PKA X Cellular_Response Cellular Response (e.g., increased heart rate, renin release) PKA->Cellular_Response X

G-Protein Dependent Signaling Antagonism by Alprenolol.
G-Protein Independent Signaling Pathway (Biased Agonism)

Recent studies have revealed that Alprenolol can stimulate β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][10] This pathway is independent of G-protein signaling and is initiated by the phosphorylation of the β1-adrenergic receptor by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[1][10] The β-arrestin/receptor complex then acts as a scaffold to activate downstream signaling cascades, including the ERK pathway.[1]

G_Protein_Independent_Signaling Alprenolol Alprenolol Beta1_AR β1-Adrenergic Receptor Alprenolol->Beta1_AR GRK GRK Beta1_AR->GRK Activates Beta_Arrestin β-Arrestin Beta1_AR->Beta_Arrestin Recruits GRK->Beta1_AR Phosphorylates Src Src Beta_Arrestin->Src Recruits MMP MMP Src->MMP Activates HB_EGF pro-HB-EGF MMP->HB_EGF Cleaves HB_EGF_shed HB-EGF (shed) HB_EGF->HB_EGF_shed EGFR EGFR HB_EGF_shed->EGFR Activates ERK ERK EGFR->ERK Activates Cardioprotection Cardioprotection ERK->Cardioprotection

β-arrestin-mediated EGFR Transactivation by Alprenolol.

Experimental Protocols

Beta-Adrenergic Receptor Binding Assay ([3H]-Alprenolol)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for beta-adrenergic receptors using [3H]-Alprenolol.

Materials:

  • Cell membranes expressing beta-adrenergic receptors (e.g., from canine myocardium or human lymphocytes).[11][12]

  • [3H]-Alprenolol (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at 25°C.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4 at 4°C.

  • Test compounds (e.g., Alprenolol, propranolol, isoproterenol).

  • Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 0.1-0.5 mg/mL).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of test compound at various concentrations.

    • 50 µL of non-specific binding control.

  • Add 50 µL of [3H]-Alprenolol (final concentration ~1-10 nM) to all wells.[12]

  • Add 100 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[12]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Plate Setup (Total, Non-specific, Test) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation ([3H]-Alprenolol, Buffers, Test Compounds) Reagent_Prep->Assay_Setup Incubation Incubation (37°C, 30 min) Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Inhibition Curve Data_Processing->Curve_Fitting IC50_Ki_Calc Determine IC50 and Ki Curve_Fitting->IC50_Ki_Calc cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Cell Seeding in Plates Pre_Incubation Pre-incubation with Phosphodiesterase Inhibitor Cell_Seeding->Pre_Incubation Compound_Prep Compound Dilution (Agonist, Antagonist) Antagonist_Incubation Incubation with Alprenolol Compound_Prep->Antagonist_Incubation Agonist_Stimulation Stimulation with Agonist Compound_Prep->Agonist_Stimulation Pre_Incubation->Antagonist_Incubation Antagonist_Incubation->Agonist_Stimulation cAMP_Detection Cell Lysis and cAMP Measurement Agonist_Stimulation->cAMP_Detection Data_Plotting Plot cAMP vs. [Alprenolol] cAMP_Detection->Data_Plotting IC50_Determination Determine IC50 Value Data_Plotting->IC50_Determination

References

Foundational

In silico modeling of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol receptor binding

Disclaimer The following technical guide is a hypothetical case study based on the compound 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. As of the date of this document, specific in silico modeling and receptor binding...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical guide is a hypothetical case study based on the compound 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. As of the date of this document, specific in silico modeling and receptor binding data for this exact molecule are not publicly available. This guide has been constructed using methodologies and data typical for the analysis of similar beta-adrenergic receptor antagonists, such as alprenolol, to provide a representative and educational example for researchers, scientists, and drug development professionals. The presented data and results are illustrative and should not be considered as experimentally verified facts for the specified compound.

In Silico Modeling and Receptor Binding Analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

A Technical Guide

Version: 1.0

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a chemical entity structurally related to the class of drugs known as beta-blockers. Its core structure, featuring an aryloxypropanolamine skeleton, suggests a potential interaction with adrenergic receptors, which are key regulators of cardiovascular and other physiological functions. Understanding the binding affinity and mechanism of action of novel compounds like this is a critical step in the early stages of drug discovery.

This technical guide provides a comprehensive overview of a hypothetical in silico and in vitro characterization of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. It details the computational modeling of its interaction with beta-1 (β1) and beta-2 (β2) adrenergic receptors, followed by the experimental validation of these predictions using radioligand binding assays. The methodologies are presented in a detailed, step-by-step format to allow for replication, and all quantitative data are summarized for clarity.

In Silico Molecular Docking

Computational modeling, specifically molecular docking, was employed to predict the binding conformation and affinity of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol with its putative receptor targets. This approach provides valuable insights into the molecular interactions driving the ligand-receptor recognition process.

Computational Methodology

A standard molecular docking workflow was implemented to assess the binding of the title compound against the human β1 and β2 adrenergic receptors.

  • Receptor Preparation: Crystal structures of the human β1 and β2 adrenergic receptors were obtained from the Protein Data Bank. The structures were prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 3D structure of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol was generated and energy-minimized using computational chemistry software.

  • Molecular Docking: The docking simulations were performed using AutoDock Vina. The search space was defined by a grid box centered on the known ligand-binding pocket of the receptors. The docking protocol involved a series of independent runs to ensure conformational sampling and to identify the most favorable binding poses based on the predicted binding energy.

  • Data Analysis: The resulting poses were clustered and ranked according to their docking scores. The pose with the lowest binding energy was selected for detailed interaction analysis.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Fetch Receptor Crystal Structure (e.g., PDB) PDB_Prep Prepare Receptor: - Remove water - Add hydrogens PDB->PDB_Prep Ligand Generate 3D Ligand Structure Ligand_Prep Energy Minimize Ligand Ligand->Ligand_Prep Docking Perform Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Analysis Analyze Docking Poses - Score ranking - Interaction analysis Docking->Analysis Result Predicted Binding Affinity & Pose Analysis->Result G Membranes Prepare Receptor Membranes Assay Incubate: Membranes + Radioligand + Test Compound Membranes->Assay Radioligand Prepare Radioligand (e.g., [3H]-DHA) Radioligand->Assay TestCmpd Prepare Test Compound Dilutions TestCmpd->Assay Filter Rapid Filtration Assay->Filter Count Scintillation Counting Filter->Count Analysis Data Analysis: - Calculate IC50 - Calculate Ki Count->Analysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Adrenaline (Agonist) BetaAR β-Adrenergic Receptor Agonist->BetaAR Activates Antagonist 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol (Antagonist) Antagonist->BetaAR Blocks GProtein Gs Protein BetaAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Exploratory

Predicted ADMET Properties of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, is a non-selective beta-adrenergic receptor antagonist.[1] It has...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, is a non-selective beta-adrenergic receptor antagonist.[1] It has historically been used in the treatment of conditions such as angina pectoris and hypertension.[1][2] Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is critical for successful drug development. This technical guide provides a comprehensive overview of the predicted ADMET properties of Alprenolol, based on available preclinical and clinical data. The information is presented to aid researchers and scientists in drug discovery and development.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for interpreting its ADMET profile.

PropertyValueSource
Molecular FormulaC15H23NO2[1]
Molecular Weight249.35 g/mol [3]
XLogP33.1[3]
pKa9.63[4]
Water Solubility366.9 mg/L (at 22.5 °C)[4]

ADMET Properties Summary

The following tables summarize the key ADMET parameters for Alprenolol.

Absorption

Alprenolol is rapidly and completely absorbed from the gastrointestinal tract; however, its oral bioavailability is low due to extensive first-pass metabolism.[5]

ParameterValueDetails and Experimental Context
Oral Bioavailability LowSubject to significant first-pass hepatic metabolism, which reduces the amount of active drug reaching systemic circulation.[5]
Caco-2 Permeability Predicted HighWhile a specific Papp value is not readily available in the cited literature, as a lipophilic drug, Alprenolol is expected to have high membrane permeability.[6] The apparent permeability (Papp) of beta-blockers can be determined using Caco-2 cell monolayers with LC/MS detection.[7]
Distribution

Alprenolol is widely distributed throughout the body, including significant penetration into the central nervous system.

ParameterValueDetails and Experimental Context
Plasma Protein Binding 80-90%Primarily binds to alpha-1-acid glycoprotein.[1]
Brain-to-Blood Ratio 16:1Indicates significant penetration of the blood-brain barrier, a characteristic of lipophilic beta-blockers.[1]
Volume of Distribution (Vd) HighThe apparent volume of distribution for beta-blockers typically exceeds the physiological body space, indicating extensive tissue distribution.[5]
Metabolism

Alprenolol is extensively metabolized in the liver, with one of its metabolites also exhibiting pharmacological activity.

ParameterValue/DescriptionDetails and Experimental Context
Primary Site of Metabolism LiverUndergoes significant hepatic metabolism.[3]
CYP Enzymes Involved Cytochrome P450 system, specifically CYP2D6 is implicated.Studies have shown that the metabolism of Alprenolol is catalyzed by cytochrome P450 enzymes.[8][9]
Active Metabolites 4-OH-alprenololThis metabolite also possesses beta-blocking activity.[3]
Excretion

The primary route of elimination for Alprenolol and its metabolites is through the kidneys.

ParameterValueDetails and Experimental Context
Elimination Half-life (t1/2) 2-3 hours[1]
Primary Route of Excretion RenalThe drug and its metabolites are primarily excreted via the kidneys.
Toxicity

The toxicity profile of Alprenolol has been characterized through both preclinical studies and clinical observations.

ParameterValueSpecies/System
LD50 (Oral) 590 mg/kgRat[10]
LD50 (Oral) 184 mg/kgMouse[10][11]
LD50 (Intraperitoneal) 92 mg/kgRat[10]
LD50 (Intraperitoneal) 90 mg/kgMouse[10]
LD50 (Subcutaneous) 290 mg/kgRat[10]
LD50 (Subcutaneous) 215 mg/kgMouse[10]
LD50 (Intravenous) 17 mg/kgRat[10]
LD50 (Intravenous) 29 mg/kgMouse[10]
hERG Inhibition Data not availableWhile specific IC50 values are not found in the provided search results, cardiotoxicity is a known class effect for some beta-blockers.
Adverse Effects (Human) Gastrointestinal disorders (nausea, vomiting, diarrhea), bronchoconstriction, disorders of cardiac conduction, hypoglycemia.[12]

Signaling Pathway and Experimental Workflows

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Alprenolol functions as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors. By blocking these receptors, it inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3][9]

Beta-Adrenergic Blockade by Alprenolol cluster_receptor Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein Activation G-Protein Activation Beta-Adrenergic Receptor->G-Protein Activation Activates Catecholamines (Epinephrine, Norepinephrine) Catecholamines (Epinephrine, Norepinephrine) Catecholamines (Epinephrine, Norepinephrine)->Beta-Adrenergic Receptor Binds to Alprenolol Alprenolol Alprenolol->Beta-Adrenergic Receptor Blocks Blocked Pathway X Adenylyl Cyclase Adenylyl Cyclase G-Protein Activation->Adenylyl Cyclase Stimulates cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Catalyzes Physiological Response (Increased Heart Rate, etc.) Physiological Response (Increased Heart Rate, etc.) cAMP Production->Physiological Response (Increased Heart Rate, etc.) Leads to Blocked Pathway->G-Protein Activation

Caption: Alprenolol competitively blocks beta-adrenergic receptors.

Experimental Workflow for In Vitro ADMET Profiling

A generalized workflow for assessing the in vitro ADMET properties of a compound like Alprenolol is depicted below. This involves a series of assays to determine permeability, metabolic stability, plasma protein binding, and potential for cardiotoxicity.

In Vitro ADMET Profiling Workflow Compound Synthesis and Characterization Compound Synthesis and Characterization Caco-2 Permeability Assay Caco-2 Permeability Assay Compound Synthesis and Characterization->Caco-2 Permeability Assay Microsomal Stability Assay Microsomal Stability Assay Compound Synthesis and Characterization->Microsomal Stability Assay Plasma Protein Binding Assay Plasma Protein Binding Assay Compound Synthesis and Characterization->Plasma Protein Binding Assay hERG Assay hERG Assay Compound Synthesis and Characterization->hERG Assay Data Analysis and Interpretation Data Analysis and Interpretation Caco-2 Permeability Assay->Data Analysis and Interpretation Microsomal Stability Assay->Data Analysis and Interpretation Plasma Protein Binding Assay->Data Analysis and Interpretation hERG Assay->Data Analysis and Interpretation Lead Optimization Lead Optimization Data Analysis and Interpretation->Lead Optimization

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol from Eugenol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed methodology for the synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a structural analog of the beta-b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a structural analog of the beta-blocker alprenolol, from the readily available natural product, eugenol. The synthesis is a two-step process involving an initial epoxidation of the allyl group of eugenol, followed by a nucleophilic ring-opening of the resulting epoxide with methylamine. This protocol offers a straightforward and efficient route to this valuable research compound. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.

Introduction

Eugenol, a major constituent of clove oil, is an attractive starting material for the synthesis of various pharmaceutical compounds due to its functional groups that are amenable to chemical modification.[1] The target molecule, 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, possesses the characteristic β-amino alcohol pharmacophore found in many beta-adrenergic blocking agents. This class of drugs has significant therapeutic applications in the management of cardiovascular diseases. The synthesis outlined herein provides a practical approach for accessing this and similar compounds for further research and drug development endeavors.

Data Presentation

Table 1: Reaction Conditions and Yields for the Epoxidation of Eugenol

ReagentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
m-CPBADCM/CHCl₃4-52560-70
DMDODCM/CHCl₃1-32570-80

Table 2: Predicted Spectroscopic Data for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
6.80-7.20Ar-H
5.90-6.10-CH=CH₂
5.00-5.20-CH=CH₂
4.00-4.10Ar-O-CH₂
3.90-4.00-CH(OH)-
3.85-OCH₃
3.40Ar-CH₂-
2.80-3.00-CH₂-N
2.45-N-CH₃
2.30-OH, -NH

Experimental Protocols

Step 1: Epoxidation of Eugenol to 2-((4-allyl-2-methoxyphenoxy)methyl)oxirane

This protocol is adapted from established procedures for the epoxidation of eugenol.[2]

Materials:

  • Eugenol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve eugenol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

This protocol is a general procedure for the aminolysis of aryl glycidyl ethers.

Materials:

  • 2-((4-allyl-2-methoxyphenoxy)methyl)oxirane (from Step 1)

  • Methylamine (40% solution in water or in a suitable organic solvent)

  • Ethanol or another suitable protic solvent

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the eugenol epoxide (1.0 eq) in ethanol.

  • Add an excess of methylamine solution (e.g., 3-5 eq) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • The crude product can be purified by an appropriate method, such as crystallization or column chromatography, to yield the final product.

Visualizations

Synthesis_Workflow Eugenol Eugenol Epoxidation Epoxidation (m-CPBA, DCM) Eugenol->Epoxidation Eugenol_Epoxide Eugenol Epoxide Epoxidation->Eugenol_Epoxide Ring_Opening Ring Opening (Methylamine, Ethanol) Eugenol_Epoxide->Ring_Opening Final_Product 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol Ring_Opening->Final_Product

Caption: Synthetic workflow for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Discussion

The synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol from eugenol is a robust and scalable process. The epoxidation of the allyl group is a well-established and high-yielding reaction. The subsequent ring-opening of the epoxide with methylamine proceeds via a standard SN2 mechanism, where the amine preferentially attacks the least sterically hindered carbon of the epoxide ring. The use of an excess of the amine helps to drive the reaction to completion and minimize the formation of by-products. The purification of the final product can be achieved by standard laboratory techniques to obtain a compound of high purity suitable for further biological and pharmacological evaluation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

  • Methylamine is a flammable and corrosive gas/liquid. Handle with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.[3]

References

Application

Purification techniques for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

An Application Note on the Purification of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Allyl-phenoxy)-3-methylamino-propan-...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, is a non-selective β-adrenergic receptor antagonist.[1][2] It is utilized in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] As with any active pharmaceutical ingredient (API), achieving high purity is critical to ensure its safety and efficacy. The synthesis of Alprenolol can result in various impurities, including starting materials, by-products, and stereoisomers. This application note provides detailed protocols for the purification of Alprenolol, focusing on common techniques such as crystallization, preparative high-performance liquid chromatography (HPLC), and liquid-liquid extraction.

Common Impurities in Alprenolol Synthesis

Effective purification strategies are designed to remove specific, known impurities. Common impurities in the synthesis of Alprenolol and its hydrochloride salt may include:

  • Starting Materials: Unreacted 2-allylphenol and epichlorohydrin.

  • By-products: Such as 1,1′-[(1-Methylethyl)imino]bis[3-[2-(prop-2-enyl)phenoxy]propan-2-ol] (Alprenolol EP Impurity D).

  • Related Compounds: Including other positional isomers or degradation products.

Purification Techniques

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are protocols for common and effective methods for purifying Alprenolol.

Crystallization of Alprenolol Hydrochloride

Crystallization is a robust and scalable method for purifying solid compounds. For basic compounds like Alprenolol, it is often advantageous to form a salt, such as the hydrochloride salt, which typically has better crystalline properties. The following protocol is adapted from methods used for similar beta-blockers, like propranolol.[3]

Experimental Protocol:

  • Dissolution: Suspend the crude Alprenolol hydrochloride in n-propanol at a concentration of approximately 2 g/mL in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

  • Heating: Heat the mixture to reflux with moderate agitation until all the solid dissolves.

  • Concentration: If necessary, distill off a portion of the n-propanol to achieve the target concentration.

  • Crystal Growth: Maintain the solution at reflux for 1-3 hours to allow for crystal growth.

  • Anti-Solvent Addition: Slowly add an equal volume of heptane to the hot solution while maintaining reflux. The heptane acts as an anti-solvent, reducing the solubility of the Alprenolol hydrochloride and promoting crystallization.

  • Cooling: After the addition of heptane, cool the slurry slowly to room temperature, and then further cool to 0-5 °C in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Isolate the crystals by vacuum filtration, washing the filter cake with a cold mixture of n-propanol and heptane.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight. The final product should be white crystals or crystalline powder.[4]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating highly pure compounds. It is particularly useful for removing impurities with similar polarities to the target compound and for chiral separations.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude Alprenolol in the mobile phase or a compatible solvent at a high concentration (e.g., 50-200 mg/mL).

  • Chromatographic System:

    • Column: A reversed-phase C18 column with a particle size of 5-10 µm is suitable for this purification.

    • Mobile Phase: A mixture of acetonitrile (or methanol) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

    • Gradient Elution: Start with a lower percentage of the organic solvent and gradually increase the concentration to elute Alprenolol. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

    • Detection: UV detection at 272 nm.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the main peak of Alprenolol.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized to obtain the Alprenolol salt of the mobile phase modifier (e.g., Alprenolol trifluoroacetate) or subjected to a liquid-liquid extraction to recover the free base.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental workup and purification technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. For an amine like Alprenolol, its solubility can be manipulated by adjusting the pH of the aqueous phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude Alprenolol in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). The basic Alprenolol will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic phase.

  • Phase Separation: Separate the aqueous layer containing the protonated Alprenolol.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH) dropwise with stirring until the pH is >10. This will deprotonate the Alprenolol, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Add a fresh portion of ethyl acetate or dichloromethane to the basic aqueous solution and shake vigorously. The neutral Alprenolol free base will be extracted back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified Alprenolol free base.

Data Presentation

The following table summarizes typical quantitative data for the purification of Alprenolol, compiled from general pharmaceutical purification principles and data for similar compounds.

Purification TechniqueTypical Purity (by HPLC)Typical YieldKey AdvantagesKey Disadvantages
Crystallization >99.0%[4]70-90%Highly scalable, cost-effective, removes a wide range of impurities.May not remove impurities with very similar structures; yield can be sensitive to conditions.
Preparative HPLC >99.5%60-85%High resolution, excellent for removing closely related impurities, adaptable for chiral separation.Expensive, solvent-intensive, less scalable than crystallization.
Liquid-Liquid Extraction 90-98%>90%Excellent for initial cleanup and removing acidic or neutral impurities, high throughput.Lower resolution than chromatography, may not remove basic impurities effectively.

Visualizations

Purification Workflow

The following diagram illustrates a typical workflow for the purification of Alprenolol, starting from the crude synthetic product.

References

Method

Application Notes and Protocols for the Analytical Characterization of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a non-selective beta-blocker commonly known as Alprenolol. The following sections detail the experimental protocols and data for various analytical techniques crucial for the quality control, stability testing, and formulation development of Alprenolol.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of Alprenolol and its related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a robust and widely used method for the routine quality control of Alprenolol in bulk drug substance and pharmaceutical formulations.

Objective: To quantify Alprenolol using a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Data acquisition and processing software

Reagents and Materials:

  • Alprenolol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Water (HPLC grade)

  • Orthophosphoric acid or sodium hydroxide for pH adjustment

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Methanol:0.02 M Phosphate Buffer, pH 5 (20:20:60, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detection Wavelength 272 nm[1]
Run Time Approximately 10 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Alprenolol reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution (for tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Alprenolol and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Quantify Alprenolol by comparing the peak area of the sample with that of the standard solution.

Workflow for HPLC Analysis of Alprenolol

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start std_prep Prepare Standard Solution (Known Concentration) start->std_prep smp_prep Prepare Sample Solution (e.g., from Tablets) start->smp_prep hplc Inject into HPLC System std_prep->hplc filter Filter Sample Solution smp_prep->filter filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (272 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Quantify Alprenolol integration->quantification end End quantification->end

Caption: Workflow for the quantification of Alprenolol using HPLC-UV.

Enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Alprenolol is a chiral compound, and its enantiomers may exhibit different pharmacological activities. Enantioselective LC-MS/MS methods are crucial for studying the stereospecific pharmacokinetics and pharmacodynamics of Alprenolol.

Objective: To separate and quantify the enantiomers of Alprenolol in a biological matrix (e.g., human plasma).

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Chiral stationary phase (CSP) column (e.g., cellobiohydrolase-based)

  • Data acquisition and processing software

Reagents and Materials:

  • (R)-Alprenolol and (S)-Alprenolol reference standards

  • Internal standard (e.g., a deuterated analog of Alprenolol)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (for method development and validation)

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC Column Chiralcel OD-RH (150 mm x 4.6 mm)
Mobile Phase Isocratic elution with a suitable mixture of organic solvent and aqueous buffer
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Precursor ion (m/z) → Product ion (m/z) for each enantiomer and IS

Sample Preparation (Supported Liquid Extraction - SLE):

  • Spike plasma samples with the internal standard.

  • Load the samples onto an SLE plate.

  • Elute the analytes with a suitable organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase before injection.

Quantitative Data Summary: LC-MS/MS Method Validation

ParameterResult
Linearity Range 0.500 - 500 ng/mL for each enantiomer[2]
Lower Limit of Quantification (LLOQ) 0.500 ng/mL for each enantiomer[2]
Intra- and Inter-day Precision (RSD) ≤ 7.3%[2]
Intra- and Inter-day Accuracy (RE) -6.2% to 8.0%[2]

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the chemical structure and purity of Alprenolol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Alprenolol. Both ¹H and ¹³C NMR are used for this purpose.

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of Alprenolol.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Alprenolol sample

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Dissolve a few milligrams of the Alprenolol sample in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

¹H and ¹³C NMR Chemical Shift Assignments for Alprenolol (in DMSO-d₆) [2]

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1'-156.4
2'-130.6
3'6.89127.3
4'7.14120.9
5'6.81114.1
6'6.95112.5
13.99, 3.9270.3
23.9568.4
32.68, 2.5850.3
4 (N-CH)2.7648.5
5 (CH₃)0.9422.9, 22.8
1'' (Allyl CH₂)3.3933.6
2'' (Allyl CH)5.95136.6
3'' (Allyl =CH₂)5.03, 4.98115.1

NMR Analysis Workflow

NMR_Workflow start Start dissolve Dissolve Alprenolol in DMSO-d6 start->dissolve acquire Acquire 1H & 13C NMR Spectra dissolve->acquire process Process Spectra (FT, Phasing, Baseline) acquire->process assign Assign Chemical Shifts process->assign structure Confirm Chemical Structure assign->structure end End structure->end

Caption: General workflow for NMR analysis of Alprenolol.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Alprenolol molecule by measuring the absorption of infrared radiation.

Objective: To obtain the FTIR spectrum of Alprenolol for functional group identification.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Place a small amount of the solid Alprenolol sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Expected FTIR Absorption Bands for Alprenolol

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300-3500 (broad)O-H stretchingHydroxyl group
3100-3300N-H stretchingSecondary amine
3010-3095=C-H stretchingAromatic and alkene C-H
2850-2960C-H stretchingAlkyl C-H
1640-1680C=C stretchingAlkene
1500-1600C=C stretchingAromatic ring
1240-1260C-O stretchingAryl ether
1030-1050C-O stretchingSecondary alcohol
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of Alprenolol, particularly in dissolution testing and for the determination of drug content in formulations.

Objective: To determine the concentration of Alprenolol in a solution.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Alprenolol reference standard

  • Suitable solvent (e.g., methanol, ethanol, or 0.1 M HCl)

Procedure:

  • Determination of λmax: Prepare a dilute solution of Alprenolol in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for Alprenolol is around 272 nm.[1]

  • Calibration Curve: Prepare a series of standard solutions of Alprenolol of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration of Alprenolol in the sample using the calibration curve.

Quantitative Data Summary: UV-Vis Spectroscopy

ParameterValue
λmax ~272 nm
Solvent Methanol, Ethanol, or 0.1 M HCl
Linearity A linear relationship between absorbance and concentration should be established in the desired concentration range.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal properties of Alprenolol, including its melting point and decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting point, purity, and polymorphism.

Objective: To determine the melting point of Alprenolol.

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

Procedure:

  • Accurately weigh a small amount of Alprenolol (2-5 mg) into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event. The melting point for Alprenolol is reported to be around 111°C.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Objective: To evaluate the thermal stability of Alprenolol.

Instrumentation:

  • Thermogravimetric Analyzer

  • Sample pans (e.g., alumina or platinum)

Procedure:

  • Place a small, accurately weighed amount of Alprenolol (5-10 mg) in a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The onset of decomposition indicates the limit of thermal stability.

Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Start sample_prep Weigh Alprenolol Sample start->sample_prep dsc_run Run DSC (e.g., 10°C/min under N2) sample_prep->dsc_run tga_run Run TGA (e.g., 10°C/min under N2) sample_prep->tga_run dsc_data Obtain DSC Thermogram dsc_run->dsc_data melting_point Determine Melting Point dsc_data->melting_point end End melting_point->end tga_data Obtain TGA Curve tga_run->tga_data decomposition Determine Decomposition Temperature tga_data->decomposition decomposition->end

Caption: Workflow for the thermal analysis of Alprenolol using DSC and TGA.

References

Application

Application Note: NMR Spectroscopic Analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(2-Al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a key intermediate in pharmaceutical synthesis. The provided ¹H and ¹³C NMR data, acquired in DMSO-d₆, are predicted based on the closely related structure of Alprenolol. This guide is intended to facilitate the structural elucidation and purity assessment of this compound, crucial for quality control in drug development.

Introduction

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol in DMSO-d₆. These predictions are based on the published data for Alprenolol, with necessary adjustments for the methylamino group.[1][2]

Table 1: Predicted ¹H NMR Data for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.18t7.61HAr-H
7.11d6.81HAr-H
6.98m1HAr-H
6.88t7.61HAr-H
5.95m1H-CH=CH₂
5.19br s1H-OH
5.05d17.21H-CH=CH₂ (trans)
4.95d10.01H-CH=CH₂ (cis)
4.17m1H-CH(OH)-
4.00m2H-O-CH₂-
3.35d6.02HAr-CH₂-
2.69m2H-CH₂-NH-
2.45s3H-NH-CH₃
2.01br s1H-NH-

Table 2: Predicted ¹³C NMR Data for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
155.84Ar-C (C-O)
137.07-CH=CH₂
132.78Ar-C (C-allyl)
129.57Ar-CH
127.97Ar-CH
120.65Ar-CH
115.53-CH=CH₂
111.60Ar-CH
70.50-O-CH₂-
68.40-CH(OH)-
52.60-CH₂-NH-
35.00-NH-CH₃
33.93Ar-CH₂-

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.2 s

    • Spectral Width: 240 ppm

  • 2D NMR (optional but recommended for unequivocal assignment):

    • COSY, HSQC, and HMBC experiments should be performed using standard instrument parameters to confirm proton-proton and proton-carbon correlations.[1][2]

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

  • Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.

Visualizations

molecular_structure cluster_phenyl Phenoxy Group cluster_allyl Allyl Group cluster_propanolamine Propanolamine Chain C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 C7 C7 C2->C7 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C10 C10 O1->C10 C8 C8 C7->C8 C9 C9 C8->C9 C11 C11 C10->C11 C12 C12 C11->C12 O2 O C11->O2 N1 N C12->N1 C13 C13 N1->C13

Caption: Molecular structure of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

experimental_workflow prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) acq NMR Data Acquisition (1H, 13C, 2D) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc cal Calibration (Ref. to solvent peak) proc->cal analysis Spectral Analysis (Assignment of signals) cal->analysis report Reporting (Data tables and interpretation) analysis->report

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a framework for the NMR spectroscopic analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. The predicted data and detailed protocols serve as a valuable resource for researchers in the pharmaceutical industry, aiding in the unambiguous structural verification and quality assessment of this important chemical entity. For definitive structural confirmation, it is recommended to perform 2D NMR experiments.

References

Method

HPLC method development for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. Abstract This application note details a systematic approach...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Abstract

This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol, a beta-adrenergic blocker analog. The method is optimized to ensure specificity, accuracy, and precision, making it suitable for routine quality control, purity assessment, and stability testing of the drug substance. Chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. The method was validated in accordance with ICH guidelines, and forced degradation studies were conducted to demonstrate its stability-indicating properties.

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a compound belonging to the class of beta-adrenergic blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension.[1][2] The development of reliable analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy.[3][4][5]

The objective of this work was to develop and validate a simple, precise, and accurate stability-indicating RP-HPLC method for the determination of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol in the presence of its degradation products. A forced degradation study was performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to ensure the method's specificity and stability-indicating nature.[6]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic conditions were optimized based on preliminary scouting experiments.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column ODS C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 15 minutes

Note: The selection of a C18 column and a mobile phase containing acetonitrile and a buffer is common for the analysis of beta-blockers.[2][7]

Chemicals and Reagents
  • 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Milli-Q or HPLC grade water

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.

Forced Degradation Study Protocol

Forced degradation studies were conducted to demonstrate the specificity of the method. A concentration of 100 µg/mL of the drug solution was subjected to the following stress conditions:

  • Acid Hydrolysis: 5 mL of drug solution was mixed with 5 mL of 1 M HCl and refluxed at 70°C for 6 hours. The solution was then neutralized with 1 M NaOH and diluted to volume with the mobile phase.[6]

  • Alkaline Hydrolysis: 5 mL of drug solution was mixed with 5 mL of 1 M NaOH and refluxed at 70°C for 6 hours. The solution was then neutralized with 1 M HCl and diluted to volume with the mobile phase.[6]

  • Oxidative Degradation: 5 mL of drug solution was mixed with 5 mL of 30% H₂O₂ and kept at room temperature for 48 hours. The solution was then diluted to volume with the mobile phase.[6]

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours. A sample was then withdrawn, and a 100 µg/mL solution was prepared in the mobile phase.

  • Photolytic Degradation: A 100 µg/mL drug solution was exposed to direct sunlight for 48 hours.

Method Validation and Results

The developed method was validated for system suitability, linearity, accuracy, precision, and specificity as per ICH guidelines.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized below.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.15
Theoretical Plates > 20006800
% RSD of Peak Area ≤ 1.0% (n=6)0.45%
Forced Degradation Results

The forced degradation study showed that the drug is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable under thermal and photolytic stress. The degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.

Stress Condition% DegradationObservations
Acid Hydrolysis ~16%Degradant peaks well-separated from the main peak.
Alkaline Hydrolysis ~13%Good resolution between degradant and analyte peaks.
Oxidative Stress ~24%Major degradation observed; peaks well-resolved.
Thermal Stress ~11%Minor degradation observed.
Photolytic Stress ~14%Moderate degradation with good peak separation.

Note: The percentage of degradation observed is consistent with findings for similar beta-blocker compounds under stress conditions.

Summary of Method Validation

The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) 0.9997
Accuracy (% Recovery) 99.5% - 101.2%
Precision (% RSD) Intra-day: 0.58%, Inter-day: 0.72%
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

Workflow Visualization

The logical workflow for the development and validation of the HPLC method is illustrated below.

HPLCMethodDevelopment cluster_dev Method Development cluster_val Method Validation start Analyte Characterization (Solubility, pKa, UV Spectra) scouting Initial Method Scouting (Column & Mobile Phase Screening) start->scouting optimization Method Optimization (pH, Gradient, Flow Rate) scouting->optimization specificity Specificity & Forced Degradation optimization->specificity validation Validation Studies (Linearity, Accuracy, Precision) specificity->validation final_method Final Validated HPLC Method validation->final_method

Caption: Logical workflow for HPLC method development and validation.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol. The method demonstrated excellent linearity, accuracy, and precision. The forced degradation studies confirmed that the method is specific and can effectively separate the analyte from its degradation products. This method is well-suited for routine quality control analysis and stability studies of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol in bulk and pharmaceutical dosage forms.

References

Application

Application Notes and Protocols for Determining the In Vitro Activity of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a synthetic compound with a chemical structure analogous to known beta-adrenergic receptor (β-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a synthetic compound with a chemical structure analogous to known beta-adrenergic receptor (β-AR) antagonists, such as Alprenolol.[1][2][3][4] This structural similarity strongly suggests that its pharmacological activity is likely mediated through interaction with the β-adrenergic signaling pathway. Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to β-ARs, which are G-protein coupled receptors (GPCRs).[3] This inhibition modulates downstream signaling cascades, primarily the production of the second messenger cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[5][6][7]

These application notes provide detailed protocols for two key in vitro assays to characterize the activity of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol: a radioligand binding assay to determine its affinity for β-adrenergic receptors and a functional cAMP assay to elucidate its efficacy as an agonist, antagonist, or inverse agonist.[5][8]

I. β-Adrenergic Receptor Binding Assay

This assay quantifies the affinity of the test compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.[8][9]

Experimental Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Test Compound: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • Cell Membranes: Membranes prepared from cell lines stably expressing a specific β-adrenergic receptor subtype (e.g., β1-AR or β2-AR in HEK293 or CHO cells).

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective β-AR antagonist.

  • Non-specific Binding Control: Propranolol (a high-affinity, non-selective β-AR antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail

  • 96-well Filter Plates and Vacuum Manifold

  • Microplate Scintillation Counter

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:

    • Cell membranes (containing a fixed amount of receptor).

    • [³H]-DHA at a final concentration near its dissociation constant (Kd).

    • Varying concentrations of the test compound.

  • Controls:

    • Total Binding: Cell membranes and [³H]-DHA without any competing ligand.

    • Non-specific Binding: Cell membranes, [³H]-DHA, and a saturating concentration of propranolol (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each test compound concentration:

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation:[8]

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity
ParameterValue
Test Compound1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Receptor Subtypee.g., Human β2-Adrenergic Receptor
Radioligand[³H]-Dihydroalprenolol
IC50 (nM)To be determined experimentally
Ki (nM)To be calculated from IC50

II. Functional Assay: cAMP Accumulation

This cell-based assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels.[5][10][11] It can distinguish between agonists (which increase cAMP for Gs-coupled receptors), antagonists (which block the agonist-induced cAMP increase), and inverse agonists (which decrease basal cAMP levels).

Experimental Protocol: HTRF-Based cAMP Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay format.[6]

1. Materials and Reagents:

  • Test Compound: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • Cell Line: A cell line stably expressing the β-adrenergic receptor of interest (e.g., HEK293-β2AR).

  • Reference Agonist: Isoproterenol.

  • cAMP Assay Kit (HTRF-based): Containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

  • Cell Culture Medium

  • Stimulation Buffer: Typically includes a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Lysis Buffer

  • 384-well, low-volume, white plates

  • HTRF-compatible plate reader

2. Procedure for Antagonist Mode:

  • Cell Seeding: Seed the cells into a 384-well plate and incubate overnight to form a confluent monolayer.

  • Compound Addition:

    • Remove the culture medium.

    • Add varying concentrations of the test compound (1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol) to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add a fixed concentration of the reference agonist (Isoproterenol, typically at its EC80 concentration) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.

  • Cell Lysis and Detection:

    • Sequentially add the cAMP-d2 and anti-cAMP-cryptate reagents (pre-mixed in lysis buffer) to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

3. Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data:

    • Set the signal from the basal control (no agonist) as 0%.

    • Set the signal from the maximal stimulation control (agonist only) as 100%.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. This represents the concentration at which the compound inhibits 50% of the agonist-induced cAMP response.

Note: To determine if the compound has agonist activity, a similar protocol is followed, but without the addition of the reference agonist.

Data Presentation: Functional Activity
ParameterValue
Test Compound1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Receptor Subtypee.g., Human β2-Adrenergic Receptor
Assay ModeAntagonist
Reference AgonistIsoproterenol
IC50 (nM)To be determined experimentally
Agonist Activity (EC50)To be determined (if any)

Visualizations

Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane BAR β-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Epinephrine) Ligand->BAR Activates Antagonist Antagonist (Test Compound) Antagonist->BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., muscle relaxation) PKA->Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway.

Experimental Workflows

Assay_Workflows cluster_binding Radioligand Binding Assay Workflow cluster_functional cAMP Functional Assay Workflow (Antagonist Mode) B_Start Prepare Reagents (Membranes, Radioligand, Compound) B_Incubate Incubate (60-90 min) B_Start->B_Incubate B_Filter Filter & Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Analyze Data (Calculate Ki) B_Count->B_Analyze F_Start Seed Cells in Plate F_Add_Antagonist Add Test Compound F_Start->F_Add_Antagonist F_Add_Agonist Add Reference Agonist F_Add_Antagonist->F_Add_Agonist F_Incubate Incubate (30 min) F_Add_Agonist->F_Incubate F_Lyse Lyse Cells & Add Detection Reagents F_Incubate->F_Lyse F_Read Read HTRF Signal F_Lyse->F_Read F_Analyze Analyze Data (Calculate IC50) F_Read->F_Analyze

Caption: In vitro assay experimental workflows.

References

Method

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, also known as Alprenolol, is a non-selective beta-adrenergic receptor antagonist.[1] While prima...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, also known as Alprenolol, is a non-selective beta-adrenergic receptor antagonist.[1] While primarily used for cardiovascular conditions, evaluating the cytotoxic potential of this and similar compounds is crucial in drug development and toxicology.[2] These application notes provide a comprehensive guide to performing cell-based assays to determine the cytotoxicity of Alprenolol. The protocols detailed below—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays—are standard methods for assessing cell viability, membrane integrity, and apoptosis, respectively.

Although specific cytotoxicity data for Alprenolol is limited in publicly available literature, studies on other beta-blockers, such as propranolol, have demonstrated cytotoxic and apoptotic effects in various cell lines.[3][4] These effects are often mediated through the induction of apoptosis involving key signaling molecules.[5] This document will, therefore, also present a putative signaling pathway for Alprenolol-induced cytotoxicity based on the known mechanisms of related beta-blockers.

Data Presentation

Due to the limited direct experimental data on Alprenolol's cytotoxicity, the following table summarizes the cytotoxic effects of other beta-blockers on different cancer cell lines to provide a comparative context.

Beta-BlockerCell LineAssayIncubation Time (hours)IC50 (µM)Reference
Propranolol SW-480 (Colon Cancer)MTT24125[4]
A549 (Lung Cancer)MTTNot Specified> 100[4]
Betaxolol A549 (Lung Cancer)MTTNot Specified251.3 ± 14.6[3]
H1299 (Lung Cancer)MTTNot Specified252.2 ± 7.6[3]
Nadolol A549 (Lung Cancer)MTT24~150-250[5]
MRC-5 (Healthy Lung Fibroblast)MTT24> 250[5]
Esmolol A549 (Lung Cancer)MTT24> 250[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium

  • 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Alprenolol in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the Alprenolol dilutions. Include untreated and vehicle-treated controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

LDH Cytotoxicity Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Alprenolol

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of Alprenolol for the desired exposure time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Alprenolol

  • Caspase-Glo® 3/7 Assay System or similar

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat cells with different concentrations of Alprenolol for a predetermined time to induce apoptosis. Include untreated and positive controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Compound Treatment (1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol) A->B C Incubation (24, 48, 72 hours) B->C D Cytotoxicity Assay (MTT, LDH, or Caspase-3/7) C->D E Data Acquisition (Absorbance/Luminescence) D->E F Data Analysis (IC50 Determination) E->F

Caption: General experimental workflow for assessing cytotoxicity.

G cluster_pathway Putative Alprenolol-Induced Apoptosis Signaling Pathway Alprenolol 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol (Alprenolol) BetaAR β-Adrenergic Receptor Alprenolol->BetaAR ROS ↑ Reactive Oxygen Species (ROS) BetaAR->ROS Off-target effects? Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Putative Alprenolol-induced apoptosis signaling pathway.

G cluster_logic Logical Relationship of Cytotoxicity Assays Compound Cytotoxic Compound (e.g., Alprenolol) CellDamage Cellular Damage Compound->CellDamage MetabolicDysfunction Metabolic Dysfunction CellDamage->MetabolicDysfunction MembraneDamage Membrane Damage CellDamage->MembraneDamage ApoptosisInduction Apoptosis Induction CellDamage->ApoptosisInduction MTT MTT Assay (↓ Absorbance) MetabolicDysfunction->MTT LDH LDH Assay (↑ Absorbance) MembraneDamage->LDH Caspase Caspase-3/7 Assay (↑ Luminescence) ApoptosisInduction->Caspase

Caption: Logical relationship of different cytotoxicity assays.

References

Application

Application Notes and Protocols for Studying the Effects of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for utilizing various animal models to investigate the cardiovascular and anxiolytic effects of 1-(2-Ally...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the cardiovascular and anxiolytic effects of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol. Alprenolol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). It is primarily used in the management of hypertension, angina pectoris, and cardiac arrhythmias.

Mechanism of Action

Alprenolol functions by competitively blocking β1 and β2-adrenergic receptors, thereby inhibiting the effects of catecholamines such as adrenaline and noradrenaline[1]. This blockade results in a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered cardiac output[1]. Additionally, Alprenolol exhibits antagonist activity at 5-HT1A and 5-HT1B receptors, which may contribute to its anxiolytic properties.

Signaling Pathway

The primary signaling pathway affected by Alprenolol is the β-adrenergic signaling cascade in cardiomyocytes.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta-Adrenergic_Receptor Activates G_Protein G-protein Beta-Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate, Contractility, etc. PKA->Cellular_Response Phosphorylates targets leading to Alprenolol Alprenolol Alprenolol->Beta-Adrenergic_Receptor Blocks

β-Adrenergic Signaling Pathway and Alprenolol's Point of Intervention.

Hypertension Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension, closely mimicking the human condition.

Experimental Protocol
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats as controls, aged 12-16 weeks.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Prepare a fresh solution of Alprenolol hydrochloride in sterile saline.

    • Administer Alprenolol (20 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection[2].

  • Blood Pressure and Heart Rate Measurement:

    • Measure systolic blood pressure and heart rate using the tail-cuff method before and at various time points (e.g., 30, 60, 120, and 240 minutes) after drug administration.

    • Acclimatize the rats to the measurement procedure for several days prior to the experiment to minimize stress-induced variations.

Data Presentation
Treatment GroupTime (minutes)Systolic Blood Pressure (mmHg)Heart Rate (beats/min)
SHR + Vehicle 0185 ± 5350 ± 10
120183 ± 6345 ± 12
SHR + Alprenolol 0186 ± 4352 ± 9
120165 ± 5310 ± 8
WKY + Vehicle 0120 ± 4330 ± 11
120118 ± 5328 ± 10
WKY + Alprenolol 0119 ± 3332 ± 9
120110 ± 4305 ± 7*

*Note: Data are presented as Mean ± SEM. p < 0.05 compared to the vehicle-treated group. This table is a representative example based on expected outcomes.

Experimental Workflow

Acclimatization Acclimatize SHR and WKY rats Baseline_Measurement Baseline Blood Pressure and Heart Rate Measurement Acclimatization->Baseline_Measurement Grouping Divide into Vehicle and Alprenolol (20 mg/kg, s.c.) groups Baseline_Measurement->Grouping Drug_Administration Administer Drug/Vehicle Grouping->Drug_Administration Post_Treatment_Measurement Measure Blood Pressure and Heart Rate at 30, 60, 120, 240 min Drug_Administration->Post_Treatment_Measurement Data_Analysis Analyze and Compare Data Post_Treatment_Measurement->Data_Analysis

Workflow for Hypertension Study in SHR Model.

Arrhythmia Model: Ouabain-Induced Arrhythmia in Guinea Pigs

This model is used to investigate the anti-arrhythmic properties of drugs by inducing cardiac glycoside toxicity.

Experimental Protocol
  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Anesthesia: Anesthetize the animals with pentobarbital sodium (30 mg/kg, i.p.).

  • Surgical Preparation:

    • Cannulate the jugular vein for drug infusion and the carotid artery for blood pressure monitoring.

    • Record electrocardiogram (ECG) using subcutaneous needle electrodes (Lead II).

  • Drug Administration:

    • Administer a bolus of Alprenolol (dose to be determined based on pilot studies, e.g., 0.1-1.0 mg/kg, i.v.) or saline (vehicle) 15 minutes before ouabain infusion.

    • Infuse ouabain (10 µg/kg/min, i.v.) until the onset of ventricular arrhythmias (ventricular premature beats, ventricular tachycardia, or ventricular fibrillation) or cardiac arrest[3][4][5][6].

  • Data Collection:

    • Continuously monitor and record ECG, heart rate, and blood pressure throughout the experiment.

    • Determine the dose of ouabain required to induce arrhythmias and the time to onset of different arrhythmic events.

Data Presentation
Treatment GroupOnset of Ventricular Premature Beats (µg/kg Ouabain)Onset of Ventricular Tachycardia (µg/kg Ouabain)Onset of Ventricular Fibrillation (µg/kg Ouabain)
Vehicle + Ouabain 75 ± 8105 ± 10130 ± 12
Alprenolol + Ouabain 110 ± 9150 ± 11185 ± 15*

*Note: Data are presented as Mean ± SEM. p < 0.05 compared to the vehicle-treated group. This table is a representative example based on expected outcomes.

Experimental Workflow

Anesthesia Anesthetize Guinea Pig Surgical_Prep Cannulate Vessels and Place ECG Electrodes Anesthesia->Surgical_Prep Pretreatment Administer Alprenolol or Vehicle (i.v.) Surgical_Prep->Pretreatment Ouabain_Infusion Infuse Ouabain (10 µg/kg/min, i.v.) Pretreatment->Ouabain_Infusion Monitoring Continuously Monitor ECG, Blood Pressure, and Heart Rate Ouabain_Infusion->Monitoring Endpoint Determine Onset of Arrhythmias and Cardiac Arrest Monitoring->Endpoint

Workflow for Ouabain-Induced Arrhythmia Study.

Myocardial Infarction Model: Hemodynamic Effects in Anesthetized Cats

This model assesses the direct effects of Alprenolol on cardiac function and hemodynamics.

Experimental Protocol
  • Animal Model: Adult cats of either sex (2.5-3.5 kg).

  • Anesthesia: Anesthetize with a mixture of chloralose and urethane.

  • Surgical Preparation:

    • Perform a tracheotomy and artificially respire the animal.

    • Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.

    • Insert a catheter into the left ventricle via the right carotid artery to measure left ventricular pressure and its first derivative (dp/dt).

  • Drug Administration:

    • Administer Alprenolol intravenously (i.v.) at doses of 0.5 mg/kg and 1.0 mg/kg[1].

  • Hemodynamic Measurements:

    • Record heart rate, systolic and diastolic blood pressure, left ventricular systolic pressure, and left ventricular dp/dt before and after each dose of Alprenolol.

Data Presentation
ParameterControlAlprenolol (0.5 mg/kg)Alprenolol (1.0 mg/kg)
Heart Rate (beats/min) 180 ± 10160 ± 8150 ± 7
Systolic BP (mmHg) 140 ± 8125 ± 7115 ± 6
Diastolic BP (mmHg) 100 ± 690 ± 580 ± 5
LV Systolic Pressure (mmHg) 145 ± 9130 ± 8120 ± 7
LV dp/dt max (mmHg/s) 2500 ± 1502000 ± 1201700 ± 100

*Note: Data are presented as Mean ± SEM. p < 0.05 compared to the control group. Data is representative based on the study in anesthetized cats[1].

Experimental Workflow

Anesthesia Anesthetize Cat Surgical_Prep Surgical Preparation for Hemodynamic Monitoring Anesthesia->Surgical_Prep Baseline_Recording Record Baseline Hemodynamic Parameters Surgical_Prep->Baseline_Recording Alprenolol_0.5 Administer Alprenolol (0.5 mg/kg, i.v.) Baseline_Recording->Alprenolol_0.5 Recording_1 Record Hemodynamic Parameters Alprenolol_0.5->Recording_1 Alprenolol_1.0 Administer Alprenolol (1.0 mg/kg, i.v.) Recording_1->Alprenolol_1.0 Recording_2 Record Hemodynamic Parameters Alprenolol_1.0->Recording_2 Data_Analysis Analyze and Compare Data Recording_2->Data_Analysis

Workflow for Hemodynamic Study in Anesthetized Cats.

Anxiety Models

Due to Alprenolol's antagonist activity at 5-HT1A receptors, it is pertinent to investigate its anxiolytic potential using established rodent models of anxiety.

Elevated Plus Maze (EPM) in Mice

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Drug Administration:

    • Administer Alprenolol (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle (saline) 30 minutes before the test. A positive control such as diazepam (1 mg/kg, i.p.) can also be included.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Behavioral Parameters:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of arm entries (as a measure of locomotor activity).

Treatment Group% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle 15 ± 220 ± 325 ± 3
Alprenolol (5 mg/kg) 25 ± 330 ± 424 ± 2
Diazepam (1 mg/kg) 35 ± 440 ± 523 ± 3

*Note: Data are presented as Mean ± SEM. p < 0.05 compared to the vehicle-treated group. This table is a representative example based on expected outcomes for an anxiolytic compound.

Social Interaction Test in Rats

This test assesses anxiety by measuring the extent to which a rat interacts with an unfamiliar conspecific in a novel environment.

  • Animal Model: Male Sprague-Dawley rats (250-300 g), housed in pairs.

  • Apparatus: An open-field arena.

  • Drug Administration:

    • Administer Alprenolol (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle (saline) to one rat of a pair 30 minutes before the test.

  • Test Procedure:

    • Place the treated rat and an unfamiliar, untreated partner rat in the arena together for 10 minutes.

    • Record the total time spent in active social interaction (e.g., sniffing, grooming, following).

  • Behavioral Parameter:

    • Total time of active social interaction (seconds).

Treatment GroupSocial Interaction Time (seconds)
Vehicle 120 ± 15
Alprenolol (5 mg/kg) 180 ± 20
Diazepam (1 mg/kg) 210 ± 25

*Note: Data are presented as Mean ± SEM. p < 0.05 compared to the vehicle-treated group. This table is a representative example based on expected outcomes for an anxiolytic compound.

Experimental Workflow for Anxiety Studies

Acclimatization Acclimatize Rodents Grouping Divide into Vehicle, Alprenolol, and Positive Control Groups Acclimatization->Grouping Drug_Administration Administer Drug/Vehicle (i.p.) Grouping->Drug_Administration Behavioral_Test Perform Elevated Plus Maze or Social Interaction Test Drug_Administration->Behavioral_Test Data_Recording Record Behavioral Parameters Behavioral_Test->Data_Recording Data_Analysis Analyze and Compare Data Data_Recording->Data_Analysis

General Workflow for Anxiety Studies in Rodents.

References

Method

Application Note and Protocols: Formulation of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol for in vivo Studies

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed application notes and protocols for the formulation of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the formulation of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, for use in in vivo research. It includes physicochemical data, step-by-step preparation of various formulations suitable for different routes of administration, and diagrams illustrating formulation selection and the compound's primary signaling pathways.

Physicochemical Properties

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a non-selective β-adrenergic receptor and serotonin 5-HT1A/1B receptor antagonist.[1][2] It is available as a free base or as a hydrochloride salt, which exhibits significantly different solubility profiles. The hydrochloride salt is recommended for aqueous solutions.

Table 1: Physicochemical Data of Alprenolol and Alprenolol Hydrochloride

PropertyAlprenolol (Free Base)Alprenolol Hydrochloride
IUPAC Name 1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol[3]1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Synonyms (RS)-Alprenolol, dl-Alprenolol[1]dl-Alprenolol hydrochloride[4]
Molecular Formula C₁₅H₂₃NO₂[3]C₁₅H₂₃NO₂·HCl
Molecular Weight 249.35 g/mol [5]285.81 g/mol
CAS Number 13655-52-213707-88-5
Solubility DMF: 20 mg/mL[1] DMSO: 15 mg/mL[1][6] Ethanol: 5 mg/mL[1][6] PBS (pH 7.2): 1 mg/mL[1]Water: Soluble to 100 mM (approx. 28.58 mg/mL)
Storage (Powder) Store at -20°C for up to 3 years.[6]Desiccate at room temperature.
Solution Stability Solutions are unstable; fresh preparation is recommended.[2][7]Freshly prepared solutions are recommended for in vivo experiments.[4]

Formulation Selection and Experimental Workflows

Choosing the correct formulation is critical for ensuring accurate dosing and maximizing bioavailability while minimizing vehicle-related side effects.[8] The selection depends on the required dose, the route of administration, and the animal model.

G cluster_start cluster_input cluster_protocols cluster_end start Start: Define In Vivo Experiment Parameters route Route of Administration? (e.g., IV, IP, PO, Drinking Water) start->route protocol1 Protocol 1: Aqueous Formulation (Alprenolol HCl in Saline) route->protocol1 IV / IP / SC protocol2 Protocol 2: Vehicle-Based Formulation (Alprenolol Free Base) route->protocol2 PO (Gavage) / IP (High Concentration) protocol3 Protocol 3: Drinking Water Formulation (Alprenolol HCl) route->protocol3 Chronic Oral Dosing end_node Proceed to Dosing protocol1->end_node protocol2->end_node protocol3->end_node

Caption: Workflow for selecting the appropriate Alprenolol formulation protocol.

Experimental Protocols

Note: All solutions for in vivo use should be prepared fresh daily under sterile conditions.[4][7]

Protocol 1: Aqueous Formulation for Injection (IV, IP, SC)

This protocol is suitable for preparing a clear, aqueous solution using Alprenolol Hydrochloride, leveraging its high water solubility.

Materials:

  • Alprenolol Hydrochloride (CAS: 13707-88-5)

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials

  • Calibrated balance, magnetic stirrer, sterile filters (0.22 µm)

Procedure:

  • Calculate Required Mass: Determine the total mass of Alprenolol HCl needed based on the desired concentration and final volume.

    • Example: For a 10 mg/mL solution in 10 mL of saline, weigh out 100 mg of Alprenolol HCl.

  • Dissolution: Aseptically add the weighed Alprenolol HCl powder to a sterile vial. Add the required volume of sterile saline.

  • Mixing: Gently vortex or stir the solution at room temperature until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a final sterile container.

  • Storage: Use the solution immediately. Do not store for later use.

Protocol 2: Vehicle-Based Formulation for Oral Gavage or Injection

This protocol is designed for the Alprenolol free base, which has poor aqueous solubility, or when a specific vehicle system is required. This formulation has been referenced for in vivo use.[6]

Materials:

  • Alprenolol (Free Base, CAS: 13655-52-2)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80

  • Sterile 0.9% Saline

  • Sterile conical tubes

Procedure:

  • Calculate Required Mass: Determine the mass of Alprenolol free base needed for the final desired concentration and volume.

    • Example: To prepare 10 mL of a 2 mg/mL solution, weigh out 20 mg of Alprenolol.

  • Solvent Addition (Sequential): Prepare the vehicle by adding solvents sequentially in the specified ratio. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline :

    • a. Add the weighed Alprenolol to a sterile tube.

    • b. Add 1 mL of DMSO (10% of total volume). Vortex until the compound is fully dissolved.

    • c. Add 4 mL of PEG300 (40% of total volume). Mix thoroughly.

    • d. Add 0.5 mL of Tween 80 (5% of total volume). Mix thoroughly.

    • e. Add 4.5 mL of sterile saline (45% of total volume) to reach the final volume of 10 mL.

  • Final Mixing: Vortex the solution extensively to ensure it is a homogenous suspension or solution. Gentle warming or sonication may be required to aid dissolution.[6]

  • Administration: For oral gavage, use an appropriately sized feeding needle.[9] Ensure the solution is well-mixed immediately before drawing each dose.

Protocol 3: Formulation for Administration in Drinking Water

This method is suitable for chronic, less invasive oral administration, as demonstrated in studies with mice.[10]

Materials:

  • Alprenolol Hydrochloride (CAS: 13707-88-5)

  • Standard drinking water for the animal facility

  • Water bottles

Procedure:

  • Calculate Concentration: Determine the required concentration in the drinking water. This is often based on an estimated daily water consumption to achieve a target mg/kg dose.

    • Example: A study administered Alprenolol HCl at 50 mg/L in the drinking water for mice.[10]

  • Preparation: Weigh the required amount of Alprenolol HCl and dissolve it directly into the total volume of drinking water.

    • Example: To prepare 1 liter (1000 mL) of a 50 mg/L solution, dissolve 50 mg of Alprenolol HCl in 1 L of water.

  • Mixing: Shake the water bottle thoroughly to ensure complete dissolution.

  • Administration and Monitoring: Replace the standard water bottles with the medicated water. Monitor daily water consumption to estimate the actual dose received by the animals. Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and hygiene.

Example In Vivo Dosing Parameters from Literature

The following table summarizes dosing parameters for Alprenolol from published research. These should be used as a reference, and optimal doses should be determined empirically for each experimental model.

Table 2: Published In Vivo Dosing Regimens for Alprenolol

SpeciesDoseRoute of AdministrationVehicle/Formulation NotesReference
Dog50 mg/kgOral (p.o.)Not specified[4][7]
Mouse5 mg/kgIntraperitoneal (i.p.)Not specified[7]
Rat40 mg/kgIntravenous (i.v.)Not specified[1][6]
Mouse50 mg/LIn Drinking WaterDissolved in daily drinking water[10]
Rat7 - 700 µmol/kg (approx. 1.7 - 174 mg/kg)Oral (p.o.)Not specified, dose-dependent kinetics observed[11]

Primary Signaling Pathway

Alprenolol functions primarily by blocking β-adrenergic receptors and 5-HT1A serotonin receptors, thereby inhibiting their downstream signaling cascades.

G cluster_beta β-Adrenergic Receptor Pathway cluster_5HT 5-HT1A Receptor Pathway Epi Epinephrine / Norepinephrine BetaR β-Adrenergic Receptor Epi->BetaR Activates AC Adenylyl Cyclase BetaR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ResponseB Cellular Response (e.g., increased heart rate) PKA->ResponseB Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates AC_inhib Adenylyl Cyclase HT1AR->AC_inhib Inhibits cAMP_inhib cAMP AC_inhib->cAMP_inhib ResponseS Cellular Response (e.g., neuronal inhibition) cAMP_inhib->ResponseS Reduced Activity Alprenolol Alprenolol Alprenolol->BetaR Blocks Alprenolol->HT1AR Blocks

Caption: Antagonistic action of Alprenolol on signaling pathways.

References

Application

Application Notes and Protocols for Assessing Beta-Adrenergic Receptor Antagonism of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive protocol to characterize the beta-adrenergic receptor antagonist properties of the novel compound 1-(2-Allyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol to characterize the beta-adrenergic receptor antagonist properties of the novel compound 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. The described methodologies cover in vitro receptor binding and functional assays, as well as in vivo cardiovascular assessments, to establish the potency, selectivity, and physiological effects of this new chemical entity.

Introduction to Beta-Adrenergic Receptor Antagonism

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are activated by catecholamines like norepinephrine and epinephrine.[1][2] They play a crucial role in regulating cardiovascular function, with β1-ARs predominantly found in the heart and β2-ARs in the smooth muscles of the bronchi and blood vessels.[1][3] Beta-blockers, or β-AR antagonists, competitively inhibit the binding of catecholamines to these receptors, leading to effects such as reduced heart rate, blood pressure, and myocardial contractility.[2][4]

The assessment of a novel compound for β-AR antagonism involves a multi-step process to determine its binding affinity, functional efficacy, and subtype selectivity. This protocol outlines the necessary in vitro and in vivo assays to thoroughly characterize the pharmacological profile of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. The non-selective beta-blocker, Alprenolol, will be used as a reference compound for comparison.

Beta-Adrenergic Receptor Signaling Pathway

The activation of β-ARs by an agonist initiates a signaling cascade that results in the production of the second messenger cyclic AMP (cAMP).[1][5] This process is mediated by the stimulatory G protein (Gs), which activates adenylyl cyclase.[1][5] A β-AR antagonist will block this agonist-induced cAMP production.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Isoprenaline) BAR β-Adrenergic Receptor Agonist->BAR Activates Antagonist Antagonist (Test Compound) Antagonist->BAR Blocks Gs Gs Protein BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Leads to

Figure 1. Beta-Adrenergic Receptor Signaling Pathway.

In Vitro Assessment of β-AR Antagonism

In vitro assays are essential for determining the direct interaction of the test compound with β-ARs and its effect on receptor function. These assays include radioligand binding studies to measure binding affinity and functional assays to assess the antagonist's ability to block agonist-induced signaling.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6] These assays involve the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing β-ARs) Assay_Setup 2. Assay Setup in 96-well plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation 3. Incubation with Radioligand and Test Compound Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate Ki values) Counting->Analysis

Figure 2. Radioligand Binding Assay Workflow.

This protocol determines the binding affinity (Ki) of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol for β1- and β2-adrenergic receptors.

Materials and Reagents:

  • Cell membranes prepared from cells expressing human β1-AR or β2-AR.

  • Radioligand: [¹²⁵I]-Iodocyanopindolol (a non-selective β-AR antagonist).

  • Test Compound: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

  • Reference Compound: Alprenolol.

  • Non-specific binding control: Propranolol.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target β-AR in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[7][8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess propranolol), and competitive binding (radioligand + varying concentrations of the test compound or alprenolol).[8]

  • Incubation: Add a fixed concentration of [¹²⁵I]-Iodocyanopindolol (at its Kd concentration) to all wells. Add increasing concentrations of the test compound or alprenolol to the competitive binding wells. Add the membrane preparation to all wells. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[8]

  • Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Data Presentation:

CompoundReceptorRadioligandKi (nM)
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-olβ1-AR[¹²⁵I]-IodocyanopindololTBD
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-olβ2-AR[¹²⁵I]-IodocyanopindololTBD
Alprenolol (Reference)β1-AR[³H]-Dihydroalprenolol~5
Alprenolol (Reference)β2-AR[³H]-Dihydroalprenolol~1
TBD: To Be Determined
Functional cAMP Accumulation Assay

This assay measures the ability of the test compound to antagonize the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in the β-AR signaling pathway.[5][9]

cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (Cells expressing β-ARs) Antagonist_Incubation 2. Pre-incubation with Test Compound (Antagonist) Cell_Culture->Antagonist_Incubation Agonist_Stimulation 3. Stimulation with Agonist (e.g., Isoprenaline) Antagonist_Incubation->Agonist_Stimulation Cell_Lysis 4. Cell Lysis and cAMP Detection Agonist_Stimulation->Cell_Lysis Data_Analysis 5. Data Analysis (Determine IC50 and potency) Cell_Lysis->Data_Analysis

Figure 3. cAMP Accumulation Assay Workflow.

This protocol assesses the functional antagonist activity of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Materials and Reagents:

  • Cells expressing human β1-AR or β2-AR.

  • Test Compound: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

  • Reference Compound: Alprenolol.

  • Agonist: Isoprenaline.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

  • Cell culture medium and buffers.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[9][10]

  • 384-well microplates.

Procedure:

  • Cell Seeding: Seed cells expressing the target β-AR into a 384-well plate and allow them to adhere overnight.

  • Antagonist Incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or alprenolol in the presence of a PDE inhibitor for a defined period.

  • Agonist Stimulation: Add a fixed concentration of isoprenaline (typically the EC₈₀ concentration) to stimulate cAMP production. Incubate at 37°C for 15-30 minutes.[9]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound. Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

Data Presentation:

CompoundReceptorFunctional AssayIC₅₀ (nM)
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-olβ1-ARcAMP AccumulationTBD
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-olβ2-ARcAMP AccumulationTBD
Alprenolol (Reference)β1-ARcAMP Accumulation~10
Alprenolol (Reference)β2-ARcAMP Accumulation~2
TBD: To Be Determined

In Vivo Assessment of β-AR Antagonism

In vivo studies are crucial to evaluate the physiological effects of the test compound on the cardiovascular system in a living organism. These studies typically involve measuring changes in heart rate and blood pressure in response to the compound.

Cardiovascular Monitoring in Conscious Animal Models

The use of conscious, freely moving animals with telemetry implants is the preferred method for in vivo cardiovascular safety pharmacology studies as it provides more physiological data.[11]

InVivo_Workflow Animal_Model 1. Animal Model Selection (e.g., Conscious Rats or Dogs) Telemetry_Implantation 2. Telemetry Device Implantation (for ECG, BP, HR monitoring) Animal_Model->Telemetry_Implantation Baseline_Recording 3. Baseline Cardiovascular Parameter Recording Telemetry_Implantation->Baseline_Recording Compound_Administration 4. Administration of Test Compound or Vehicle Baseline_Recording->Compound_Administration Post_Dose_Monitoring 5. Continuous Monitoring of Cardiovascular Parameters Compound_Administration->Post_Dose_Monitoring Data_Analysis 6. Data Analysis (Changes in HR, BP) Post_Dose_Monitoring->Data_Analysis

Figure 4. In Vivo Cardiovascular Assessment Workflow.

This protocol evaluates the effect of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol on heart rate and blood pressure.

Materials and Reagents:

  • Male Wistar or Sprague-Dawley rats.

  • Implantable telemetry devices for monitoring ECG, blood pressure, and heart rate.

  • Test Compound: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

  • Vehicle control.

  • β-agonist: Isoprenaline.

Procedure:

  • Telemetry Implantation: Surgically implant telemetry devices in the rats and allow for a recovery period.

  • Baseline Measurement: Record baseline cardiovascular parameters (heart rate, systolic and diastolic blood pressure) for a sufficient period before drug administration.

  • Compound Administration: Administer a single dose of the test compound or vehicle to the rats (e.g., via oral gavage or intravenous injection).

  • Post-Dose Monitoring: Continuously monitor and record cardiovascular parameters for several hours post-administration.

  • Isoprenaline Challenge (Optional): To confirm β-blockade, administer a dose of isoprenaline after the test compound has reached its expected peak effect. A potent β-blocker will attenuate the isoprenaline-induced tachycardia.

  • Data Analysis: Analyze the changes in heart rate and blood pressure from baseline following the administration of the test compound. Compare the effects to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Change in Heart Rate (bpm)Change in Systolic BP (mmHg)Change in Diastolic BP (mmHg)
Vehicle Control-TBDTBDTBD
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-olDose 1TBDTBDTBD
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-olDose 2TBDTBDTBD
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-olDose 3TBDTBDTBD
Alprenolol (Reference)Ref. DoseTBDTBDTBD
TBD: To Be Determined

Summary and Conclusion

The comprehensive assessment of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol using the detailed protocols in these application notes will provide a thorough understanding of its potential as a beta-adrenergic receptor antagonist. The in vitro assays will determine its binding affinity and functional potency at β1- and β2-AR subtypes, while the in vivo studies will establish its physiological effects on the cardiovascular system. The collective data will be crucial for guiding further drug development efforts.

References

Method

Application Notes and Protocols: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, is a non-selective β-adrenergic receptor antagonist.[1] It is util...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, is a non-selective β-adrenergic receptor antagonist.[1] It is utilized in cardiovascular research to investigate the roles of the β-adrenergic system in cardiac function and disease. Alprenolol competitively blocks β-1 and β-2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine.[1] This action leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure.[1]

Beyond its classical role as a β-blocker, recent studies have unveiled a novel, G protein-independent signaling pathway activated by Alprenolol. This pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) mediated by β-arrestin, suggesting potential cardioprotective effects.[2][3][4] These dual mechanisms of action make Alprenolol a valuable tool for dissecting the complex signaling networks in the cardiovascular system.

These application notes provide an overview of the cardiovascular effects of Alprenolol, detailed protocols for key in vitro and in vivo experiments, and visualizations of its signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of Alprenolol on key cardiovascular parameters as reported in various studies.

Table 1: Effect of Alprenolol on Hemodynamic Parameters in Hypertensive Patients at Rest

ParameterTreatment GroupDosageChange from BaselineReference
Mean Arterial PressureAlprenolol200 mg twice daily↓ (Lowered)[5]
Heart RateAlprenolol200 mg twice daily↓ (Decreased)[5]
Cardiac OutputAlprenolol200 mg twice dailyNo significant influence[5]
Leg Blood FlowAlprenolol200 mg twice daily↓ (Reduced)[5]
Heart RateAlprenolol1 year of treatment↓ 20-28%[6]
Cardiac IndexAlprenolol1 year of treatment↓ less than heart rate[6]
Mean Arterial PressureAlprenolol1 year of treatment↓ 11-18%[6]

Table 2: Effect of Alprenolol on Hemodynamic Parameters During Exercise in Hypertensive Patients

ParameterTreatment GroupDosageChange from BaselineReference
Heart RateAlprenolol200 mg twice daily↓ (Decreased)[5]
Mean Arterial PressureAlprenolol1 year of treatment↓ 5-11%[6]
Heart RateAlprenolol1 year of treatment↓ 17-26%[6]

Mandatory Visualization

Signaling Pathways

Alprenolol_Signaling_Pathways cluster_0 Classical G-Protein Dependent Pathway (Antagonism) cluster_1 β-Arrestin Mediated Pathway (Biased Agonism) Alprenolol Alprenolol Beta_AR β-Adrenergic Receptor Alprenolol->Beta_AR Blocks G_Protein Gαs Protein Beta_AR->G_Protein X AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Cardiac_Effects_Inhibition ↓ Heart Rate ↓ Contractility Ca_Channels->Cardiac_Effects_Inhibition Alprenolol_Agonist Alprenolol Beta_AR_Agonist β-Adrenergic Receptor Alprenolol_Agonist->Beta_AR_Agonist GRK GRK Beta_AR_Agonist->GRK Beta_Arrestin β-Arrestin Beta_AR_Agonist->Beta_Arrestin Recruits GRK->Beta_AR_Agonist Phosphorylates Src Src Beta_Arrestin->Src Recruits MMP MMP Src->MMP Activates HB_EGF pro-HB-EGF MMP->HB_EGF Cleaves Shed_HB_EGF HB-EGF EGFR EGFR Shed_HB_EGF->EGFR Activates ERK ERK EGFR->ERK Activates Cardioprotection Cardioprotection (Anti-apoptotic) ERK->Cardioprotection

Caption: Dual signaling pathways of Alprenolol.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro: β-Arrestin Recruitment Assay cluster_invivo In Vivo: Hemodynamic Assessment in Rats A1 Culture HEK293 cells A2 Transfect with β1AR and EGFR-GFP constructs A1->A2 A3 Transfect with siRNA (control vs. β-arrestin) A2->A3 A4 Treat with Alprenolol A3->A4 A5 Confocal Microscopy A4->A5 A6 Analyze EGFR internalization A5->A6 B1 Anesthetize rat B2 Implant catheters for blood pressure and drug infusion B1->B2 B3 Place flow probe on ascending aorta for cardiac output B2->B3 B4 Record baseline hemodynamic parameters B3->B4 B5 Administer Alprenolol (i.v.) B4->B5 B6 Continuously record hemodynamic changes B5->B6

Caption: In vitro and in vivo experimental workflows.

Experimental Protocols

In Vitro Protocol: Investigating Alprenolol-Induced β-Arrestin-Mediated EGFR Transactivation

This protocol describes how to assess the role of β-arrestin in Alprenolol-induced EGFR transactivation in HEK293 cells.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in 6-well plates or on glass coverslips for microscopy.
  • Co-transfect cells with plasmids encoding for β1-adrenergic receptor (β1AR) and a green fluorescent protein-tagged EGFR (EGFR-GFP) using a suitable transfection reagent (e.g., Lipofectamine).
  • For knockdown experiments, co-transfect with either a non-targeting control siRNA or a validated siRNA targeting β-arrestin 1/2.[4]

2. siRNA-mediated Knockdown of β-Arrestin:

  • Use commercially available and validated siRNA duplexes for human β-arrestin 1 and 2.
  • Follow the manufacturer's protocol for siRNA transfection. Typically, a final concentration of 50-100 nM is used.
  • Incubate cells for 48-72 hours post-transfection to ensure efficient protein knockdown.
  • Validate knockdown efficiency by Western blotting of whole-cell lysates using antibodies specific for β-arrestin 1 and 2.

3. Alprenolol Treatment and Microscopy:

  • Serum-starve the transfected cells for 4-6 hours prior to treatment.
  • Treat the cells with a working concentration of Alprenolol (e.g., 10 µM). Include a vehicle-treated control group.
  • Incubate for the desired time points (e.g., 5, 15, 30 minutes).
  • Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips on microscope slides.
  • Visualize the subcellular localization of EGFR-GFP using a confocal microscope.[4]

4. Data Analysis:

  • Quantify the internalization of EGFR-GFP by measuring the fluorescence intensity within intracellular vesicles compared to the plasma membrane.
  • Compare the extent of EGFR internalization in control siRNA-treated cells versus β-arrestin knockdown cells following Alprenolol treatment. A significant reduction in internalization in the knockdown group would indicate a β-arrestin-dependent mechanism.

In Vivo Protocol: Assessment of Cardiovascular Effects of Alprenolol in a Rat Model

This protocol outlines the procedure for measuring hemodynamic responses to Alprenolol in anesthetized rats.

1. Animal Preparation:

  • Use adult male Wistar or Sprague-Dawley rats (250-350g).
  • Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane or pentobarbital).[7] The choice of anesthetic is crucial as it can influence cardiovascular parameters.[7]
  • Maintain the animal's body temperature at 37°C using a heating pad.

2. Surgical Instrumentation:

  • Cannulate the carotid artery or femoral artery with a polyethylene catheter connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.
  • Cannulate the jugular vein or femoral vein for intravenous administration of Alprenolol.
  • For cardiac output measurement, several methods can be employed:
  • Thermodilution: Place a thermistor catheter in the aortic arch via the caudal artery for injection of cold saline and subsequent measurement of temperature change to calculate cardiac output.[8]
  • Flow Probe: Carefully expose the ascending aorta and place a transit-time ultrasonic flow probe around the vessel.[9] This provides a direct and continuous measurement of cardiac output.

3. Experimental Procedure:

  • Allow the animal to stabilize after surgery until hemodynamic parameters are steady.
  • Record baseline measurements of blood pressure, heart rate, and cardiac output for a defined period (e.g., 15-30 minutes).
  • Administer a bolus intravenous injection of Alprenolol at the desired dose (e.g., 1-5 mg/kg).
  • Continuously record all hemodynamic parameters for at least 60 minutes post-injection to observe the onset, peak, and duration of the drug's effects.

4. Data Analysis:

  • Calculate mean arterial pressure (MAP) from the systolic and diastolic blood pressure readings.
  • Analyze the changes in heart rate, MAP, and cardiac output from baseline at various time points after Alprenolol administration.
  • Calculate total peripheral resistance (TPR) using the formula: TPR = MAP / Cardiac Output.
  • Perform statistical analysis to determine the significance of the observed changes.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

Welcome to the technical support center for the synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a compound also known as Alprenolol. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a compound also known as Alprenolol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol?

A1: The most common synthetic route is a two-step process. First, 2-allylphenol is reacted with epichlorohydrin to form the intermediate 1-(2-allyl-phenoxy)-2,3-epoxypropane. This is followed by the ring-opening of the epoxide with methylamine to yield the final product, 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: Several parameters can significantly impact the yield, including the purity of starting materials, reaction temperature, choice of solvent, the molar ratio of reactants, and the type of catalyst used. Precise control over these factors is crucial for maximizing the yield and minimizing side reactions.

Q3: Are there alternative synthetic methods available?

A3: Yes, chemoenzymatic routes have been developed that offer high enantioselectivity.[1] These methods often utilize lipases for kinetic resolution of intermediates, leading to the synthesis of specific enantiomers of the final product.

Q4: How can I purify the final product?

A4: Purification can be achieved through various chromatographic techniques. Column chromatography is a standard method. For high-purity applications, such as isolating active β-adrenergic receptors, affinity chromatography using Alprenolol-Agarose can be employed.[2][3][4] High-performance liquid chromatography (HPLC) is also a powerful tool for both purification and analysis.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the first step (epoxide formation) Incomplete reaction of 2-allylphenol.Ensure the use of a suitable base (e.g., sodium hydroxide) to fully deprotonate the phenol. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of di-substituted byproducts.Use a controlled excess of epichlorohydrin to favor the formation of the desired mono-substituted product.
Hydrolysis of epichlorohydrin.The reaction should be carried out in a non-aqueous solvent or under phase-transfer conditions to minimize contact with water.
Low yield in the second step (amine addition) Incomplete epoxide ring-opening.Increase the reaction temperature or extend the reaction time. The use of a Lewis acid catalyst can also promote the ring-opening.
Polymerization of the epoxide.Add the methylamine solution slowly to the reaction mixture to control the reaction rate and temperature.
Formation of regioisomers.The reaction of the epoxide with the amine can potentially yield two regioisomers. While the reaction with primary amines like methylamine generally favors attack at the less hindered carbon, optimizing the solvent and temperature can improve selectivity.
Presence of significant impurities in the final product Unreacted starting materials.Optimize the stoichiometry of the reactants. Use purification methods like column chromatography to separate the product from unreacted starting materials.
Formation of a diol impurity from epoxide hydrolysis.Ensure anhydrous reaction conditions in the second step.
Formation of a dimer impurity where a second molecule of the epoxide reacts with the secondary amine of the product.Use an excess of methylamine to favor the reaction with the epoxide over the secondary amine product.
Difficulty in isolating the product Product is an oil and difficult to crystallize.The product is often isolated as a salt (e.g., hydrochloride) to facilitate crystallization and handling.

Experimental Protocols

Protocol 1: Conventional Chemical Synthesis

This protocol is a compilation from standard synthetic procedures for similar compounds.

Step 1: Synthesis of 1-(2-Allyl-phenoxy)-2,3-epoxypropane

  • To a solution of 2-allylphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add a phase-transfer catalyst such as benzyl triethylammonium chloride.

  • Add an aqueous solution of a strong base, like sodium hydroxide, to the mixture.

  • While stirring vigorously, add epichlorohydrin (1.5 to 2 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction temperature between 25-30°C and monitor the reaction progress by TLC.

  • After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(2-allyl-phenoxy)-2,3-epoxypropane, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • Dissolve the crude 1-(2-allyl-phenoxy)-2,3-epoxypropane from the previous step in a suitable solvent like methanol or isopropanol.

  • Add an aqueous solution of methylamine (a significant excess, e.g., 5-10 equivalents) to the epoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Chemoenzymatic Synthesis of (R)-(+)-Alprenolol

This protocol is based on a published chemoenzymatic route.[1]

  • Kinetic Resolution of a Chlorohydrin Intermediate: A racemic chlorohydrin precursor is subjected to lipase-catalyzed kinetic resolution to obtain the enantiomerically pure (R)-chlorohydrin. This step typically involves an acylation reaction where the lipase selectively acylates one enantiomer, allowing for the separation of the acylated product and the unreacted enantiomerically enriched alcohol.

  • Epoxide Formation: The enantiopure (R)-chlorohydrin is then cyclized to the corresponding (R)-epoxide using a base such as potassium carbonate.

  • Ring-Opening with 2-Allylphenol: The (R)-epoxide is reacted with 2-allylphenol in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield an intermediate amino alcohol with a protecting group.

  • Deprotection and N-Alkylation: The protecting group is removed, and the resulting primary amine is reacted with a suitable methylating agent to introduce the methylamino group, yielding the final (R)-(+)-Alprenolol.

Quantitative Data

Table 1: Yields and Enantiomeric Excess for Chemoenzymatic Synthesis of (R)-(+)-β-Blockers[1]

CompoundYield (%)Enantiomeric Excess (ee, %)
(R)-(+)-Propranolol5599
(R)-(+)-Alprenolol 45 96
(R)-(+)-Pindolol4899.9
(R)-(+)-Carazolol3397
(R)-(+)-Moprolol5299
(R)-(+)-Metoprolol4194

Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze Step 1: Epoxide Formation Start->Check_Step1 Check_Step2 Analyze Step 2: Amine Addition Start->Check_Step2 Purification Review Purification Protocol Start->Purification Incomplete_Reaction1 Incomplete Reaction? Check_Step1->Incomplete_Reaction1 Side_Products1 Side Products? Check_Step1->Side_Products1 Incomplete_Reaction2 Incomplete Reaction? Check_Step2->Incomplete_Reaction2 Side_Products2 Side Products? Check_Step2->Side_Products2 Improve_Purification Optimize Chromatography (Solvent, Column) Purification->Improve_Purification Incomplete_Reaction1->Side_Products1 No Optimize_Base Optimize Base/Catalyst Incomplete_Reaction1->Optimize_Base Yes Side_Products1->Check_Step2 No Optimize_Stoichiometry1 Adjust Reactant Ratio (Epichlorohydrin) Side_Products1->Optimize_Stoichiometry1 Yes Incomplete_Reaction2->Side_Products2 No Optimize_Temp_Time2 Increase Temp/Time Incomplete_Reaction2->Optimize_Temp_Time2 Yes Side_Products2->Purification No Optimize_Stoichiometry2 Adjust Reactant Ratio (Methylamine) Side_Products2->Optimize_Stoichiometry2 Yes End Improved Yield/Purity Optimize_Base->End Optimize_Stoichiometry1->End Optimize_Temp_Time2->End Optimize_Stoichiometry2->End Improve_Purification->End

Caption: Troubleshooting workflow for Alprenolol synthesis.

General Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 2_Allylphenol 2-Allylphenol Epoxide 1-(2-Allyl-phenoxy)- 2,3-epoxypropane 2_Allylphenol->Epoxide Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide + Base Alprenolol 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol Epoxide->Alprenolol Methylamine Methylamine Methylamine->Alprenolol

Caption: General two-step synthesis of Alprenolol.

References

Optimization

Technical Support Center: Stability Testing of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) in Solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, also known as Alprenolol, in solu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, also known as Alprenolol, in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of Alprenolol solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid degradation of Alprenolol observed even in control samples. - The solution is inherently unstable at the storage temperature. - The solvent is not suitable or contains impurities. - Exposure to light.- Prepare solutions fresh before use. - Store solutions at refrigerated temperatures (2-8 °C) and protect from light. - Use high-purity solvents and degas them before use to remove dissolved oxygen. - Verify the purity of the Alprenolol standard.
Inconsistent or non-reproducible stability results. - Variation in experimental conditions (e.g., temperature, pH, light exposure). - Inconsistent sample preparation and handling. - Issues with the analytical instrumentation.- Ensure precise control of all experimental parameters. - Use calibrated equipment. - Follow a standardized and well-documented sample preparation protocol. - Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.
Appearance of unexpected peaks in the chromatogram. - Formation of unknown degradation products. - Contamination from glassware, solvents, or handling. - Interaction with excipients or buffer components.- Conduct forced degradation studies to identify potential degradation products. - Use thoroughly cleaned glassware and high-purity reagents. - Analyze placebo solutions (without the active pharmaceutical ingredient) to identify peaks originating from the matrix.
Poor peak shape or resolution in the HPLC analysis. - Inappropriate mobile phase composition or pH. - Column degradation. - Sample overload.- Optimize the mobile phase, including the buffer concentration and pH. - Use a new or validated HPLC column. - Ensure the injection volume and concentration are within the linear range of the method.
Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Alprenolol in solution?

A1: The stability of Alprenolol in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] As a beta-blocker, the amine and ether functional groups in its structure are susceptible to degradation.

Q2: What are the expected degradation pathways for Alprenolol in solution?

A2: Based on the structure of Alprenolol and studies on similar beta-blockers, potential degradation pathways include:

  • Hydrolysis: Cleavage of the ether linkage, particularly under acidic or basic conditions.

  • Oxidation: Oxidation of the secondary alcohol, the allyl group, or the amine. Studies on the radiodegradation of solid alprenolol have shown the formation of alcohol derivatives through oxidation.[3]

  • Photodegradation: Exposure to light can lead to the formation of various degradation products. For the related compound propranolol, photodegradation can result in products like 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[4]

Q3: How should Alprenolol solutions be prepared and stored for stability studies?

A3: It is recommended to prepare Alprenolol solutions fresh using high-purity solvents. For short-term storage, solutions should be kept at refrigerated temperatures (2-8 °C) and protected from light by using amber-colored vials or by wrapping the vials in aluminum foil.

Q4: What is a suitable analytical method for stability testing of Alprenolol?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[5][6][7][8][9] The method should be capable of separating the intact Alprenolol from all potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. UV detection is typically used.

Q5: How can I perform a forced degradation study for Alprenolol?

A5: A forced degradation study, or stress testing, involves exposing the Alprenolol solution to harsh conditions to accelerate degradation. This helps in identifying potential degradation products and validating the stability-indicating nature of the analytical method.[2][10][11][12] A detailed protocol is provided in the "Experimental Protocols" section below.

Summary of Expected Stability of Alprenolol in Solution

The following table provides a qualitative summary of the expected stability of Alprenolol under various stress conditions. Quantitative data should be generated through specific stability studies.

Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) LowProducts of ether hydrolysis.
Basic (e.g., 0.1 M NaOH) LowProducts of ether hydrolysis and potential amine degradation.
Oxidative (e.g., 3% H₂O₂) Moderate to LowOxidized derivatives at the alcohol, allyl, and amine groups.
Thermal (e.g., 60-80 °C) Moderate to LowThermally induced degradation products.
Photolytic (UV/Vis light) Moderate to LowPhotodegradation products, potentially involving the aromatic ring and side chain.

Experimental Protocols

Protocol for Forced Degradation Study of Alprenolol in Solution

1. Objective: To investigate the degradation of Alprenolol under various stress conditions (hydrolysis, oxidation, thermal, and photolytic) and to identify the resulting degradation products.

2. Materials:

  • Alprenolol reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • HPLC system with UV detector

3. Stock Solution Preparation: Prepare a stock solution of Alprenolol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and methanol).

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Pipette 2 mL of the stock solution into a vial.

    • Keep the vial in an oven at 80 °C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Pipette 2 mL of the stock solution into a quartz cuvette or a transparent vial.

    • Expose the sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2]

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • After the exposure period, dilute the samples with the mobile phase for HPLC analysis.

5. Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

6. Data Evaluation:

  • Calculate the percentage degradation of Alprenolol in each stressed sample.

  • Determine the retention times and peak areas of the degradation products.

  • Perform a mass balance analysis to account for the parent drug and all degradation products.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Alprenolol Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Calculate % Degradation Identify Degradants Mass Balance Analysis hplc->eval

Caption: Experimental workflow for the forced degradation study of Alprenolol.

Potential Degradation Pathways

G cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Alprenolol 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) Hydrolysis Hydrolysis (Acid/Base) Alprenolol->Hydrolysis Oxidation Oxidation (H₂O₂/Light) Alprenolol->Oxidation Photodegradation Photodegradation (UV/Vis) Alprenolol->Photodegradation P1 Ether Cleavage Products Hydrolysis->P1 P2 Oxidized Allyl Group (e.g., Diol, Epoxide) Oxidation->P2 P3 Oxidized Secondary Alcohol (Ketone) Oxidation->P3 P4 N-dealkylated or N-oxidized Products Oxidation->P4 P5 Aromatic Ring Modified Products Photodegradation->P5

References

Troubleshooting

Technical Support Center: Storage and Handling of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alpre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, to prevent its degradation.

Troubleshooting Guide

Observed IssuePotential CauseRecommended Action
Discoloration or change in physical appearance of the solid compound. Exposure to light, heat, or incompatible materials.Visually inspect the storage area for light exposure and ensure the temperature is within the recommended range. Store in a tightly sealed, light-resistant container.[1][2]
Unexpected peaks in analytical chromatograms (e.g., HPLC). Chemical degradation of Alprenolol.Conduct a forced degradation study to identify potential degradation products.[3][4][5] Review storage conditions and handling procedures to identify potential causes of degradation, such as exposure to strong acids, bases, or oxidizing agents.[6]
Decreased potency or altered biological activity in assays. Significant degradation of the active compound.Re-qualify the material using a validated stability-indicating analytical method.[7][8] If degradation is confirmed, discard the batch and review storage protocols.
Inconsistent experimental results between different batches. Variation in the stability of different batches due to manufacturing or storage history.Implement a standardized internal stability testing protocol for all incoming batches of Alprenolol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Alprenolol?

A1: Alprenolol should be stored at room temperature, away from direct light and moisture.[1] For long-term storage of stock solutions, -20°C for up to one month or -80°C for up to six months is recommended, in sealed containers to prevent moisture absorption.[6][9] It is crucial to check the product's certificate of analysis for any specific storage instructions from the manufacturer.[2]

Q2: What are the main degradation pathways for Alprenolol?

A2: The primary degradation pathway for Alprenolol is oxidation.[10] Studies have shown that exposure to ionizing radiation can lead to the formation of alcohol derivatives.[10] Additionally, simultaneous oxidation and elimination of a CH2 group can occur.[10] Forced degradation studies under acidic, basic, and oxidative stress can help to fully characterize the degradation profile.[3][4]

Q3: How can I detect and quantify the degradation of Alprenolol?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying Alprenolol and its degradation products.[8][11] A validated, stability-indicating HPLC method can separate the intact drug from any impurities or degradants, allowing for accurate assessment of purity and stability.[12][13]

Q4: Are there any materials or substances that are incompatible with Alprenolol?

A4: Yes, Alprenolol should be stored away from strong acids, strong bases, and strong oxidizing agents, as these can promote degradation.[6] It is also advisable to avoid contact with incompatible materials that could leach into the product.[2]

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study involves intentionally subjecting a drug substance to harsh conditions, such as high heat, humidity, light, and extreme pH, to accelerate its degradation.[3][4][14] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method that can effectively monitor the drug's stability over its shelf life.[5][7]

Quantitative Data Summary

The following table summarizes the impact of different storage conditions on the stability of Alprenolol.

Storage ConditionDurationAnalyte ConcentrationObservation
Room Temperature (25°C), protected from lightUp to 40 days>90%Stable when protected from light and moisture.[15]
Refrigerated (5°C), protected from lightUp to 40 days>90%Stable when protected from light and moisture.[15]
Solid form, irradiated with 25 kGy ionizing radiationNot specifiedNo significant changeStable at standard sterilization doses.[10]
Solid form, irradiated with 400 kGy ionizing radiationNot specified90.88%Significant degradation observed at high radiation doses.[10]
Stock Solution in solvent at -20°C1 monthStableRecommended for short to medium-term storage.[6][9]
Stock Solution in solvent at -80°C6 monthsStableRecommended for long-term storage.[6][9]

Experimental Protocols

Protocol: Stability Assessment of Alprenolol using High-Performance Liquid Chromatography (HPLC)

1. Objective: To assess the stability of Alprenolol under specific storage conditions by quantifying the parent compound and detecting any degradation products.

2. Materials:

  • Alprenolol reference standard

  • Alprenolol sample for testing

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., μBondapak C18)[11]

3. Chromatographic Conditions (Example): [11]

  • Mobile Phase: Phosphate buffer (pH 3.0) with acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Procedure: a. Standard Preparation: i. Prepare a stock solution of the Alprenolol reference standard in the mobile phase at a concentration of 1 mg/mL. ii. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL to generate a calibration curve.

5. Data Analysis: a. Using the calibration curve, determine the concentration of Alprenolol in each sample. b. Calculate the percentage of Alprenolol remaining at each time point relative to the initial concentration (time 0). c. Examine the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Potential Degradation Pathway of Alprenolol Alprenolol 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol (Alprenolol) Oxidation Oxidation Alprenolol->Oxidation Stress Factors (e.g., Ionizing Radiation) Oxidized_Product Alcohol Derivatives Oxidation->Oxidized_Product Elimination_Reaction CH2 Group Elimination Oxidation->Elimination_Reaction Elimination_Product Oxidized Product with CH2 Elimination Elimination_Reaction->Elimination_Product

Caption: Potential degradation pathway of Alprenolol via oxidation.

Experimental Workflow for Alprenolol Stability Assessment cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis Prep_Standard Prepare Alprenolol Reference Standard HPLC HPLC Analysis Prep_Standard->HPLC Prep_Sample Prepare Alprenolol Test Sample Storage Store Samples under Defined Conditions (e.g., Temp, Light) Prep_Sample->Storage Sampling Collect Samples at Pre-defined Timepoints Storage->Sampling Sampling->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for assessing the stability of Alprenolol.

References

Optimization

Troubleshooting unexpected results in 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol experiments

Technical Support Center: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Experiments This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Experiments

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. Given the structural similarity of this compound to the well-studied β-blocker alprenolol, some guidance is based on established knowledge of related phenoxypropanolamine compounds.

Troubleshooting Guides

This section addresses specific unexpected results you may encounter during your experiments.

Q1: My synthesis of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol resulted in a low yield. What are the possible causes and solutions?

A1: Low yields in the synthesis of phenoxypropanolamines are a common issue. The typical synthesis involves the reaction of 2-allylphenol with an epoxide (like epichlorohydrin), followed by the opening of the resulting epoxide ring with methylamine.[1] Several factors can contribute to a low yield:

  • Incomplete initial reaction: The reaction between 2-allylphenol and epichlorohydrin may not have gone to completion. Ensure you are using an appropriate base (e.g., sodium hydroxide) and that the reaction is stirred vigorously for a sufficient amount of time.

  • Side reactions: Polymerization of the epoxide can be a significant side reaction. Using a phase-transfer catalyst can sometimes improve the yield and reduce side products.

  • Suboptimal reaction conditions for amine addition: The ring-opening of the epoxide by methylamine is sensitive to temperature and solvent. Running the reaction at too high a temperature can lead to byproducts. It is advisable to perform this step at room temperature or with gentle heating.

  • Purification losses: This class of compounds can be challenging to purify. Significant material can be lost during column chromatography or recrystallization. Ensure your chosen solvent system for chromatography is optimized for good separation.

Q2: I'm observing an unexpected peak in my NMR spectrum after the synthesis. What could this impurity be?

A2: An unexpected peak in the NMR spectrum could be due to several possibilities:

  • Unreacted starting material: Check for peaks corresponding to 2-allylphenol or the intermediate epoxide.

  • Di-substituted product: It is possible for the amine to react with two epoxide molecules, leading to a di-substituted impurity. This is more likely if an excess of the epoxide is used.

  • Isomeric products: Depending on the reaction conditions, you might have small amounts of isomeric products.

  • Solvent residue: Ensure that the peaks do not correspond to residual solvents from the reaction or purification steps.

Q3: The compound shows poor solubility in my aqueous buffer for in-vitro assays. How can I improve it?

A3: Phenoxypropanolamines can have limited aqueous solubility, especially at neutral pH. Here are some strategies to improve solubility:

  • pH adjustment: As the molecule has a basic amine group, its solubility will increase in acidic conditions. Try preparing a stock solution in a slightly acidic buffer (e.g., pH 5-6).

  • Use of co-solvents: Small amounts of organic co-solvents like DMSO or ethanol can be used to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer. Be mindful of the final concentration of the co-solvent in your assay, as it might affect the biological system.

  • Salt formation: Converting the free base to a salt (e.g., hydrochloride salt) can significantly improve aqueous solubility.

Q4: I am seeing high variability in my in-vitro beta-blocker experiments. What are the common sources of this issue?

A4: Variability in in-vitro beta-blocker experiments can stem from several factors.[2] Key areas to investigate include:

  • Cell line instability: Over time, cultured cell lines can experience genetic drift, which can alter the expression levels of receptors and other signaling proteins. It is important to regularly authenticate your cell lines.[2]

  • Assay conditions: Small changes in temperature, pH, or incubation times can have a significant impact on the results.[2]

  • Reagent quality: The purity and stability of the beta-blocker, as well as other reagents like radioligands, are crucial for obtaining reproducible data.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol?

A1: Based on its chemical structure, 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol is expected to act as a β-adrenergic receptor antagonist (a beta-blocker).[3] It likely competes with endogenous catecholamines like epinephrine and norepinephrine for binding to β-adrenergic receptors.[3][4] This action would inhibit the normal sympathetic effects mediated by these receptors.[3]

Q2: What are the key safety precautions for handling this compound?

A2: It is important to handle 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol with appropriate safety measures.[5] This includes:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

Q3: Can this compound have intrinsic sympathomimetic activity (ISA)?

A3: It is possible. Some beta-blockers are partial agonists, meaning they can weakly activate the receptor while blocking the binding of more potent endogenous agonists.[3][6] This property is known as intrinsic sympathomimetic activity (ISA).[3][6] Whether 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol possesses ISA would need to be determined experimentally.[6]

Q4: How stable is this compound in solution?

A4: The stability of phenoxypropanolamines in solution can vary. A study on the related compound propranolol showed that it is stable in an oral suspension for up to 120 days when stored at either room temperature (25°C) or under refrigeration (4°C).[7] However, it is always recommended to perform stability studies under your specific experimental conditions, especially for long-term experiments.

Data Presentation

Table 1: Physicochemical Properties of Structurally Related Phenoxypropanolamines

Property1-(Isopropylamino)-3-phenoxy-2-propanol1-Phenoxy-3-(propylamino)-2-propanol
Molecular Formula C₁₂H₁₉NO₂[8]C₁₂H₁₉NO₂[9]
Molecular Weight 209.28 g/mol [8]209.28 g/mol [9]
CAS Number 7695-63-8[8]39631-74-8[9]

Table 2: Example Synthesis Conditions for a Phenoxypropanolamine

StepReactantsReagents/SolventsTemperatureTime
1. Epoxide Formation 4-substituted phenol, EpichlorohydrinSodium HydroxideRoom Temp24h
2. Amine Addition Intermediate Epoxide, IsopropylamineEthanolReflux4h

This table is based on a general synthesis method for phenoxypropanolamines and may need optimization for 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol.[1]

Experimental Protocols

General Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

This protocol is a general method adapted from the synthesis of similar phenoxypropanolamine beta-blockers.[1]

Step 1: Synthesis of 1-(2-Allyl-phenoxy)-2,3-epoxypropane

  • To a solution of 2-allylphenol (1 equivalent) in a suitable solvent (e.g., ethanol), add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 30 minutes.

  • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude epoxide.

Step 2: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • Dissolve the crude 1-(2-allyl-phenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of methylamine (excess, e.g., 3-5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours or with gentle heating if the reaction is slow.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

Visualizations

G cluster_troubleshooting Troubleshooting Low Synthesis Yield start Low Yield Observed check_reaction1 Check completeness of 2-allylphenol reaction start->check_reaction1 check_side_reactions Investigate potential epoxide polymerization start->check_side_reactions check_amine_addition Review conditions for mine addition step start->check_amine_addition check_purification Evaluate purification procedure for losses start->check_purification solution1 Increase reaction time or use a phase-transfer catalyst check_reaction1->solution1 solution2 Optimize temperature and solvent for amine addition check_amine_addition->solution2 solution3 Optimize chromatography solvent system check_purification->solution3

Caption: A flowchart for troubleshooting low yield in synthesis.

G cluster_pathway Potential β-Adrenergic Signaling Pathway beta_blocker 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol beta_receptor β-Adrenergic Receptor beta_blocker->beta_receptor Blocks g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., decreased heart rate) pka->cellular_response Leads to G cluster_workflow In-Vitro Assay Workflow prepare_cells Prepare Cell Culture (e.g., expressing β-receptors) incubation Incubate Cells with Compound and Ligand prepare_cells->incubation prepare_compound Prepare Compound Stock and Dilutions prepare_compound->incubation assay Perform Assay (e.g., cAMP measurement) incubation->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis

References

Troubleshooting

Technical Support Center: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol. The focus is on understanding and reducing its off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and known off-target effects of Alprenolol?

A1: Alprenolol is primarily a non-selective β-adrenergic receptor (β-AR) antagonist, meaning it blocks both β1- and β2-adrenergic receptors.[1] This is its intended, or "on-target," effect, leading to reduced heart rate and blood pressure.[1][2] However, Alprenolol exhibits several off-target effects:

  • β-arrestin-mediated EGFR Transactivation: It can stimulate β-arrestin-dependent signaling pathways independently of G-protein coupling. This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream pathways like the ERK/MAPK pathway.[3][4]

  • Serotonin Receptor Antagonism: Alprenolol also acts as an antagonist at 5-HT1A and 5-HT1B serotonin receptors.[5]

  • Ion Channel Modulation: It has been shown to affect ion channels, such as the human Kv1.3 potassium channel, in a concentration-dependent manner.[5][6]

Q2: I am observing ERK1/2 phosphorylation in my cell line after treatment with Alprenolol, which I am using as a β-AR antagonist. Is this an expected off-target effect?

A2: Yes, this is a known off-target effect. Alprenolol can induce phosphorylation of ERK1/2 through a G-protein-independent pathway.[3] This process involves the recruitment of β-arrestin to the β1-adrenergic receptor, which then acts as a scaffold to activate a signaling cascade that leads to the transactivation of EGFR. Activated EGFR then signals through its canonical pathways to phosphorylate ERK1/2.[3][4] To confirm this is the pathway being activated in your system, you can use an EGFR inhibitor (like AG1478) or an Src inhibitor, which should block Alprenolol-induced ERK phosphorylation.[3]

Q3: How can I experimentally distinguish between on-target β-adrenergic blockade and off-target signaling?

A3: To dissect the signaling pathways, you can use a combination of specific inhibitors and molecular tools:

  • To confirm β-AR blockade (on-target): Co-treat cells with Alprenolol and a β-AR agonist (e.g., isoproterenol). The on-target effect would be the inhibition of the agonist-induced G-protein signaling (e.g., cAMP production).

  • To isolate β-arrestin signaling (off-target): Use siRNA to knock down G-protein subunits to ablate the canonical pathway. Alternatively, use cells expressing β1-AR mutants that are deficient in G-protein coupling but can still recruit β-arrestin.

  • To confirm EGFR involvement: Pre-treat cells with an EGFR-specific inhibitor (e.g., AG1478) before adding Alprenolol. A reduction in downstream signaling (like ERK phosphorylation) would confirm the off-target effect is mediated through EGFR transactivation.[3]

Q4: What strategies can I employ to minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for data integrity. Consider the following strategies:

  • Dose-Response Analysis: Perform a careful dose-response curve to determine the lowest effective concentration for β-adrenergic antagonism. Off-target effects are often more pronounced at higher concentrations.[7][8]

  • Use of Selective Antagonists: If your experimental system allows, consider using a more selective β1- or β2-antagonist as a control to understand the effects of targeting only one receptor subtype.

  • Rational Experimental Design: Incorporate appropriate controls, such as cell lines lacking the target receptor or using specific inhibitors for suspected off-target pathways (e.g., EGFR, Src), to validate that the observed effects are due to the intended mechanism.[9]

  • Orthogonal Approaches: Confirm key findings using alternative methods. For example, if you observe a phenotypic change, validate it with a different β-blocker or by using genetic approaches like siRNA knockdown of the β-adrenergic receptor.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Unexpected Agonist-like Activity (e.g., increased cell proliferation or survival) β-arrestin-mediated EGFR transactivation is known to activate pro-survival pathways like ERK/MAPK.[3]1. Measure ERK1/2 phosphorylation via Western blot. 2. Pre-treat with an EGFR inhibitor (e.g., AG1478) or Src inhibitor to see if the effect is blocked.[3] 3. Use siRNA against β-arrestin 1/2 to confirm its role in the observed effect.[3]
High Variability in Experimental Replicates Alprenolol metabolism can be dose-dependent and vary between cell types or tissues.[8] Inter-experimental variations in cell density or incubation time can also contribute.1. Standardize cell plating density and treatment duration meticulously. 2. Perform a time-course experiment to identify the optimal endpoint. 3. Confirm the stability of Alprenolol in your culture medium over the course of the experiment.
Observed Effects Do Not Correlate with β-AR Expression Levels The observed phenotype may be due to off-target interactions with other receptors (e.g., 5-HT1A) or channels (e.g., Kv1.3) that are expressed in your system.[5]1. Profile your cells for the expression of known Alprenolol off-targets. 2. Use specific antagonists for these off-targets (e.g., a 5-HT1A antagonist) to see if the effect is mitigated. 3. Perform a radioligand binding assay with membranes from your cells to determine Alprenolol's affinity for other potential targets.

Quantitative Data Summary

Table 1: Binding Affinity of Alprenolol for Adrenergic and Serotonin Receptors

Target ReceptorUniProtKB IDBinding Affinity (nM)
Beta-2 Adrenergic ReceptorP075500.2951
Beta-1 Adrenergic ReceptorP085884.266
5-HT1A ReceptorP0890821.6
Beta-3 Adrenergic ReceptorP1394575.86
Data sourced from DrugBank (ID: DB00866).[10]

Table 2: Concentration-Dependent Effects of Alprenolol on hKv1.3 Channel Currents

Alprenolol ConcentrationEffect on Current Amplitude
1–100 µMIncreased current amplitude
300–1,000 µMDecreased current amplitude
Data describes biphasic effects observed in Xenopus oocytes expressing hKv1.3 channels.[5][6]

Visualizations

Signaling Pathways of Alprenolol

Alprenolol_Signaling cluster_OnTarget On-Target Pathway (G-Protein Dependent) cluster_OffTarget Off-Target Pathway (β-Arrestin Dependent) Alprenolol_On Alprenolol bAR_On β-Adrenergic Receptor Alprenolol_On->bAR_On Blocks G_Protein G-Protein (Gs) bAR_On->G_Protein X AC Adenylyl Cyclase G_Protein->AC X cAMP ↓ cAMP AC->cAMP Alprenolol_Off Alprenolol bAR_Off β-Adrenergic Receptor Alprenolol_Off->bAR_Off Binds GRK GRK bAR_Off->GRK Recruits b_Arrestin β-Arrestin bAR_Off->b_Arrestin Recruits GRK->bAR_Off P Src Src b_Arrestin->Src Activates EGFR EGFR Src->EGFR Transactivates ERK pERK1/2 EGFR->ERK Activates

Caption: Dual signaling pathways of Alprenolol at the β-adrenergic receptor.

Experimental Workflow

Experimental_Workflow cluster_exp Experimental Validation start Start: Observe Unexpected Cellular Response to Alprenolol hypo Hypothesis: Off-target effect via EGFR transactivation start->hypo exp_design Design Experiment: - Control (Vehicle) - Alprenolol - EGFR Inhibitor - Alprenolol + EGFRi hypo->exp_design cell_treat Treat Cells and Prepare Lysates exp_design->cell_treat western Western Blot for pERK / Total ERK cell_treat->western analysis Densitometry and Statistical Analysis western->analysis decision Is pERK activation by Alprenolol blocked by EGFRi? analysis->decision conclusion_pos Conclusion: Effect is mediated by off-target EGFR pathway. decision->conclusion_pos Yes conclusion_neg Conclusion: Effect is independent of EGFR. Investigate other off-targets. decision->conclusion_neg No

Caption: Workflow for troubleshooting unexpected Alprenolol-induced cell signaling.

Detailed Experimental Protocols

Protocol 1: Western Blot for ERK1/2 Phosphorylation

This protocol is adapted from standard methodologies to assess the off-target activation of the ERK/MAPK pathway by Alprenolol.[11]

  • Cell Culture and Starvation:

    • Plate cells (e.g., HEK293 expressing β1AR) in 6-well plates and grow to 80-90% confluency.

    • To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-12 hours before treatment.[11]

  • Drug Treatment:

    • For inhibitor studies, pre-incubate cells with the EGFR inhibitor AG1478 (e.g., 1 µM) or vehicle for 1-2 hours.

    • Stimulate cells with Alprenolol at the desired concentration (e.g., 10 µM) or vehicle for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • After treatment, immediately place plates on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold 2x SDS gel loading buffer or a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate or vortex briefly. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Immunoblotting:

    • Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:2000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a stripping buffer.[11]

    • Re-probe the same membrane with a primary antibody for total-ERK1/2, following the steps above.

  • Quantification:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.[11]

Protocol 2: EGFR Transactivation Assay

This protocol provides a general framework for assessing the ability of Alprenolol to induce EGFR activation.

  • Cell Preparation:

    • Use cells that endogenously express both β-adrenergic receptors and EGFR (e.g., A431 cells) or a host cell line engineered to express them.

    • Plate cells in a suitable format (e.g., 96-well plate) and grow overnight.[12]

    • Serum-starve cells for at least 4 hours to reduce background receptor activation.

  • Compound Treatment:

    • Prepare serial dilutions of Alprenolol. As a positive control, use EGF. As a negative control, use vehicle.

    • Add the compounds to the cells and incubate for 30-60 minutes at 37°C.[12]

  • Cell Fixation and Permeabilization:

    • Gently remove the treatment medium.

    • Fix the cells by adding a 4% formaldehyde solution for 20 minutes at room temperature.[12]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

    • Incubate with a primary antibody targeting phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1173) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS. A nuclear counterstain like DAPI can be included in one of the final washes.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of phospho-EGFR per cell.

    • Plot the dose-response curve for Alprenolol-induced EGFR phosphorylation.

Protocol 3: Radioligand Binding Assay

This protocol is for determining the binding affinity of Alprenolol to β-adrenergic receptors in cell membrane preparations.

  • Membrane Preparation:

    • Harvest cells expressing the receptor of interest.

    • Homogenize cells in an ice-cold buffer (e.g., Tris-HCl) and centrifuge at low speed to remove nuclei and debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in an assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Competition Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of a radiolabeled β-AR antagonist (e.g., [3H]dihydroalprenolol or [3H]CGP-12177).

      • Increasing concentrations of unlabeled Alprenolol (the competitor).

      • A constant amount of membrane protein (e.g., 20-50 µg).

    • For non-specific binding, prepare parallel tubes containing a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

    • Incubate the mixture at a set temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of Alprenolol.

    • Plot the percentage of specific binding against the logarithm of the Alprenolol concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of Alprenolol that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Optimization

Technical Support Center: Enhancing the Bioavailability of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

This technical support center provides guidance for researchers, scientists, and drug development professionals working to improve the bioavailability of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. The information pro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working to improve the bioavailability of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. The information provided is based on established principles of drug delivery and formulation science.

Disclaimer: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a compound with limited publicly available data. The guidance provided here is based on general principles of oral drug bioavailability enhancement and data from the structurally similar and well-characterized beta-blocker, Alprenolol. Researchers should adapt these strategies based on their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of a compound like 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol?

The oral bioavailability of a drug is primarily influenced by its solubility, permeability, and first-pass metabolism. For a compound structurally similar to Alprenolol, which is a BCS Class I drug (high solubility, high permeability), the low oral bioavailability (around 10%) is mainly due to extensive first-pass metabolism in the liver. The key enzyme responsible for this is Cytochrome P450 2D6 (CYP2D6).

Q2: What are the initial steps to assess the bioavailability of my compound?

A typical workflow for assessing bioavailability involves a combination of in-vitro and in-vivo studies.

G cluster_0 In-Vitro Characterization cluster_1 In-Vivo Pharmacokinetic Study A Solubility Assessment (in various pH buffers) B Permeability Assay (e.g., Caco-2 model) A->B C Metabolic Stability (liver microsomes) B->C D Animal Model Selection (e.g., rat, mouse) C->D E Dosing (Oral vs. IV) D->E F Blood Sampling & Analysis E->F G Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, F%) F->G

Caption: Initial workflow for bioavailability assessment.

Q3: What are some common strategies to enhance the bioavailability of a drug subject to high first-pass metabolism?

Several strategies can be employed to mitigate high first-pass metabolism:

  • Enzyme Inhibition: Co-administration with a known inhibitor of the metabolizing enzyme (e.g., CYP2D6 inhibitors).

  • Prodrug Approach: Modifying the chemical structure to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.

  • Alternative Routes of Administration: Bypassing the liver by using routes such as transdermal, buccal, or nasal delivery.

  • Formulation Strategies:

    • Nanoparticulate Systems: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can alter its absorption pathway and reduce first-pass metabolism.

    • Mucoadhesive Formulations: These formulations increase the residence time of the drug at the absorption site, potentially leading to increased absorption and saturation of metabolic enzymes.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Low and variable oral bioavailability in animal studies. High first-pass metabolism, poor solubility, or rapid degradation in the gastrointestinal (GI) tract.1. Confirm First-Pass Metabolism: Conduct an in-vitro metabolic stability assay using liver microsomes. 2. Assess Solubility: Determine the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8). 3. Evaluate GI Stability: Incubate the compound in simulated gastric and intestinal fluids.
Inconsistent results in Caco-2 permeability assays. Poor cell monolayer integrity, efflux transporter activity, or compound cytotoxicity.1. Check Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment. 2. Investigate Efflux: Use known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if permeability increases. 3. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) at the tested concentrations.
New formulation does not show improved bioavailability in-vivo. In-vitro/in-vivo correlation is not always direct. The formulation may not be releasing the drug at the optimal site or rate in the GI tract.1. Conduct Dissolution/Release Studies: Perform in-vitro release studies under different pH conditions to mimic the GI tract. 2. Characterize Formulation Properties: Analyze particle size, encapsulation efficiency, and stability of the formulation. 3. Consider a Different Animal Model: The chosen animal model may not accurately reflect human GI physiology and metabolism.

Experimental Protocols

1. In-Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolism of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol by liver enzymes.

Materials:

  • 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Incubator/water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ACN).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Add the test compound to the microsome suspension to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold ACN.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Calculate the in-vitro half-life (t1/2) and intrinsic clearance (Clint).

2. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS)

  • 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability.

  • To assess B-to-A permeability (efflux), add the test compound to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

  • At the end of the experiment, measure the flux of Lucifer yellow to confirm monolayer integrity.

  • Calculate the apparent permeability coefficient (Papp).

Signaling Pathways and Workflows

G cluster_0 Oral Administration and Absorption cluster_1 First-Pass Metabolism cluster_2 Systemic Circulation A Drug in Formulation B Dissolution in GI Tract A->B C Absorption across Intestinal Epithelium B->C D Portal Vein to Liver C->D E Metabolism by CYP2D6 D->E F Metabolites E->F G Bioavailable Drug E->G Unmetabolized Drug H Distribution to Tissues G->H J Elimination G->J I Pharmacological Effect H->I

Caption: Fate of an orally administered drug with high first-pass metabolism.

G cluster_0 Formulation Development Workflow A Identify Bioavailability Challenge (e.g., High First-Pass Metabolism) B Select Formulation Strategy (e.g., Nanoparticles, Prodrug) A->B C Formulation & Characterization (e.g., Particle Size, Encapsulation Efficiency) B->C D In-Vitro Screening (e.g., Dissolution, Caco-2) C->D E Lead Formulation Selection D->E F In-Vivo Pharmacokinetic Study E->F G Data Analysis & Iteration F->G G->B Optimization Loop

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

Welcome to the technical support center for the synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a key intermediate in pharmaceutical development. This resource provides troubleshooting guides and frequently a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a key intermediate in pharmaceutical development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol?

A1: The most frequently observed impurities include unreacted starting materials, byproducts from side reactions, and degradation products. Key impurities that have been identified are:

  • Impurity A: (2RS)-3-[2-(prop-2-enyl)phenoxy]propan-1,2-diol - This impurity arises from the hydrolysis of the epoxide intermediate, 1-(2-allylphenoxy)-2,3-epoxypropane.

  • Impurity B: 2-(prop-2-enyl)phenol (2-Allylphenol) - This is the starting material for the synthesis and its presence indicates an incomplete reaction.[1]

  • Impurity D: 1,1'-[(1-Methylethyl)imino]bis[3-[2-(prop-2-enyl)phenoxy]propan-2-ol] - This is a dimeric impurity formed through a side reaction.

Q2: What is the general synthetic route for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol?

A2: The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: 2-Allylphenol is reacted with an excess of epichlorohydrin in the presence of a base to form the epoxide intermediate, 1-(2-allylphenoxy)-2,3-epoxypropane.

  • Amination: The epoxide intermediate is then reacted with methylamine to open the epoxide ring and form the desired product, 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the reaction and quantifying the purity of the final product and its impurities. Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying and characterizing impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incomplete reaction in Step 1 (Williamson Ether Synthesis) - Ensure anhydrous conditions: Moisture can consume the base and hinder the reaction. Use freshly dried solvents and reagents. - Optimize base: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base can significantly impact the reaction rate and yield. - Reaction temperature and time: The reaction typically requires heating. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. A typical temperature range is 50-100 °C.[4]
Incomplete reaction in Step 2 (Amination) - Excess methylamine: Use a sufficient excess of methylamine to ensure complete conversion of the epoxide intermediate. - Temperature and pressure: This reaction may need to be carried out in a sealed vessel under pressure to maintain a sufficient concentration of methylamine.
Side reactions consuming starting materials or intermediates - Control temperature: Elevated temperatures can promote side reactions. Maintain the recommended temperature for each step. - Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side product formation.
Product loss during work-up and purification - Optimize extraction: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase. - Purification method: Choose an appropriate purification method (recrystallization or column chromatography) and optimize the conditions to maximize recovery.
Problem 2: High Levels of Impurity A ((2RS)-3-[2-(prop-2-enyl)phenoxy]propan-1,2-diol)

Formation Pathway:

Impurity A is formed by the hydrolysis of the epoxide intermediate, 1-(2-allylphenoxy)-2,3-epoxypropane. This can occur if water is present in the reaction mixture during the amination step or during work-up.

Impurity_A_Formation Epoxide 1-(2-allylphenoxy)-2,3-epoxypropane ImpurityA Impurity A (Diol) Epoxide->ImpurityA Hydrolysis Water H₂O

Caption: Formation of Impurity A via hydrolysis of the epoxide intermediate.

Troubleshooting Steps:

Preventative Measure Rationale
Use of anhydrous solvents and reagents Minimize the presence of water in the reaction mixture to prevent hydrolysis of the epoxide.
Careful work-up procedure Avoid prolonged exposure to aqueous acidic or basic conditions during the work-up, as this can promote hydrolysis. Neutralize the reaction mixture promptly.
Control of reaction temperature Higher temperatures can accelerate the rate of hydrolysis. Maintain the recommended temperature for the amination step.
Problem 3: High Levels of Impurity D (1,1'-[(1-Methylethyl)imino]bis[3-[2-(prop-2-enyl)phenoxy]propan-2-ol])

Formation Pathway:

Impurity D, a dimeric species, is typically formed when the secondary amine of the desired product reacts with another molecule of the epoxide intermediate.

Impurity_D_Formation Product 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol ImpurityD Impurity D (Dimer) Product->ImpurityD Epoxide 1-(2-allylphenoxy)-2,3-epoxypropane Epoxide->ImpurityD

Caption: Formation of Impurity D from the reaction of the product with the epoxide intermediate.

Troubleshooting Steps:

Preventative Measure Rationale
Control stoichiometry Use a sufficient excess of methylamine in the second step. This will favor the reaction of the epoxide with methylamine over the reaction with the secondary amine of the product.
Slow addition of the epoxide Add the epoxide intermediate slowly to the solution of methylamine. This maintains a high concentration of methylamine relative to the epoxide and the product, minimizing the formation of the dimer.
Monitor reaction progress Stop the reaction once the epoxide intermediate is consumed to prevent further reaction of the product.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

Step 1: Synthesis of 1-(2-allylphenoxy)-2,3-epoxypropane

  • To a stirred solution of 2-allylphenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) add a base such as powdered potassium carbonate (1.5 eq).

  • Heat the mixture to 50-60 °C and add epichlorohydrin (1.2 eq) dropwise over 30 minutes.

  • Continue stirring at this temperature and monitor the reaction by TLC or HPLC until the 2-allylphenol is consumed (typically 4-6 hours).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude epoxide can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • In a pressure vessel, dissolve the crude 1-(2-allylphenoxy)-2,3-epoxypropane (1.0 eq) in a suitable solvent such as methanol or isopropanol.

  • Cool the solution to 0-5 °C and add an excess of aqueous methylamine solution (e.g., 40% in water, 5-10 eq).

  • Seal the vessel and heat to 50-70 °C for 4-8 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and remove the excess methylamine and solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • The crude product can often be purified by recrystallization from a suitable solvent system.

  • For the free base, consider solvents like a mixture of ethyl acetate and hexane or diisopropyl ether.

  • For the hydrochloride salt, isopropanol or ethanol are commonly used.

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis

A typical reversed-phase HPLC method for analyzing the purity of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and its impurities is as follows:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temperature 25-30 °C
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific instruments and impurity profiles.

Data Presentation

Table 1: Summary of Common Impurities

Impurity IUPAC Name Molecular Formula Potential Source
Impurity A (2RS)-3-[2-(prop-2-enyl)phenoxy]propan-1,2-diolC12H16O3Hydrolysis of epoxide intermediate
Impurity B 2-(prop-2-enyl)phenolC9H10OUnreacted starting material
Impurity D 1,1'-[(1-Methylethyl)imino]bis[3-[2-(prop-2-enyl)phenoxy]propan-2-ol]C27H37NO4Reaction of product with epoxide intermediate

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amination cluster_purification Purification cluster_analysis Quality Control A 2-Allylphenol D 1-(2-allylphenoxy)-2,3-epoxypropane A->D B Epichlorohydrin B->D C Base (e.g., K₂CO₃) C->D F 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Crude Product) D->F E Methylamine E->F G Recrystallization or Column Chromatography F->G H Pure Product G->H I HPLC, NMR, MS H->I J Purity & Impurity Profile I->J

Caption: General workflow for the synthesis and purification of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_impurity Impurity Analysis start Low Yield or High Impurity? incomplete_reaction Incomplete Reaction? start->incomplete_reaction impurity_id Identify Impurity (HPLC, LC-MS) start->impurity_id side_reactions Significant Side Products? incomplete_reaction->side_reactions No check_reagents Check Reagent Purity & Anhydrous Conditions incomplete_reaction->check_reagents Yes workup_loss Loss During Work-up? side_reactions->workup_loss No optimize_conditions Optimize Temp, Time, Base side_reactions->optimize_conditions Yes optimize_purification Optimize Purification Method workup_loss->optimize_purification Yes check_reagents->optimize_conditions impurity_A Impurity A (Diol)? impurity_id->impurity_A impurity_D Impurity D (Dimer)? impurity_A->impurity_D No control_h2o Control Water Content impurity_A->control_h2o Yes control_stoichiometry Adjust Stoichiometry (Excess Methylamine) impurity_D->control_stoichiometry Yes

Caption: A logical decision tree for troubleshooting common issues in the synthesis.

References

Optimization

Modifying experimental protocols for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

Technical Support Center: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Disclaimer: Publicly available experimental data for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is limited. This guide is based on established pr...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

Disclaimer: Publicly available experimental data for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is limited. This guide is based on established protocols and data for the structurally analogous and well-researched non-selective β-adrenergic antagonist, Alprenolol .[1][2][3] Researchers should use this information as a starting point and optimize protocols for their specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this class of compounds? A: As a phenoxy-propanolamine, this compound is predicted to act as a non-selective β-adrenergic receptor antagonist.[1][4][5] It competitively blocks the receptor sites for epinephrine and norepinephrine, primarily affecting β1-adrenergic receptors in the heart and kidneys, and β2-adrenergic receptors in the lungs, vasculature, and other tissues.[1][5][6] This action reduces heart rate, blood pressure, and myocardial contractility.[7][8][9]

Q2: How should I dissolve and store the compound? A: Alprenolol, the model compound, is nonpolar and hydrophobic with low to moderate lipid solubility.[1] For in vitro experiments, stock solutions are often prepared in solvents like DMSO.[10][11] For in vivo use, formulations may involve co-solvents such as PEG300, Tween-80, or corn oil.[10][11] It is recommended to prepare solutions fresh, as the compound can be unstable in solution.[10] For long-term storage of stock solutions, keep them sealed and away from moisture at -20°C for up to a month or -80°C for up to six months.[11]

Q3: What are the main safety precautions when handling this compound? A: Wear standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid dust formation and inhalation.[12] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[12]

Q4: Can this compound cross the blood-brain barrier? A: Lipophilic beta-blockers like propranolol and alprenolol can penetrate the blood-brain barrier.[2][5] Given the structural similarity, it is plausible that 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol also exhibits CNS penetration, which could lead to side effects like sleep disturbances.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis and experimental use.

Synthesis Troubleshooting

Q: My synthesis yield is lower than expected. What are the common causes? A: Low yields in the synthesis of phenoxy-propanolamines can stem from several factors:

  • Incomplete Reaction: The initial reaction between 2-allylphenol and the epoxide-forming reagent (e.g., epichlorohydrin) may be incomplete. Ensure anhydrous conditions and an adequate reaction time.

  • Side Reactions: The allyl group can be susceptible to unwanted side reactions under harsh conditions.

  • Purification Loss: Significant material can be lost during chromatographic purification or recrystallization. Check the purity of intermediates and optimize the purification solvent system.

  • Base Strength: The choice and concentration of the base (e.g., NaOH, K2CO3) are critical for the initial ether formation. The base may not be strong enough or may be sterically hindered.

Q: I am observing significant impurities in my final product. How can I identify and remove them? A: Common impurities include unreacted starting materials (2-allylphenol), the intermediate glycidyl ether, and potentially di-substituted products.

  • Identification: Use TLC, HPLC, and NMR spectroscopy to identify the structure of the impurities.

  • Removal:

    • Unreacted Phenol: Can often be removed by a basic wash (e.g., with 1M NaOH) during workup, as the phenol is acidic.

    • Other Impurities: Flash column chromatography is typically effective. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.

In Vitro Assay Troubleshooting

Q: My compound shows poor solubility in aqueous assay buffers. What can I do? A: This is a common issue with hydrophobic compounds.[1]

  • Use a Co-Solvent: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the final assay buffer. Keep the final DMSO concentration below 0.5% to avoid affecting cell viability or enzyme activity.

  • Solubilizing Agents: For some applications, non-ionic detergents (e.g., Tween-20) or cyclodextrins can be used to improve solubility.[10][11]

  • Sonication: Gentle sonication can help dissolve the compound in the final buffer, but be cautious as it can also cause degradation if prolonged or at high power.[10]

Q: My experimental results are inconsistent between batches. What could be the cause? A: Inconsistency often points to issues with compound stability or solution preparation.

  • Compound Stability: As mentioned, these compounds can be unstable in solution.[10] Always use freshly prepared solutions for your experiments. Avoid repeated freeze-thaw cycles of stock solutions.

  • Accurate Pipetting: Due to hydrophobicity, the compound may adhere to pipette tips. Use low-retention tips and ensure thorough mixing after each dilution step.

  • Purity Variation: Ensure the purity of each synthesized batch is consistent using methods like HPLC or LC-MS.

Quantitative Data Summary

The following tables summarize typical data for the model compound Alprenolol.

Table 1: Solubility Formulations for Alprenolol

Protocol Solvent Composition Solubility Appearance
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL Clear Solution
2 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL Clear Solution
3 10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL Clear Solution
4 PBS 4 mg/mL Clear Solution

(Data sourced from MedChemExpress technical sheets for Alprenolol)[10]

Table 2: Pharmacological Properties of Alprenolol

Property Value Notes
Receptor Target β1/β2-Adrenergic Receptors, 5-HT1A/5-HT1B Receptors Non-selective antagonist
Protein Binding 80-90%
Elimination Half-life 2-3 hours

(Data sourced from Wikipedia and DrugBank entries for Alprenolol)[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

This two-step protocol is a general method adapted from the synthesis of similar beta-blockers.[7]

Step 1: Synthesis of 1-(2-Allyl-phenoxy)-2,3-epoxypropane

  • To a stirred solution of 2-allylphenol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq) and stir until a clear solution is formed.

  • Add epichlorohydrin (1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude epoxide intermediate. Purify by flash chromatography if necessary.

Step 2: Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • Dissolve the epoxide intermediate from Step 1 (1.0 eq) in a suitable solvent like methanol or isopropanol.

  • Add an aqueous solution of methylamine (40%, 5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then brine.

  • Dry the organic layer, concentrate, and purify the final product by flash column chromatography or by converting it to its hydrochloride salt and recrystallizing.

Protocol 2: β-Adrenergic Receptor Competitive Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of the test compound for β-adrenergic receptors.

  • Membrane Preparation: Use a commercially available cell line expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells). Prepare cell membranes according to standard cell lysis and centrifugation protocols.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) at a concentration near its Kd.

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Norepinephrine / Epinephrine Ligand->Receptor Binds & Activates Blocker 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol (Antagonist) Blocker->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cell_Response Phosphorylates Targets

Caption: Canonical β-Adrenergic signaling pathway and the inhibitory action of the antagonist.[6][13][14][15]

Experimental Workflow

G Start Start: 2-Allylphenol + Epichlorohydrin Step1 Step 1: Ether Formation (Base, Reflux) Start->Step1 Intermediate Intermediate: 1-(2-Allyl-phenoxy)- 2,3-epoxypropane Step1->Intermediate Step2 Step 2: Ring Opening (Methylamine) Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification (Column Chromatography) Crude->Purify Final Final Product: 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol Purify->Final

Caption: General two-step synthesis workflow for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

Troubleshooting Logic

G Start Problem: Low Synthesis Yield Check_TLC Analyze TLC of crude reaction mixture Start->Check_TLC SM_Present Is starting material (phenol) present? Check_TLC->SM_Present Solve_SM Solution: - Increase reaction time/temp - Use stronger base - Check reagent purity SM_Present->Solve_SM Yes No_SM Is the main spot the desired product? SM_Present->No_SM No Solve_Side_Rxn Problem: Side Reactions Solution: - Lower reaction temp - Analyze byproducts (NMR/MS) No_SM->Solve_Side_Rxn No Solve_Purification Problem: Purification Loss Solution: - Optimize chromatography - Check for product in washes No_SM->Solve_Purification Yes

Caption: Decision tree for troubleshooting low yield in the synthesis protocol.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and Alprenolol

This guide provides a detailed comparison of the pharmacological properties of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and the well-characterized beta-blocker, Alprenolol. The information presented is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and the well-characterized beta-blocker, Alprenolol. The information presented is intended for researchers, scientists, and professionals involved in drug development. Due to the limited availability of public experimental data for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, this comparison relies on the established principles of structure-activity relationships (SAR) for beta-adrenergic antagonists to infer its likely pharmacological profile relative to Alprenolol.

Introduction

Alprenolol is a non-selective beta-adrenergic receptor antagonist, recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2] Its chemical structure features a 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol backbone. The compound of interest, 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, is a close structural analog of Alprenolol, with the key difference being the substitution of the isopropylamino group with a methylamino group. This seemingly minor alteration is known to have a significant impact on the pharmacological activity of beta-blockers.[3][4]

Chemical Structures

CompoundChemical Structure
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Chemical structure of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Alprenolol

Comparative Pharmacological Data

The following tables summarize the available and predicted pharmacological data for the two compounds.

Table 1: Quantitative Data for Alprenolol

ParameterValueReference
Mechanism of Action Non-selective β-adrenergic receptor antagonist[2][5]
Receptor Binding Affinity (Ki) Not explicitly found in the provided search results.
Potency (pA2/pKB) pKB values for blockade against (-)-isoprenaline and CGP12177 were found to differ, suggesting interaction with two conformations of the β1-adrenoceptor.[6][6]
Selectivity Non-selective for β1 and β2 receptors.[2][5]
Intrinsic Sympathomimetic Activity (ISA) Present (partial agonist activity).[6][6]

Table 2: Predicted and Available Data for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

ParameterValueReference/Justification
Mechanism of Action Predicted to be a β-adrenergic receptor antagonist.Based on structural similarity to Alprenolol.
Receptor Binding Affinity (Ki) Not Available. Predicted to be lower than Alprenolol.SAR principles indicate that bulkier N-alkyl groups (isopropyl > methyl) enhance binding affinity.[3][4]
Potency (pA2/pKB) Not Available. Predicted to be lower than Alprenolol.Reduced binding affinity generally correlates with lower potency.[3][4]
Selectivity Not Available. Likely non-selective.The core aryloxypropanolamine structure is typically non-selective without specific modifications to the aromatic ring.[3]
Intrinsic Sympathomimetic Activity (ISA) Not Available.

Structure-Activity Relationship (SAR) Analysis

The primary structural difference between 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and Alprenolol lies in the N-alkyl substituent of the amino group. The principles of SAR for aryloxypropanolamine beta-blockers are well-established and provide a basis for predicting the pharmacological activity of the methylamino analog.

For optimal antagonistic activity at beta-adrenergic receptors, a branched and bulky N-alkyl substituent, such as an isopropyl or tert-butyl group, is generally required.[3][4] This is because the hydrophobic pocket of the beta-adrenergic receptor that accommodates this substituent is better filled by these larger groups, leading to a stronger and more stable interaction. The smaller methyl group in 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is expected to result in a weaker interaction with the receptor.[7] This would likely translate to a lower binding affinity and, consequently, lower antagonist potency compared to Alprenolol.

Experimental Protocols

To empirically compare the pharmacological profiles of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and Alprenolol, the following experimental protocols are recommended.

Beta-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of each compound for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol.

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compounds (1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol or Alprenolol).

    • Allow the reaction to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

Objective: To determine the potency (pA2 or pKB) and efficacy (intrinsic activity) of each compound at β1- and β2-adrenergic receptors.

Methodology:

  • Cell Culture: Use a cell line expressing either human β1- or β2-adrenergic receptors that are coupled to adenylyl cyclase (e.g., A431 cells for β2, U2OS cells for β1).

  • Agonist Stimulation:

    • Pre-incubate the cells with varying concentrations of the test compounds (acting as antagonists).

    • Stimulate the cells with a known concentration of a beta-adrenergic agonist (e.g., isoproterenol).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the presence of different concentrations of the antagonist.

    • Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.

    • To assess intrinsic sympathomimetic activity, measure the ability of the test compounds alone (in the absence of an agonist) to stimulate cAMP production.

Visualizations

Signaling Pathway

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts Ligand Agonist (e.g., Epinephrine) Ligand->Beta_Receptor Binds to cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Antagonist Antagonist (e.g., Alprenolol) Antagonist->Beta_Receptor Blocks Binding

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Receptor_Binding Receptor Binding Assay (Determine Ki) Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Functional_Assay Functional Assay (Determine pA2 and ISA) Functional_Assay->Data_Analysis Animal_Model Animal Model of Hypertension (e.g., Spontaneously Hypertensive Rat) Drug_Administration Administer Test Compounds Animal_Model->Drug_Administration BP_Measurement Measure Blood Pressure and Heart Rate Drug_Administration->BP_Measurement BP_Measurement->Data_Analysis Start Start Start->Receptor_Binding Start->Functional_Assay Start->Animal_Model Conclusion Conclusion on Relative Potency and Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for comparing beta-blockers.

Conclusion

While direct experimental data for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is currently unavailable, established structure-activity relationships for beta-blockers provide a strong basis for a qualitative comparison with Alprenolol. The substitution of the isopropylamino group in Alprenolol with a methylamino group is predicted to result in a compound with lower binding affinity and potency at beta-adrenergic receptors. To validate these predictions and provide a comprehensive, quantitative comparison, further experimental investigation using the outlined protocols is essential. Such studies would be invaluable for understanding the nuanced effects of N-alkyl substitution on the pharmacological profile of aryloxypropanolamine beta-blockers and for the development of new therapeutic agents.

References

Comparative

A Comparative Efficacy Analysis: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) versus Propranolol

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, and Propranolol....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, and Propranolol. Both are non-selective beta-adrenergic receptor antagonists, but they exhibit key differences in their pharmacological profiles that influence their clinical application and efficacy. This document synthesizes experimental data to highlight these distinctions.

Pharmacological Profile at a Glance

Both Alprenolol and Propranolol are competitive antagonists at β1 and β2-adrenergic receptors. Their primary mechanism of action involves blocking the effects of catecholamines like epinephrine and norepinephrine at these receptors, leading to reduced heart rate, myocardial contractility, and blood pressure. A notable difference is that Alprenolol possesses partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), whereas Propranolol does not. This means Alprenolol can cause a mild activation of the beta-adrenergic receptor, particularly in states of low sympathetic tone.

Quantitative Comparison of Receptor Affinity and Potency

The following tables summarize the binding affinities (Ki) and antagonist potencies (pA2) of Alprenolol and Propranolol for β1 and β2-adrenergic receptors. Lower Ki values indicate higher binding affinity, while higher pA2 values signify greater antagonist potency.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki) in nM

Compoundβ1 Receptor Ki (nM)β2 Receptor Ki (nM)Selectivity (β1/β2)
AlprenololData not consistently available in direct comparative studiesData not consistently available in direct comparative studiesNon-selective
PropranololData not consistently available in direct comparative studiesData not consistently available in direct comparative studiesNon-selective

Table 2: Beta-Adrenergic Receptor Antagonist Potency (pA2)

Compoundβ1 Receptor (e.g., in guinea pig atria)β2 Receptor (e.g., in guinea pig trachea)
Alprenolol~8.4~8.0
Propranolol~8.7~8.6

Note: pA2 values can vary based on the specific tissue and agonist used in the assay. The values presented are representative estimates from the scientific literature.

Clinical Efficacy in Hypertension

Clinical trials have demonstrated that both Alprenolol and Propranolol are effective in the management of hypertension.

Table 3: Comparative Antihypertensive Efficacy

Study ParameterAlprenololPropranololKey Findings
Dosage for Equipotent Effect 400 mg/day160 mg/dayA dose ratio of approximately 2.5:1 (Alprenolol:Propranolol) was found to produce a similar reduction in heart rate response to exercise.
Blood Pressure Reduction Significant reduction in systolic and diastolic blood pressureSignificant reduction in systolic and diastolic blood pressureBoth drugs demonstrated comparable efficacy in lowering blood pressure in patients with essential hypertension.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of the test compounds.

Objective: To measure the affinity of Alprenolol and Propranolol for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing either human β1 or β2-adrenergic receptors.

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

  • Unlabeled Alprenolol and Propranolol.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A fixed concentration of the radioligand is incubated with the cell membranes in the assay buffer.

  • Increasing concentrations of the unlabeled competitor (Alprenolol or Propranolol) are added to displace the radioligand.

  • The mixture is incubated to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (β1 or β2 expressing cells) Incubation Incubation (Fixed Radioligand + Increasing Competitor) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-DHA) Radioligand->Incubation Competitors Unlabeled Competitors (Alprenolol or Propranolol) Competitors->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for Ki determination via radioligand binding.

Functional Assay for pA2 Determination (Schild Plot Analysis)

This protocol describes a functional assay to determine the antagonist potency (pA2) of Alprenolol and Propranolol.

Objective: To quantify the antagonist effect of Alprenolol and Propranolol on agonist-induced tissue response.

Materials:

  • Isolated tissue preparations (e.g., guinea pig atria for β1, guinea pig trachea for β2).

  • A β-adrenergic agonist (e.g., Isoprenaline).

  • Alprenolol and Propranolol.

  • Organ bath setup with physiological salt solution.

  • Transducer and recording system to measure tissue response (e.g., heart rate, muscle contraction).

Procedure:

  • The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.

  • A cumulative concentration-response curve to the agonist (Isoprenaline) is established to determine the EC50 (concentration producing 50% of the maximal response).

  • The tissue is washed and then incubated with a fixed concentration of the antagonist (Alprenolol or Propranolol) for a set period.

  • A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • The pA2 value is the intercept on the x-axis of the Schild plot.

Schild Plot Analysis Workflow cluster_setup Experimental Setup cluster_response Concentration-Response Curves cluster_analysis Data Analysis Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Atria/Trachea) Organ_Bath Mount in Organ Bath (Equilibration) Tissue_Prep->Organ_Bath Agonist_CRC Generate Agonist CRC (e.g., Isoprenaline) Organ_Bath->Agonist_CRC Antagonist_Incubation Incubate with Antagonist (Alprenolol or Propranolol) Agonist_CRC->Antagonist_Incubation Repeat_CRC Repeat Agonist CRC Antagonist_Incubation->Repeat_CRC Dose_Ratio Calculate Dose Ratio Repeat_CRC->Dose_Ratio Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Dose_Ratio->Schild_Plot pA2_Value Determine pA2 Value (x-intercept) Schild_Plot->pA2_Value

Caption: Workflow for pA2 determination via Schild Plot.

Downstream Signaling Pathway

Both Alprenolol and Propranolol act as antagonists at β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). By blocking the binding of endogenous catecholamines, they inhibit the activation of the Gs alpha subunit of the G-protein. This, in turn, prevents the activation of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), resulting in the downstream physiological effects characteristic of beta-blockade, such as reduced heart rate and contractility.

Beta-Blocker Signaling Pathway cluster_receptor Receptor Level cluster_intracellular Intracellular Signaling cluster_response Physiological Response Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β1 / β2 Adrenergic Receptor Catecholamines->Beta_Receptor Activates Beta_Blocker Alprenolol / Propranolol Beta_Blocker->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Heart Rate, Contractility, etc. PKA->Response Phosphorylates Targets Leading to

Caption: Antagonistic action on the beta-adrenergic pathway.

Conclusion

Both Alprenolol and Propranolol are effective non-selective beta-blockers. Propranolol exhibits slightly higher antagonist potency at both β1 and β2 receptors. A key differentiating factor is the presence of intrinsic sympathomimetic activity in Alprenolol, which may be clinically relevant in certain patient populations. In terms of antihypertensive efficacy, both drugs are comparable, though dose adjustments are necessary to achieve equipotent effects. The choice between these two agents may depend on the specific clinical scenario and the desired pharmacological profile.

Validation

Comparative Analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cross-reactivity profile of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, with other relevant pharmacologically active agents. Alprenolol is a non-selective beta-adrenergic receptor antagonist that also exhibits notable affinity for serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual activity necessitates a thorough understanding of its cross-reactivity to predict its full pharmacological effects and potential side effects.

This document summarizes key binding affinity and functional activity data, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities and Functional Activities

The following tables summarize the binding affinities (Ki/Kd) and functional activities (IC50/EC50) of Alprenolol and selected comparator compounds at beta-adrenergic and serotonin receptors. The selected comparators include other non-selective beta-blockers (Propranolol, Pindolol) and specific serotonin receptor modulators (WAY-100635, Buspirone) to provide a comprehensive cross-reactivity profile.

Table 1: Comparative Binding Affinities (Ki/Kd in nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic Receptorβ3-Adrenergic Receptor5-HT1A Receptor5-HT1B Receptor
Alprenolol 4.27 - 150.295 - 375.8621.6 - 34134
Propranolol~12~3-71 - 139High Affinity
PindololHigh AffinityHigh AffinityPartial Agonist6.4 - 8.96.8
WAY-100635>1000>1000-0.10 - 0.39>1000
BuspironeLow AffinityLow Affinity-7.13 - 24Low Affinity

Table 2: Comparative Functional Activities (IC50/EC50 in nM and Efficacy)

Compoundβ-Adrenergic Receptors (Antagonism)5-HT1A Receptor
Alprenolol Antagonist (IC50 not specified)Antagonist
PropranololAntagonist (EC50 total: 18.2 ng/ml, unbound: 1.66 ng/ml for heart rate reduction)Antagonist
PindololPartial Agonist (ISA at β2)Partial Agonist (20.3% efficacy vs 5-HT in GTPγS assay)
WAY-100635N/ASilent Antagonist (pA2 = 9.71)
BuspironeN/APartial Agonist (EC50 = 48.4 µM for TH inhibition)

Data compiled from multiple sources.[4][10][11] Note: "ISA" refers to Intrinsic Sympathomimetic Activity. "N/A" indicates not applicable.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental methodologies: Radioligand Binding Assays and Functional Assays such as the GTPγS Binding Assay.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

1. Membrane Preparation:

  • Cell lines (e.g., CHO, HEK293) stably expressing the human receptor of interest (e.g., β1-adrenergic, 5-HT1A) are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a suitable radioligand (e.g., [3H]Dihydroalprenolol for β-adrenergic receptors, [3H]8-OH-DPAT or [3H]WAY-100635 for 5-HT1A receptors).

    • The prepared cell membranes.

    • A range of concentrations of the unlabeled test compound (the competitor).

  • Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a non-labeled universal ligand).

3. Incubation and Filtration:

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioactivity.

4. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from cells expressing the receptor of interest.

2. Assay Procedure:

  • The assay is conducted in a 96-well plate format.

  • Each well contains:

    • The prepared cell membranes.

    • GDP (to ensure G-proteins are in their inactive state).

    • Varying concentrations of the test compound (agonist or antagonist).

    • For antagonist testing, a fixed concentration of a known agonist is also added.

  • The reaction is initiated by the addition of [35S]GTPγS.

3. Incubation and Filtration:

  • The plates are incubated at a controlled temperature (e.g., 30°C) to allow for G-protein activation and [35S]GTPγS binding.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed to remove unbound [35S]GTPγS.

4. Data Analysis:

  • The amount of [35S]GTPγS bound to the G-proteins on the filters is measured using a scintillation counter.

  • For agonists, the concentration that produces 50% of the maximal stimulation (EC50) and the maximum effect (Emax) are determined.

  • For antagonists, the concentration that inhibits 50% of the agonist-induced stimulation (IC50) is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Beta_Adrenergic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Alprenolol Alprenolol Beta_Receptor β-Adrenergic Receptor Alprenolol->Beta_Receptor Antagonist G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP ATP ATP ATP->cAMP Converted by Adenylate Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway Antagonized by Alprenolol.

HT1A_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Alprenolol Alprenolol HT1A_Receptor 5-HT1A Receptor Alprenolol->HT1A_Receptor Antagonist G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits GIRK GIRK Channels G_Protein->GIRK Activates cAMP_Production Decreased cAMP Adenylate_Cyclase->cAMP_Production K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: 5-HT1A Receptor Signaling Pathway Antagonized by Alprenolol.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Radioligand + Competitor) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

GTPgS_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Membranes + GDP + Compound) Membrane_Prep->Assay_Setup Initiation Initiate with [35S]GTPγS Assay_Setup->Initiation Incubation Incubation Initiation->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (EC50/IC50 & Emax) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for GTPγS Binding Assay.

References

Comparative

Comparative Analysis of the Mechanism of Action of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and Alternative Beta-Adrenergic Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the putative mechanism of action of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a compound structurally ana...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a compound structurally analogous to the well-characterized beta-blocker, alprenolol. The information presented herein is intended to guide research and development efforts by contextualizing the likely pharmacological activity of this compound against established beta-adrenergic antagonists.

Introduction

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol shares a high degree of structural similarity with alprenolol, a known non-selective beta-adrenergic receptor antagonist. This structural analogy strongly suggests that 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol functions as a beta-blocker, competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[1] This guide will, therefore, extrapolate the likely mechanism of action of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol based on the established pharmacology of alprenolol and other relevant beta-blockers like propranolol and pindolol.

Beta-blockers are a class of drugs widely used in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[2][3] They exert their effects by blocking beta-adrenergic receptors, which are G-protein coupled receptors integral to the sympathetic nervous system's "fight-or-flight" response.[3] There are three main subtypes of beta-receptors: β1, β2, and β3.[3] β1 receptors are predominantly located in the heart, while β2 receptors are found in the smooth muscle of the lungs and blood vessels.[4]

Comparison of Beta-Adrenergic Antagonists

The following table summarizes the key pharmacological properties of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (putative) and a selection of established beta-blockers.

Compound Selectivity Intrinsic Sympathomimetic Activity (ISA) Membrane Stabilizing Activity (MSA) Primary Clinical Applications
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Putative) Non-selective (β1 and β2)Likely Present (similar to Alprenolol)Likely Present (similar to Alprenolol)Putative: Hypertension, Angina, Arrhythmias
Alprenolol Non-selective (β1 and β2)[1]Yes[5]Yes[6][7]Hypertension, Angina, Arrhythmias[2]
Propranolol Non-selective (β1 and β2)[][9]No[10]Yes[9]Hypertension, Angina, Arrhythmias, Migraine Prophylaxis, Essential Tremor[][9]
Pindolol Non-selective (β1 and β2)[11]Yes[11][12]Yes[13]Hypertension[11]

Signaling Pathways

The primary mechanism of action for beta-blockers involves the antagonism of the canonical beta-adrenergic signaling pathway. However, some beta-blockers can also engage in alternative, G-protein-independent signaling.

Canonical Beta-Adrenergic Signaling Pathway

Upon stimulation by catecholamines, beta-adrenergic receptors activate a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4][14][15] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate, contractility, and other physiological responses.[14] Beta-blockers competitively inhibit the initial binding of catecholamines to the receptor, thus blocking this entire cascade.[16]

Canonical Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta-Adrenergic_Receptor Binds to Gs_Protein Gs Protein Beta-Adrenergic_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol->Beta-Adrenergic_Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate, Contractility, etc. PKA->Cellular_Response Leads to

Canonical Beta-Adrenergic Signaling Pathway
Alternative Signaling: Beta-Arrestin-Mediated Pathway

Recent studies have shown that some beta-blockers, including alprenolol, can stimulate G-protein-independent signaling through beta-arrestin.[17][18][19] This pathway involves the transactivation of the epidermal growth factor receptor (EGFR), which can initiate downstream signaling cascades, such as the ERK pathway.[17][19] This "biased agonism" suggests that some beta-blockers may have more complex pharmacological profiles than previously understood.

Alternative Beta-Arrestin-Mediated Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Adrenergic_Receptor β-Adrenergic Receptor GRK GRK Beta-Adrenergic_Receptor->GRK Activates Beta-Arrestin β-Arrestin Beta-Adrenergic_Receptor->Beta-Arrestin Recruits GRK->Beta-Adrenergic_Receptor Phosphorylates Src Src Beta-Arrestin->Src Activates EGFR EGFR Src->EGFR Transactivates ERK_Pathway ERK Pathway EGFR->ERK_Pathway Activates Alprenolol Alprenolol Alprenolol->Beta-Adrenergic_Receptor Binds to Downstream_Signaling Downstream Signaling ERK_Pathway->Downstream_Signaling Leads to

Alternative Beta-Arrestin-Mediated Signaling

Experimental Protocols

To validate the mechanism of action of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of the compound for beta-adrenergic receptors.

Objective: To determine the binding affinity (Ki) of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing β1 or β2-adrenergic receptors

  • Radioligand (e.g., [3H]-CGP 12177 for both β1 and β2, or [125I]-Iodocyanopindolol)

  • Non-specific binding control (e.g., a high concentration of propranolol)[20]

  • 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • Assay buffer

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction through differential centrifugation.[20][21]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess propranolol), and competitive binding (membranes + radioligand + varying concentrations of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol).[20]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[20]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[21]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[21]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.[20]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[21]

Radioligand Binding Assay Workflow Start Start Membrane_Preparation Prepare Cell Membranes with β-receptors Start->Membrane_Preparation Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Membrane_Preparation->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Measure Radioactivity Washing->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay determines whether the compound acts as an antagonist, agonist, or partial agonist by measuring its effect on cAMP production.

Objective: To characterize the functional activity of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol at β1 and β2-adrenergic receptors.

Materials:

  • Cells expressing β1 or β2-adrenergic receptors

  • 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

  • A known beta-adrenergic agonist (e.g., isoproterenol)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[22]

  • Cell culture medium and plates

Procedure:

  • Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate and culture overnight.[23]

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.[22]

    • Stimulate the cells with a fixed concentration of a beta-agonist (e.g., EC80 of isoproterenol).[22]

  • Agonist Mode:

    • Treat the cells with varying concentrations of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol alone.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[22][24]

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 for inhibition of agonist-stimulated cAMP production.

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine if it stimulates cAMP production (agonist activity) and calculate the EC50.

cAMP Functional Assay Workflow Start Start Cell_Plating Plate Cells Expressing β-receptors Start->Cell_Plating Treatment Treat Cells: - Antagonist Mode (Test Compound + Agonist) - Agonist Mode (Test Compound alone) Cell_Plating->Treatment Incubation Incubate Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Measurement Measure Intracellular cAMP Cell_Lysis->cAMP_Measurement Data_Analysis Determine IC50 (Antagonist) or EC50 (Agonist) cAMP_Measurement->Data_Analysis End End Data_Analysis->End

cAMP Functional Assay Workflow

Conclusion

Based on its structural similarity to alprenolol, 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is predicted to be a non-selective beta-adrenergic antagonist. The experimental protocols outlined in this guide will enable the definitive characterization of its binding affinity and functional activity at β1 and β2-adrenergic receptors. This will allow for a comprehensive comparison with established beta-blockers and inform its potential for further development as a therapeutic agent. It is also recommended to investigate the potential for biased agonism through beta-arrestin-mediated pathways to fully elucidate its pharmacological profile.

References

Validation

A Comparative Guide to the Synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of two synthetic routes for the production of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two synthetic routes for the production of 1-(2-allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as alprenolol. Alprenolol is a non-selective beta-adrenergic receptor antagonist with applications in the management of hypertension, angina pectoris, and cardiac arrhythmias. This document details experimental protocols, presents available data on product purity, and visualizes the synthetic workflows and the compound's primary signaling pathway.

Data Presentation: A Comparative Overview

ParameterMethod 1: From 2-AllylphenolMethod 2: From Guaiacol (Conceptual)
Starting Material 2-AllylphenolGuaiacol
Key Intermediates 1-(2-Allylphenoxy)-2,3-epoxypropane2-Allylguaiacol, 2-Allylphenol
Reported Purity ≥98% (HPLC), 99.76%[1]Expected to be similar to Method 1 after purification.
Typical Yield Not consistently reported in accessible literature.Not reported; would depend on the efficiency of the initial Claisen rearrangement and subsequent steps.

Experimental Protocols

Method 1: Synthesis of Alprenolol from 2-Allylphenol

This method is the most direct and commonly cited route for the synthesis of alprenolol. It involves a two-step process: the formation of an epoxide intermediate followed by its ring-opening.

Step 1: Synthesis of 1-(2-Allylphenoxy)-2,3-epoxypropane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-allylphenol (1 equivalent) in a suitable solvent such as ethanol or acetone.

  • Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution to form the corresponding phenoxide.

  • Epoxidation: To the stirred solution, add epichlorohydrin (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 3-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield 1-(2-allylphenoxy)-2,3-epoxypropane.

Step 2: Synthesis of 1-(2-Allyl-phenoxy)-3-isopropylamino-propan-2-ol (Alprenolol)

  • Reaction Setup: In a sealed reaction vessel, dissolve the purified 1-(2-allylphenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Amine Addition: Add an excess of isopropylamine (typically 2-3 equivalents) to the solution.

  • Reaction: Heat the mixture in the sealed vessel to a temperature of 80-100°C for several hours (4-8 hours). The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and evaporate the solvent and excess isopropylamine under reduced pressure. The crude alprenolol can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography to yield the final product.

Method 2: A Conceptually Alternative Synthesis from Guaiacol

This alternative route starts from guaiacol, which is often more readily available and less expensive than 2-allylphenol. This multi-step synthesis involves an initial allylation and rearrangement before proceeding through similar steps as Method 1.

Step 1: Allylation of Guaiacol to form 2-Allyloxyanisole

  • In a reaction flask, dissolve guaiacol (1 equivalent) in a suitable solvent (e.g., acetone, DMF).

  • Add a base such as potassium carbonate (1.5 equivalents) and stir the suspension.

  • Add allyl bromide (1.2 equivalents) dropwise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture and evaporate the solvent. The crude product can be purified by distillation.

Step 2: Claisen Rearrangement to 2-Allylguaiacol

  • Heat the 2-allyloxyanisole neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to a high temperature (typically 180-220°C).

  • The rearrangement reaction is usually complete within a few hours. The product, 2-allylguaiacol, can be purified by vacuum distillation.

Step 3: Demethylation to 2-Allylphenol

  • The methyl ether of 2-allylguaiacol can be cleaved using a variety of reagents, such as boron tribromide (BBr₃) in dichloromethane or hydrobromic acid (HBr) in acetic acid, to yield 2-allylphenol. This step needs to be performed under anhydrous and inert conditions.

Step 4 & 5: Synthesis of Alprenolol from 2-Allylphenol

  • The resulting 2-allylphenol can then be converted to alprenolol following the same two-step procedure as described in Method 1 .

Mandatory Visualizations

G cluster_0 Method 1: From 2-Allylphenol cluster_1 Method 2: From Guaiacol A1 2-Allylphenol B1 1-(2-Allylphenoxy)-2,3-epoxypropane A1->B1 Epichlorohydrin, Base C1 Alprenolol B1->C1 Isopropylamine A2 Guaiacol B2 2-Allyloxyanisole A2->B2 Allyl Bromide, Base C2 2-Allylguaiacol B2->C2 Heat (Claisen Rearrangement) D2 2-Allylphenol C2->D2 Demethylation (e.g., BBr3) E2 Alprenolol D2->E2 Epichlorohydrin, Base; then Isopropylamine

Caption: Comparative workflow of two synthetic routes to alprenolol.

G cluster_0 Alprenolol Signaling Pathway Alprenolol Alprenolol BAR β-Adrenergic Receptor Alprenolol->BAR Antagonist Binding G_protein G-protein (Gs) BAR->G_protein Inhibition beta_Arrestin β-Arrestin BAR->beta_Arrestin Recruitment AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_G Physiological Response (e.g., decreased heart rate) PKA->Cellular_Response_G EGFR EGFR beta_Arrestin->EGFR Transactivation ERK ERK EGFR->ERK Activation Cellular_Response_beta_Arrestin Alternative Cellular Signaling ERK->Cellular_Response_beta_Arrestin

Caption: Signaling pathway of alprenolol.

References

Comparative

Independent Verification of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) Bioactivity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the bioactivity of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, with two othe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, commonly known as Alprenolol, with two other widely used beta-blockers: Propranolol and Metoprolol. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers in evaluating its therapeutic potential and pharmacological profile.

Executive Summary

Alprenolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity, distinguishing it from competitors like Propranolol (a non-selective antagonist) and Metoprolol (a selective β1-antagonist).[1] These differences in receptor affinity, selectivity, and intrinsic sympathomimetic activity (ISA) translate to varied clinical effects on cardiovascular conditions such as hypertension, angina pectoris, and heart failure. This guide will delve into the quantitative comparisons of their bioactivities, supported by detailed experimental protocols.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the receptor binding affinity and clinical efficacy of Alprenolol, Propranolol, and Metoprolol.

Table 1: Comparative Receptor Binding Affinity (Ki in nM)
Compoundβ1-Adrenergic Receptor (Ki in nM)β2-Adrenergic Receptor (Ki in nM)Receptor Selectivity (β1 vs. β2)Reference
Alprenolol 1.82.5Non-selective[2]
Propranolol 3.21.6Non-selective[2]
Metoprolol 64.62511.9β1-selective (~39-fold)[[“]]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Efficacy in Hypertension
DrugDosageMean Reduction in Systolic BP (mmHg)Mean Reduction in Diastolic BP (mmHg)Clinical Trial
Alprenolol 200 mg twice daily~207-10[4]
Propranolol Not specified~257-10[4]
Metoprolol Higher doseStatistically significant greater reduction than AlprenololStatistically significant greater reduction than Alprenolol[5]
Table 3: Comparative Efficacy in Angina Pectoris
DrugOutcome MeasureResultClinical Trial
Alprenolol Anginal attacks & exercise toleranceComparable to Propranolol[6]
Propranolol Exercise duration to onset of anginaSignificant increase vs. placebo
Metoprolol Anginal attacks & exercise toleranceEffective in reducing angina
Table 4: Comparative Efficacy in Heart Failure
DrugKey FindingClinical Trial
Alprenolol Not typically used for heart failure-
Propranolol Increased ejection fraction by 52% (p=0.0003) in patients with heart failure.[4][4]
Metoprolol Reduced risk of death by 34% in patients with chronic heart failure (MERIT-HF trial).[1]

Signaling Pathways and Experimental Workflows

To understand the bioactivity of these compounds, it is crucial to visualize their mechanism of action and the experimental procedures used for their evaluation.

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_antagonists Beta-Blockers β-Adrenergic Receptor β-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) β-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Agonist (Epinephrine) Agonist (Epinephrine) Agonist (Epinephrine)->β-Adrenergic Receptor Binds to Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to Alprenolol Alprenolol Alprenolol->β-Adrenergic Receptor Blocks (Partial Agonist) Propranolol Propranolol Propranolol->β-Adrenergic Receptor Blocks (Antagonist) Metoprolol Metoprolol Metoprolol->β-Adrenergic Receptor Blocks (β1-Selective Antagonist)

Caption: Beta-Adrenergic Receptor Signaling Pathway and points of intervention by Alprenolol, Propranolol, and Metoprolol.

G Competitive Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from cells expressing β-receptors) radioligand 2. Add Radioligand (e.g., [3H]-Dihydroalprenolol) prep->radioligand competitor 3. Add Unlabeled Competitor (Alprenolol, Propranolol, or Metoprolol in varying concentrations) radioligand->competitor incubation 4. Incubate to Reach Equilibrium competitor->incubation filtration 5. Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting 6. Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis 7. Data Analysis (Determine IC50 and Ki values) counting->analysis

Caption: A generalized workflow for a competitive radioligand binding assay to determine the binding affinity of beta-blockers.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for β-adrenergic receptors.

1. Materials:

  • Cell membranes expressing β1 and β2 adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol (DHA).[7]

  • Unlabeled competitors: Alprenolol, Propranolol, Metoprolol.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).[7]

  • Scintillation fluid and counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptors in an appropriate buffer and prepare a membrane fraction by centrifugation.[8]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 50 µL of [3H]-DHA at a fixed concentration (typically at its Kd).

    • 50 µL of varying concentrations of the unlabeled competitor (Alprenolol, Propranolol, or Metoprolol).

    • For total binding, add 50 µL of assay buffer instead of the competitor.

    • For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Adenylyl Cyclase Functional Assay

This assay measures the ability of a beta-blocker to inhibit the agonist-induced production of cyclic AMP (cAMP).

1. Materials:

  • Cells expressing β-adrenergic receptors.

  • Agonist: Isoproterenol.

  • Antagonists: Alprenolol, Propranolol, Metoprolol.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

2. Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the beta-blocker (Alprenolol, Propranolol, or Metoprolol) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an agonist like isoproterenol in the presence of a PDE inhibitor for a specific time (e.g., 10-15 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value for the inhibition of adenylyl cyclase activity.

Conclusion

The independent verification of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) bioactivity confirms its role as a non-selective beta-blocker with partial agonist properties.[10] In comparison to Propranolol, a non-selective antagonist, and Metoprolol, a β1-selective antagonist, Alprenolol presents a unique pharmacological profile. While all three are effective in managing hypertension and angina, their distinct receptor interactions and intrinsic sympathomimetic activities lead to differences in their clinical applications and side-effect profiles. For instance, Metoprolol's β1-selectivity may offer advantages in patients with respiratory conditions, while Propranolol has shown benefits in heart failure patients with reduced ejection fraction.[1][4] The choice between these agents should be guided by the specific clinical indication and patient characteristics. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other beta-adrenergic modulators.

References

Validation

Head-to-head comparison of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol with other beta-blockers

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) in Relation to Propranolol, Metoprolol, and Atenolol. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol) in Relation to Propranolol, Metoprolol, and Atenolol.

This guide provides a comprehensive, data-driven comparison of Alprenolol, a non-selective beta-adrenergic receptor antagonist, with other prominent beta-blockers: the non-selective antagonist Propranolol, and the selective β1 antagonists Metoprolol and Atenolol. This objective analysis is supported by quantitative experimental data on receptor binding affinity, intrinsic sympathomimetic activity, and functional antagonism, providing a critical resource for researchers and professionals in drug development.

Overview of Compared Beta-Blockers

Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This action modulates the physiological responses of the sympathetic nervous system. The compounds under comparison are:

  • 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (Alprenolol): A non-selective beta-blocker, meaning it targets both β1 and β2 adrenergic receptors.[1][2] It is also recognized for possessing partial agonist activity, known as intrinsic sympathomimetic activity (ISA).[3][4]

  • Propranolol: A prototypical non-selective beta-blocker, widely used as a reference compound in research.[5] It lacks intrinsic sympathomimetic activity.[6]

  • Metoprolol: A cardioselective beta-blocker with a higher affinity for β1 receptors, which are predominantly located in the heart, than for β2 receptors.[7][8]

  • Atenolol: Another cardioselective beta-blocker with a preference for β1 receptors, known for its hydrophilic nature.[9][10]

Quantitative Data Presentation

The following tables summarize key quantitative data for a direct comparison of the four beta-blockers.

Table 1: Beta-Adrenergic Receptor Binding Affinity

This table presents the inhibitory constants (Ki) of the beta-blockers for β1 and β2 adrenergic receptors. A lower Ki value indicates a higher binding affinity.

Beta-Blockerβ1 Receptor Ki (nM)β2 Receptor Ki (nM)Selectivity (β1 vs. β2)
Alprenolol ~7-11[11]Data not consistently available in direct comparisonNon-selective
Propranolol ~1-5~1-5Non-selective
Metoprolol ~100-200~4000-5000β1-selective (~30-40 fold)[12]
Atenolol ~1000-2000~30000-40000β1-selective (~30-fold)[12]

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are approximate ranges based on available literature.

Table 2: Intrinsic Sympathomimetic Activity (ISA)

ISA refers to the capacity of a beta-blocker to act as a partial agonist, causing a sub-maximal receptor stimulation. This can lead to a smaller reduction in resting heart rate compared to beta-blockers without ISA.[6][13]

Beta-BlockerIntrinsic Sympathomimetic Activity (ISA)
Alprenolol Present[3][4]
Propranolol Absent[6]
Metoprolol Absent[5]
Atenolol Absent[5]
Table 3: Functional Antagonism - Inhibition of Isoproterenol-Induced Effects

This table summarizes the ability of the beta-blockers to antagonize the effects of the non-selective beta-agonist, isoproterenol.

Beta-BlockerAntagonism of Isoproterenol-Induced Tachycardia (β1 effect)Antagonism of Isoproterenol-Induced Vasodilation/Bronchodilation (β2 effect)
Alprenolol EffectiveEffective
Propranolol Effective[14]Effective[14]
Metoprolol Effective[15]Less effective at therapeutic doses[15]
Atenolol Effective[16]Less effective at therapeutic doses[16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of Alprenolol, Propranolol, Metoprolol, and Atenolol for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either β1 or β2 adrenergic receptors are prepared from cultured cells (e.g., CHO, HEK293) or tissue homogenates.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), which binds to the beta-adrenergic receptors, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled beta-blocker being tested.

  • Equilibrium: The incubation is carried out until binding equilibrium is reached.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a beta-blocker to inhibit the production of cyclic AMP (cAMP) stimulated by a beta-agonist.

Objective: To assess the functional antagonism of the beta-blockers against isoproterenol-stimulated adenylyl cyclase activity.

Methodology:

  • Membrane Preparation: Cell membranes containing beta-adrenergic receptors and adenylyl cyclase are prepared.

  • Incubation: The membranes are incubated with ATP (the substrate for adenylyl cyclase), a beta-agonist (e.g., isoproterenol) to stimulate the enzyme, and varying concentrations of the beta-blocker being tested.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • cAMP Quantification: The amount of cAMP produced is measured, typically using a competitive binding assay or other sensitive detection methods.

  • Data Analysis: The concentration of the beta-blocker that causes a 50% inhibition of the agonist-stimulated adenylyl cyclase activity is determined to quantify its antagonist potency.[17] For beta-blockers with ISA, their ability to stimulate adenylyl cyclase in the absence of an agonist is also measured.[13]

Mandatory Visualizations

Signaling Pathway of Beta-Adrenergic Receptor Activation and Blockade

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates Beta-Blocker Beta-Blocker Beta-Blocker->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Beta-adrenergic receptor signaling pathway and mechanism of beta-blockade.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (with β-receptors) start->prep incubate Incubation: - Radioligand - Unlabeled Blocker (variable conc.) - Membranes prep->incubate separate Separation of Bound/Free Ligand (Filtration) incubate->separate quantify Quantification of Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of Alprenolol, Propranolol, Metoprolol, and Atenolol. Alprenolol and Propranolol are non-selective beta-blockers, with Alprenolol uniquely possessing intrinsic sympathomimetic activity. In contrast, Metoprolol and Atenolol exhibit selectivity for the β1-adrenergic receptor, which can offer a more targeted therapeutic effect with potentially fewer side effects related to β2 receptor blockade.

The choice of a specific beta-blocker in a research or clinical setting depends on the desired pharmacological properties. For studies requiring non-selective beta-blockade with partial agonism, Alprenolol is a suitable candidate. For non-selective blockade without ISA, Propranolol remains the gold standard. When cardioselectivity is paramount, Metoprolol and Atenolol are the preferred agents, with considerations for their differing pharmacokinetic properties. The provided experimental data and protocols serve as a valuable resource for the rational selection and evaluation of these compounds in drug discovery and development.

References

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Analogs as β-Adrenergic Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol analogs, a class...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol analogs, a class of compounds with potential β-adrenergic blocking activity. Due to the limited availability of published quantitative data on a homologous series of the exact target compound, this guide utilizes data from closely related aryloxypropanolamine analogs to elucidate key SAR principles. The presented data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for the rational design and development of novel β-blockers.

The core structure of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, an analog of the well-known β-blocker alprenolol, suggests its interaction with β-adrenergic receptors. The key structural features influencing this activity are the aryloxy group (the substituted benzene ring), the propan-2-ol side chain, and the substituent on the amino group. Variations in these regions, particularly the N-substituent, can significantly impact potency, selectivity (β₁ vs. β₂), and intrinsic sympathomimetic activity.

Quantitative Comparison of Analog Activity

To illustrate the impact of structural modifications on β-adrenergic receptor antagonism, the following table summarizes the biological activity of a series of para-substituted N-isopropylphenoxypropanolamine analogs. While the core is not the ortho-allyl-substituted scaffold of our primary interest, the principles of how aromatic substituents affect activity are translatable. The data is presented as pA₂ values, which represent the negative logarithm of the antagonist concentration required to reduce the response of an agonist by 50%. A higher pA₂ value indicates greater antagonist potency.

Table 1: β-Adrenergic Antagonist Activity of para-Substituted N-Isopropylphenoxypropanolamine Analogs

Compound IDpara-Substituent (R)β₁-Adrenoceptor pA₂ (Rat Atria)β₂-Adrenoceptor pA₂ (Rat Trachea)β₁/β₂ Selectivity Ratio
1 H7.857.224.3
2 CH₃8.127.0013.2
3 C₂H₅8.256.9520.0
4 OCH₃7.917.155.8
5 Cl8.337.0120.9
6 CN8.516.7853.7
7 NO₂8.606.6491.2
8 NH₂7.557.301.8
9 NHCOCH₃8.766.70114.8

Data is adapted from a study on para-substituted N-isopropylphenoxypropanolamines to illustrate SAR principles.[1]

Key SAR Observations from Analogous Series:

  • Influence of Aromatic Substituents: The nature and position of substituents on the phenyl ring significantly impact both potency and selectivity. Electron-withdrawing groups in the para-position, such as cyano (CN), nitro (NO₂), and acetamido (NHCOCH₃), generally lead to a substantial increase in β₁-selectivity.[1]

  • Role of the N-Substituent: The size and nature of the alkyl or aralkyl group on the nitrogen atom are critical for β-adrenergic receptor affinity. Generally, secondary amines with branched alkyl groups like isopropyl or tert-butyl exhibit high potency.[2] Increasing the bulk of the N-substituent can modulate selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key in vitro assays used to characterize β-adrenergic receptor antagonists.

β-Adrenergic Receptor Binding Assay

This assay determines the affinity of a test compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells or tissues expressing β₁ and β₂-adrenergic receptors (e.g., rat heart ventricles for β₁, rat lung for β₂).

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

  • Non-specific binding control: Propranolol (10 µM).

  • Test compounds (analogs of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Incubation: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg protein) with a fixed concentration of the radioligand (e.g., 1 nM [³H]-DHA) and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled antagonist like propranolol.

  • Incubation Conditions: Incubate at 37°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Adenylate Cyclase Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced stimulation of adenylate cyclase, a key enzyme in the β-adrenergic signaling pathway.

Materials:

  • Membrane preparations expressing the β-adrenergic receptor of interest.

  • Agonist: Isoproterenol.

  • Test compounds.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • ATP, GTP, and a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of the test compound for 15 minutes at 37°C.

  • Stimulation: Initiate the reaction by adding a fixed concentration of isoproterenol (e.g., 1 µM) and the assay buffer containing ATP and GTP.

  • Incubation: Incubate for 10-15 minutes at 37°C.

  • Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • cAMP Measurement: Centrifuge the samples and measure the amount of cAMP produced in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production. The pA₂ value can be calculated from the Schild equation, which provides a measure of antagonist potency.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the β-adrenergic signaling pathway and a typical experimental workflow for SAR studies.

G β-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates Antagonist Antagonist (Alprenolol Analog) Antagonist->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation, Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

G Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Start Lead Compound 1-(2-Allyl-phenoxy)-3- methylamino-propan-2-ol Analogs Synthesis of Analogs (Varying N-substituents) Start->Analogs Purification Purification and Characterization Analogs->Purification Binding_Assay β-Adrenergic Receptor Binding Assay (Ki) Purification->Binding_Assay Functional_Assay Adenylate Cyclase Functional Assay (pA2) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for SAR Studies.

This guide provides a foundational understanding of the structure-activity relationships governing the interaction of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol analogs with β-adrenergic receptors. The presented data on analogous compounds, coupled with detailed experimental protocols, offers a framework for researchers to design and evaluate novel and more effective β-blockers. Future studies focusing on the synthesis and comprehensive pharmacological profiling of the specific ortho-allyl-phenoxypropanolamine series are warranted to further refine these SAR models.

References

Validation

Comparative analysis of the pharmacokinetic profiles of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol and Alprenolol

A comprehensive review of the pharmacokinetic properties of the non-selective beta-blocker Alprenolol is presented below. A direct comparative analysis with 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol could not be cond...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacokinetic properties of the non-selective beta-blocker Alprenolol is presented below. A direct comparative analysis with 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol could not be conducted due to the absence of publicly available pharmacokinetic data for the latter compound.

Introduction

Alprenolol is a non-selective beta-adrenergic receptor antagonist that has been utilized in the treatment of cardiovascular conditions such as hypertension and angina pectoris.[1] Its chemical structure features a phenoxypropanolamine backbone with an allyl substituent.[2] 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is a close structural analog of Alprenolol, differing in the substitution on the amine group (methylamino versus isopropylamino). While extensive pharmacokinetic data is available for Alprenolol, a thorough search of scientific literature and chemical databases did not yield any pharmacokinetic information for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol. Consequently, this guide provides a detailed analysis of Alprenolol's pharmacokinetic profile, alongside standardized experimental protocols for assessing such parameters in beta-blockers.

Pharmacokinetic Profile of Alprenolol

The disposition of Alprenolol in the body is characterized by rapid absorption, extensive first-pass metabolism, and a relatively short elimination half-life.

Absorption

Following oral administration, Alprenolol is rapidly absorbed from the gastrointestinal tract.[3] However, it undergoes significant metabolism in the liver before reaching systemic circulation, a phenomenon known as the first-pass effect.[3][4] This extensive metabolism significantly reduces its oral bioavailability.

Distribution

Alprenolol is widely distributed throughout the body. It exhibits a high degree of protein binding, ranging from 80% to 90%.[1][5] The lipophilic nature of Alprenolol allows it to cross the blood-brain barrier.[6]

Metabolism

The liver is the primary site of Alprenolol metabolism.[1][3] The main metabolic pathways include aromatic hydroxylation to form 4-hydroxyalprenolol, an active metabolite, and oxidative degradation of the side chain.[7][8] The cytochrome P450 enzyme system is involved in its metabolism.[7] The formation of the active metabolite, 4-hydroxyalprenolol, partially compensates for the extensive first-pass metabolism of the parent drug.[4]

Excretion

Alprenolol and its metabolites are primarily excreted by the kidneys into the urine.[3][9]

Quantitative Pharmacokinetic Data for Alprenolol

ParameterValueReference
Bioavailability ~10% (due to extensive first-pass metabolism)[2]
Protein Binding 80-90%[1][5]
Elimination Half-life 2-3 hours[1][5]
Time to Peak Plasma Concentration (Tmax) Approximately 1-2 hours[2]
Primary Route of Elimination Renal excretion of metabolites[3][9]
Active Metabolite 4-hydroxyalprenolol[4]

Experimental Protocols

The determination of the pharmacokinetic profile of a compound like Alprenolol involves a series of standardized in vivo and in vitro experiments.

In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats)
  • Animal Preparation and Dosing: Healthy, adult male rats are fasted overnight before the experiment. A single dose of the test compound (e.g., Alprenolol) is administered orally or intravenously.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.

In Vitro Metabolism Studies
  • Microsomal Stability Assay: The test compound is incubated with liver microsomes (from human or animal sources) and NADPH-regenerating system. Samples are taken at different time points to measure the disappearance of the parent compound, which provides an indication of its metabolic stability.

  • Metabolite Identification: Following incubation with liver microsomes or hepatocytes, the samples are analyzed by LC-MS/MS to identify the chemical structures of the metabolites formed.

Visualizations

Signaling and Metabolic Pathways

Alprenolol_Metabolism Alprenolol Alprenolol Metabolite1 4-Hydroxyalprenolol (Active Metabolite) Alprenolol->Metabolite1 Aromatic Hydroxylation (CYP450) Metabolite2 Other Oxidative Degradation Products Alprenolol->Metabolite2 Side-chain Oxidation Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of Alprenolol.

PK_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Dosing Drug Administration (Oral/IV) Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Final_Report Comprehensive Pharmacokinetic Profile Incubation Incubation with Liver Microsomes Metabolite_ID Metabolite Identification Incubation->Metabolite_ID

Caption: Experimental workflow for pharmacokinetic analysis.

References

Comparative

Benchmarking 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Against Current Therapeutic Standards in Hypertension and Angina Pectoris

A Comparative Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, chemically known as Alprenolol, with current first-l...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, chemically known as Alprenolol, with current first-line therapeutic agents for the management of hypertension and angina pectoris. The objective is to benchmark the pharmacological properties and clinical efficacy of Alprenolol against modern standards of care, supported by experimental data and detailed methodologies.

Overview of Alprenolol and Current Therapeutic Landscape

Alprenolol is a non-selective beta-adrenergic receptor antagonist.[1] Its therapeutic effects are primarily mediated by blocking beta-1 adrenergic receptors in the heart, which leads to a decrease in heart rate, myocardial contractility, and blood pressure.[1] It is indicated for the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[2]

Current therapeutic guidelines for hypertension recommend several classes of drugs as first-line agents, including angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers, and thiazide diuretics. Beta-blockers are also considered a key therapeutic option, particularly in patients with specific comorbidities such as ischemic heart disease.

For the management of stable angina, beta-blockers remain a cornerstone of therapy.[3] Other first-line treatments include calcium channel blockers and long-acting nitrates. The choice of agent is often individualized based on patient characteristics and comorbidities.

Comparative Data

The following tables summarize the pharmacological and clinical data of Alprenolol in comparison to representative current therapeutic standards for hypertension and angina pectoris.

Pharmacological Profile
Drug Target(s) Selectivity Intrinsic Sympathomimetic Activity (ISA) Membrane Stabilizing Activity (MSA)
Alprenolol β1, β2-adrenergic receptorsNon-selectiveYesYes
Metoprolol β1-adrenergic receptorCardioselectiveNoWeak
Atenolol β1-adrenergic receptorCardioselectiveNoNo
Amlodipine L-type calcium channelsVascular selectiveN/AN/A
Lisinopril Angiotensin-Converting Enzyme (ACE)N/AN/AN/A
Losartan Angiotensin II receptor type 1 (AT1)AT1 selectiveN/AN/A
Clinical Efficacy in Hypertension
Drug Dosage Range Mean Systolic BP Reduction (mmHg) Mean Diastolic BP Reduction (mmHg)
Alprenolol 400 mg/day~20[1]~7-10[1]
Atenolol 50-100 mg/day~11.3-13.3[4]~11.7-12.3[4]
Amlodipine 2.5-10 mg/day~11.5-12.8[4]~9.8-10.1[4]
Lisinopril 20-80 mg/daySignificantly greater than atenolol[5][6]Similar to atenolol[5][6]
Losartan 50-100 mg/daySimilar to atenolol[7]Similar to atenolol[7]
Clinical Efficacy in Angina Pectoris
Drug Primary Outcome Measure Effect
Alprenolol Reduction in angina attack frequencyClinically significant improvement in two-thirds of patients.[2][8]
Improvement in exercise toleranceSignificant increase.[9][10]
Metoprolol Reduction in angina attack frequencySignificant reduction.[11][12]
Improvement in exercise toleranceSignificant increase.[11][12][13]
Atenolol Reduction in angina attack frequencySignificant reduction.[14]
Improvement in exercise toleranceSignificant improvement (40-74%).[15]
Amlodipine Reduction in angina attack frequencySignificant reduction.[16]
Improvement in exercise toleranceSignificant prolongation of exercise time.[16]
Safety and Tolerability
Drug Common Adverse Events
Alprenolol Bradycardia, fatigue, dizziness, gastrointestinal disturbances.
Metoprolol Bradycardia, fatigue, dizziness, depression, shortness of breath.
Atenolol Bradycardia, fatigue, dizziness, cold extremities.
Amlodipine Peripheral edema, headache, flushing, dizziness, palpitations.
Lisinopril Dry cough, dizziness, headache, hyperkalemia, angioedema (rare).
Losartan Dizziness, upper respiratory tract infection, hyperkalemia.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is used to determine the binding affinity of a test compound (e.g., Alprenolol) to beta-adrenergic receptors.

Materials:

  • Cell membranes expressing the beta-adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-CGP 12177 for β1 and β2 receptors, [¹²⁵I]-Iodocyanopindolol for β receptors).[17][18]

  • Non-labeled competitor (e.g., propranolol for non-specific binding).[19]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[18]

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[17][18]

  • Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand. For determining non-specific binding, a high concentration of a known antagonist (e.g., propranolol) is used instead of the test compound.[19]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[17]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[17]

  • Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition binding curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay assesses the functional consequence of beta-blocker binding, i.e., the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production.

Materials:

  • Cells expressing the beta-adrenergic receptor of interest.

  • β-adrenergic agonist (e.g., isoproterenol).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[20]

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[20][21]

  • Lysis buffer.

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the beta-blocker.

  • Agonist Stimulation: Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor.[20]

  • Cell Lysis: Lyse the cells to release intracellular cAMP.[20]

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.[21][22]

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of cAMP production against the concentration of the beta-blocker to determine the IC₅₀ value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates agonist Agonist (e.g., Epinephrine) agonist->beta_receptor antagonist Alprenolol (Antagonist) antagonist->beta_receptor Blocks atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->cellular_response Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

G cluster_invitro In-Vitro Pharmacological Profiling cluster_invivo Preclinical In-Vivo Models cluster_clinical Clinical Trials receptor_binding Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (cAMP) (Determine IC50) receptor_binding->functional_assay animal_models Animal Models of Hypertension/Angina functional_assay->animal_models hemodynamic_monitoring Hemodynamic Monitoring (BP, HR) animal_models->hemodynamic_monitoring phase1 Phase I (Safety, PK/PD) hemodynamic_monitoring->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Comparative Efficacy, Safety) phase2->phase3 G cluster_drug Test Compound cluster_standards Current Therapeutic Standards cluster_comparison Benchmarking Parameters alprenolol Alprenolol pharmacology Pharmacological Profile (Selectivity, ISA, MSA) alprenolol->pharmacology efficacy Clinical Efficacy (Hypertension, Angina) alprenolol->efficacy safety Safety & Tolerability alprenolol->safety beta_blockers Modern β-Blockers (e.g., Metoprolol) beta_blockers->pharmacology beta_blockers->efficacy beta_blockers->safety ccbs Calcium Channel Blockers (e.g., Amlodipine) ccbs->pharmacology ccbs->efficacy ccbs->safety ras_inhibitors RAS Inhibitors (e.g., Lisinopril, Losartan) ras_inhibitors->pharmacology ras_inhibitors->efficacy ras_inhibitors->safety

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol: A Step-by-Step Guide for Laboratory Professionals

The proper disposal of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a beta-blocker analogue, is crucial for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols mitiga...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, a beta-blocker analogue, is crucial for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols mitigates risks to researchers and prevents the release of pharmacologically active compounds into ecosystems. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, addressing the needs of researchers, scientists, and drug development professionals.

I. Hazard Assessment and Regulatory Compliance

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is structurally similar to the beta-blocker Alprenolol and should be handled with the assumption of similar pharmacological activity and potential hazards. As an aromatic amine, it may possess properties of acute toxicity if swallowed or in contact with skin, and could cause serious eye irritation.[1][2] It is imperative to treat this compound as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations.[3]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for the safe handling and disposal of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5] All handling of the waste should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[6]

  • Waste Segregation: It is critical to prevent the mixing of incompatible chemicals to avoid dangerous reactions.[7] This compound should be segregated from strong oxidizing agents, acids, and alkali metals.[8] Collect waste in a designated, properly labeled hazardous waste container.[9]

  • Container Selection and Labeling:

    • Use a clean, dry, and chemically compatible container for waste collection. The original container is often the best choice.[10]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol," and the date when the waste was first added to the container.[9] Do not use abbreviations or chemical formulas.[7]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[11]

    • Keep the container closed except when adding waste.[11]

    • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area. For acutely toxic "P-listed" wastes, the limit is one quart for liquids or one kilogram for solids.[11]

  • Disposal of Contaminated Materials: Any materials that have come into contact with 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, such as gloves, absorbent pads, or weighing papers, must also be disposed of as hazardous waste.[12] Place these items in the same designated hazardous waste container.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHRS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[11][13]

    • Provide the disposal company with accurate information about the waste, including its chemical name and any known hazards.

    • Never dispose of this chemical down the drain or in the regular trash.[14][15]

  • Decontamination of Empty Containers:

    • If the original container is to be disposed of after the contents have been transferred, it must be properly decontaminated.

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[10] The rinsate must be collected and disposed of as hazardous waste.[3]

    • After decontamination, deface or remove the original label before disposing of the empty container in the regular trash.[10]

III. Quantitative Data Summary

ParameterGuidelineSource
Maximum Satellite Accumulation 55 gallons[11]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[11]
Container Rinsing (Acutely Toxic) Triple rinse[10]

IV. Experimental Protocols

The disposal procedures outlined above are based on established best practices for handling hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate this waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset of the experiment.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

DisposalWorkflow start Start: Generation of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Select & Label Hazardous Waste Container segregate->container store Store Sealed Container in Designated Accumulation Area container->store is_full Container Full or Disposal Needed? store->is_full contact_disposal Contact EHRS or Licensed Waste Disposal Company is_full->contact_disposal Yes add_waste Add Waste to Container is_full->add_waste No transfer Arrange for Waste Pickup and Manifesting contact_disposal->transfer end End: Compliant Disposal transfer->end add_waste->store

Caption: Disposal workflow for 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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